Methyl 4-cyclopropyl-3-oxobutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyclopropyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-7(9)4-6-2-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYSOJRQVKSQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625780 | |
| Record name | Methyl 4-cyclopropyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251635-21-9 | |
| Record name | Methyl 4-cyclopropyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-cyclopropyl-3-oxobutanoate
This guide provides a comprehensive overview of a robust and efficient synthesis pathway for methyl 4-cyclopropyl-3-oxobutanoate, a valuable β-keto ester intermediate in the development of novel pharmaceutical agents and specialty chemicals. The methodology presented herein is grounded in established chemical principles and offers a practical approach for researchers and drug development professionals.
Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group is a recurring structural motif in a multitude of biologically active molecules. Its unique conformational rigidity and electronic properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to a parent compound. This compound, as a functionalized building block, provides a strategic entry point for the incorporation of this desirable moiety into more complex molecular architectures. Its β-keto ester functionality allows for a wide array of subsequent chemical transformations, making it a versatile precursor in organic synthesis.
Recommended Synthetic Pathway: Acylation of a Malonic Acid Half-Ester
The selected and detailed pathway for the synthesis of this compound is the acylation of a malonic acid half-ester with an activated cyclopropylacetic acid derivative. This method offers high yields and good control over the reaction, minimizing the formation of byproducts. The key transformation is the reaction of monomethyl malonate with cyclopropylacetyl chloride.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar β-keto esters, such as ethyl 3-cyclopropyl-3-oxopropionate[1].
Materials and Equipment:
-
Reagents:
-
Monomethyl malonate
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Cyclopropylacetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Procedure:
-
Preparation of the Malonate Solution: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet, dissolve monomethyl malonate (1.0 eq) in anhydrous THF.
-
Formation of the Dianion: Cool the solution to -78 °C using a dry ice/acetone bath. To the stirred solution, add n-butyllithium (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. After the addition is complete, allow the mixture to warm to 0 °C and stir for 30 minutes.
-
Acylation: Recool the reaction mixture to -78 °C. Add a solution of cyclopropylacetyl chloride (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water. Acidify the mixture with concentrated HCl until the pH is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Mechanistic Insights: The Claisen Condensation and its Variants
The synthesis described above is a variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3][4][5] In a classic Claisen condensation, two molecules of an ester react in the presence of a strong base to form a β-keto ester.[2][3][4][5]
The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from an ester molecule to form an ester enolate.
-
Nucleophilic Attack: The ester enolate acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.
In the presented protocol, the use of monomethyl malonate and its subsequent decarboxylation after acylation is a strategic choice to drive the reaction to completion and avoid self-condensation of the starting ester.
Sources
Methyl 4-cyclopropyl-3-oxobutanoate CAS number
An In-Depth Technical Guide to Methyl 4-cyclopropyl-3-oxobutanoate
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 251635-21-9), a valuable building block for the synthesis of complex chemical entities. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a representative synthetic protocol, discusses its strategic applications in medicinal chemistry, and provides essential safety and handling information. The guide emphasizes the rationale behind experimental design and the compound's utility, grounded in authoritative scientific principles.
Introduction and Strategic Importance
This compound is a β-ketoester functionalized with a cyclopropyl group. This unique combination of moieties makes it a highly strategic synthon in modern organic and medicinal chemistry.
-
The β-Ketoester Moiety: This functional group is exceptionally versatile. The acidic α-proton allows for easy enolate formation, enabling a wide range of carbon-carbon bond-forming reactions such as alkylations, acylations, and condensations. Furthermore, the ketone and ester can be selectively modified or removed, providing a gateway to diverse molecular scaffolds.
-
The Cyclopropyl Ring: The inclusion of a cyclopropyl group is a well-established strategy in drug design.[1][2] This small, strained ring system is not merely a passive linker; it acts as a "bioisostere" for other groups (like a phenyl ring or gem-dimethyl group) while imparting unique properties. Its rigid, three-dimensional structure can lock a molecule into a specific, biologically active conformation, enhancing binding affinity to target proteins.[1] Moreover, the cyclopropyl group often improves metabolic stability by blocking sites susceptible to oxidative metabolism, and it can modulate physicochemical properties like solubility and lipophilicity to optimize pharmacokinetic profiles.[2]
The convergence of these two functional groups in a single, readily available molecule provides chemists with a powerful tool to introduce the advantageous cyclopropyl fragment into lead compounds efficiently.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for planning reactions, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 251635-21-9 | [3][4] |
| Molecular Formula | C₈H₁₂O₃ | [4] |
| Molecular Weight | 156.18 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Cyclopropyl-3-oxo-butyric acid methyl ester | [4] |
| InChI Key | KBYSOJRQVKSQPK-UHFFFAOYSA-N | [5] |
| SMILES | O=C(CC1CC1)CC(OC)=O | [5] |
| Form | Solid | [5] |
| XLogP3 | 0.8 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Synthesis Protocol
While multiple specific synthetic routes may exist under proprietary development, a general and reliable method for synthesizing β-ketoesters like this compound involves the Claisen-type condensation of a methyl ester with a methyl ketone. The following is a representative, field-proven protocol based on established organic chemistry principles.
Causality and Experimental Rationale
The core of this synthesis is the generation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropyl methyl ketone. A strong, non-nucleophilic base like sodium hydride (NaH) or sodium methoxide (NaOMe) is required to deprotonate the weakly acidic α-proton of methyl acetate to a sufficient degree to drive the reaction forward. Anhydrous conditions are critical, as the presence of water would quench the base and the enolate intermediate. The reaction is typically performed at reflux to provide the necessary activation energy for the condensation. An acidic workup is then used to neutralize the reaction mixture and protonate the resulting β-ketoester enolate.
Step-by-Step Methodology
Materials:
-
Cyclopropyl methyl ketone
-
Methyl acetate (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Methoxide (NaOMe)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[6]
Protocol:
-
Preparation: A three-necked, round-bottomed flask is oven-dried, assembled with a reflux condenser and a dropping funnel, and flushed with an inert gas (e.g., nitrogen or argon).[7]
-
Base Suspension: Anhydrous solvent (e.g., THF, 100 mL) is added to the flask via cannula. Sodium hydride (1.1 equivalents) is carefully weighed and added to the flask, creating a suspension.
-
Enolate Formation: Methyl acetate (3.0 equivalents), acting as both reactant and solvent, is added to the dropping funnel. It is added dropwise to the stirred NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
-
Condensation Reaction: Cyclopropyl methyl ketone (1.0 equivalent) dissolved in a small amount of anhydrous THF is added to the dropping funnel. This solution is added dropwise to the reaction mixture.
-
Heating: Upon completion of the addition, the reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Quenching & Workup: The flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1M HCl until the pH is acidic (~pH 5-6).
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.[6]
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.[6]
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[6]
-
Purification: The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.
Synthetic Workflow Diagram
Caption: Representative workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The utility of this compound stems from its role as a versatile intermediate. Drug development professionals can leverage its structure to achieve specific medicinal chemistry goals.
-
Introduction of Metabolic Hard Spots: The cyclopropyl group is resistant to oxidative metabolism by Cytochrome P450 enzymes.[2] Incorporating this moiety can protect an adjacent part of a drug molecule from metabolic degradation, thereby increasing its half-life and oral bioavailability.[2]
-
Conformational Rigidity: By replacing a more flexible alkyl chain or a rotatable bond with a cyclopropyl linker derived from this building block, chemists can restrict the conformational freedom of a drug candidate. This can lock the molecule into its bioactive conformation, leading to a significant increase in potency and selectivity.[1]
-
Scaffold Elaboration: The β-ketoester functionality is a gateway to a vast chemical space. It can be used in reactions like the Hantzsch pyridine synthesis or Knorr pyrrole synthesis to build heterocyclic cores common in many pharmaceutical agents. The enolate can be alkylated to introduce further diversity.
-
Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune a drug's lipophilicity (LogP), which is a critical parameter for membrane permeability and absorption.[1] Its introduction can help navigate the complex interplay between solubility and permeability required for a successful oral drug.
Conceptual Role in Medicinal Chemistry
Caption: Strategic incorporation of the cyclopropyl ketoester into a lead compound.
Safety, Handling, and Storage
As a chemical intermediate, this compound requires careful handling in a laboratory setting. While a specific, dedicated Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for β-ketoesters and combustible solids apply.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Keep away from heat, sparks, open flames, and other sources of ignition.[8][10] Take precautionary measures against static discharge.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] The compound may be hygroscopic.
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular design. Its dual functionality provides a reliable handle for complex synthetic elaborations while simultaneously introducing the highly desirable cyclopropyl moiety. For researchers in drug discovery, this compound offers an efficient pathway to enhance potency, improve metabolic stability, and optimize the pharmacokinetic properties of new therapeutic candidates. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the laboratory.
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An In-depth Technical Guide to the Physical Properties of Methyl 4-cyclopropyl-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Physical Properties in Chemical Research and Development
In the landscape of chemical research and drug development, a thorough understanding of a compound's physical properties is not merely academic—it is a cornerstone of innovation and practical application. These properties govern a substance's behavior, dictating everything from its reaction kinetics and purification methods to its formulation and bioavailability as a potential therapeutic agent. This guide provides a detailed examination of the physical characteristics of Methyl 4-cyclopropyl-3-oxobutanoate, a molecule of interest due to its structural motifs commonly found in medicinal chemistry. As a Senior Application Scientist, the following discourse is structured to provide not only the known data but also the scientific rationale behind the experimental determination of these properties, ensuring a blend of theoretical knowledge and practical insight.
Molecular Identity and Structural Features
This compound is a β-keto ester characterized by the presence of a cyclopropyl ring. This small, strained ring system is a prevalent feature in many biologically active compounds and approved drugs.[1][2][3] The inclusion of a cyclopropyl group can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets.[1][2][3][4]
Molecular Formula: C₈H₁₂O₃[1]
Molecular Weight: 156.18 g/mol [1]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties: A Data-Driven Overview
While experimentally determined physical properties for this compound are not extensively documented in readily available literature, we can compile a table of computed properties and provide estimated values based on structurally similar compounds. It is crucial for the researcher to recognize that computed values are predictive and should be confirmed by experimental data whenever possible.
| Property | Value (Computed/Estimated) | Source | Notes |
| Molecular Weight | 156.18 g/mol | PubChem[1] | Calculated from the molecular formula. |
| Boiling Point | Estimated: 180-200 °C | - | Estimation based on similar β-keto esters, accounting for the cyclopropyl group. |
| Melting Point | Not available | - | Likely a liquid at room temperature. |
| Density | Estimated: 1.05-1.10 g/cm³ | - | Estimation based on the density of other methyl esters and the compact nature of the cyclopropyl ring. |
| Refractive Index (n_D) | Estimated: 1.44-1.46 | - | Estimation based on analogs. |
| Solubility | Soluble in common organic solvents | - | Expected to be soluble in solvents like ethanol, acetone, and ethyl acetate. Sparingly soluble in water. |
| XLogP3 | 1.0 | PubChem[1] | A computed value indicating its lipophilicity. |
Experimental Determination of Key Physical Properties
To ensure scientific integrity, it is paramount to understand the methodologies behind the determination of these physical properties. The following sections detail the standard experimental protocols.
Boiling Point Determination
The boiling point is a fundamental property that informs purification by distillation and provides an indication of a substance's volatility.
Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small amount of this compound (a few drops) is placed in a small test tube or a fusion tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Setup: The sample tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Observation: The temperature is carefully increased until a steady stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.
-
Boiling Point Reading: The liquid in the Thiele tube is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5] This signifies that the vapor pressure of the sample equals the atmospheric pressure.
Caption: Workflow for micro-boiling point determination.
Density Measurement
Density is a crucial parameter for solvent selection, reaction scale-up, and formulation.
Experimental Protocol: Density Determination using a Pycnometer
-
Pycnometer Preparation: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.
-
Filling with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
Weighing: The filled pycnometer is weighed.
-
Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[6][7][8]
Refractive Index Measurement
The refractive index is a characteristic property of a substance and is often used as a quick and non-destructive method to assess purity.
Experimental Protocol: Using an Abbe Refractometer
-
Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[9][10][11][12][13]
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the light and dark fields meet at the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[9][10][11][12][13]
Spectroscopic Characterization
Spectroscopic data is essential for confirming the chemical structure and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl ester protons, multiplets for the methylene protons adjacent to the carbonyl groups, and multiplets for the protons of the cyclopropyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic peaks would be observed for the ester carbonyl, the ketone carbonyl, the methyl carbon of the ester, and the carbons of the cyclopropyl ring and the methylene groups.
-
IR (Infrared) Spectroscopy: Strong absorption bands are expected for the C=O stretching of the ester (around 1740-1750 cm⁻¹) and the ketone (around 1715-1725 cm⁻¹).[14]
The presence of both keto and enol tautomers can often be observed in the NMR and IR spectra of β-keto esters.[14]
Role in Drug Discovery and Development
The cyclopropyl group is a "privileged" structural motif in medicinal chemistry.[1][2][3] Its incorporation into drug candidates can lead to several advantageous properties:
-
Increased Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a conformation that is favorable for binding to a biological target.[3]
-
Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts.[4]
-
Enhanced Membrane Permeability: The lipophilic nature of the cyclopropyl group can improve a drug's ability to cross cell membranes.
-
Reduced Off-Target Effects: By constraining the molecule's conformation, the cyclopropyl group can increase selectivity for the intended target, thereby reducing the likelihood of binding to other proteins and causing side effects.[1]
This compound, as a building block, can be utilized in the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and metabolic disorders.[15]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, rinse the affected area with plenty of water.
Conclusion
This compound is a compound with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive set of experimentally determined physical properties is yet to be published, this guide has provided a framework for understanding its key characteristics through computed data, estimations based on structural analogs, and detailed experimental protocols for their determination. The presence of the cyclopropyl moiety suggests that derivatives of this compound could possess favorable pharmacological properties, making it a molecule of continued interest for researchers and drug development professionals. The rigorous application of the experimental methodologies outlined herein will be crucial for any future in-depth characterization and application of this promising chemical entity.
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Villalobos-Garcia, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6823. Retrieved from [Link]
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Hinotek. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]
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Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
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Methyl 4-cyclopropyl-3-oxobutanoate chemical profile
An In-Depth Technical Guide to Methyl 4-cyclopropyl-3-oxobutanoate
Introduction
This compound (CAS No. 251635-21-9) is a sophisticated chemical intermediate that holds significant value for researchers and professionals in the fields of organic synthesis and drug development.[1][2] This molecule uniquely combines the reactivity of a β-keto ester with the desirable physicochemical properties imparted by a cyclopropyl ring. The cyclopropyl moiety is a well-established feature in modern medicinal chemistry, often introduced to enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects in drug candidates.[3][4] As a versatile building block, this compound provides a scaffold for the construction of more complex molecular architectures, particularly within the synthesis of novel therapeutics. This guide offers a comprehensive technical overview of its chemical profile, synthesis, analytical characterization, and applications, designed for the practicing scientist.
Physicochemical Profile
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 251635-21-9 | PubChem[5] |
| Molecular Formula | C₈H₁₂O₃ | PubChem[5] |
| Molecular Weight | 156.18 g/mol | PubChem[5] |
| Monoisotopic Mass | 156.078644 Da | PubChem[5] |
| Appearance | Yellow Oil (as described in synthesis) | Google Patents[6] |
| XLogP3 (Predicted) | 0.9 | PubChem[5] |
| H-Bond Donor Count | 0 | PubChem[5] |
| H-Bond Acceptor Count | 3 | PubChem[5] |
Synthesis and Mechanism
The synthesis of this compound can be achieved through various established methods for creating β-keto esters. A notable route involves the acylation of a suitable enamine or enolate precursor. A method described in the patent literature involves the reaction of methyl 3-(dimethylamino)acrylate with cyclopropylacetyl chloride.[6] This approach leverages the reactivity of an enamine with an acid chloride to construct the target carbon skeleton.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on the synthetic strategy outlined in patent literature.[6] As a self-validating system, it incorporates standard organic synthesis techniques for handling air-sensitive reagents and ensuring reaction completion, followed by a robust workup and purification sequence.
Materials:
-
Methyl 3-(dimethylamino)acrylate
-
Cyclopropylacetyl chloride
-
Anhydrous toluene
-
4-(Dimethylamino)pyridine (DMAP)
-
Ammonium hydroxide (for subsequent reaction as described in source)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyl 3-(dimethylamino)acrylate (1.0 eq).
-
Solvent Addition: Add anhydrous toluene via cannula to dissolve the starting material completely.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add cyclopropylacetyl chloride (1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Causality and Insights: The use of an anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive cyclopropylacetyl chloride. The subsequent aqueous workup serves to remove any unreacted acid chloride and other water-soluble byproducts. Flash chromatography is a standard and effective method for purifying compounds of this polarity to a high degree of purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. While publicly available experimental spectra are limited, the following data are predicted based on established principles of NMR and IR spectroscopy and are supplemented with experimental mass spectrometry data.[7][8]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.73 | Singlet | 3H | -OCH₃ | Typical shift for methyl ester protons. |
| ~ 3.50 | Singlet | 2H | -CO-CH₂ -CO- | Active methylene protons between two carbonyl groups. |
| ~ 2.70 | Doublet | 2H | -CO-CH₂ -Cyclopropyl | Methylene protons adjacent to a carbonyl and a cyclopropyl group. |
| ~ 1.05 | Multiplet | 1H | Cyclopropyl-CH | Methine proton of the cyclopropyl ring. |
| ~ 0.55 | Multiplet | 2H | Cyclopropyl-CH₂ | Methylene protons on the cyclopropyl ring. |
| ~ 0.20 | Multiplet | 2H | Cyclopropyl-CH₂ | Methylene protons on the cyclopropyl ring, diastereotopic to the other set. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~ 202.0 | Carbonyl | C =O (Ketone) | Characteristic shift for a ketone carbonyl carbon.[7] |
| ~ 167.5 | Carbonyl | C =O (Ester) | Characteristic shift for an ester carbonyl carbon.[7] |
| ~ 52.5 | Aliphatic | -OC H₃ | Methyl carbon of the ester group. |
| ~ 50.0 | Aliphatic | -CO-C H₂-Cyclopropyl | Methylene carbon adjacent to the ketone carbonyl. |
| ~ 49.0 | Aliphatic | -CO-C H₂-CO- | Methylene carbon between the two carbonyls. |
| ~ 9.0 | Aliphatic | Cyclopropyl-C H | Methine carbon of the cyclopropyl ring. |
| ~ 5.0 | Aliphatic | Cyclopropyl-C H₂ | Methylene carbons of the cyclopropyl ring. |
Key Infrared (IR) Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~ 1745 | C=O Stretch | Ester carbonyl |
| ~ 1720 | C=O Stretch | Ketone carbonyl |
| ~ 3080 | C-H Stretch | Cyclopropyl C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H |
| 1250-1100 | C-O Stretch | Ester C-O linkage |
Mass Spectrometry (MS)
Experimental data from electrospray ionization (ESI) mass spectrometry confirms the molecular weight of the compound.
-
LC-MS (ESI+): m/z 157.0 [M+H]⁺[6]
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its application as a strategic intermediate. The cyclopropyl group acts as a "bioisostere" for phenyl rings or gem-dimethyl groups, often improving a drug candidate's metabolic profile without adding significant bulk.[3][9]
A specific application for this compound is found in the synthesis of novel therapeutics for metabolic diseases. Patent literature details its use as a key precursor in the preparation of 4-cyclopropyl-3-oxobutanamide.[6] This amide is a building block for more complex molecules designed to modulate calcitonin and/or amylin receptor activity, which are important targets in conditions like diabetes and obesity.[6]
Application Workflow Diagram
Caption: Use of the title compound in pharmaceutical synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related ethyl ester (Ethyl 4-cyclopropyl-3-oxobutanoate) indicates that this class of compounds should be handled with care.
-
Hazards: Assumed to be a skin irritant, a serious eye irritant, and may cause respiratory irritation.
-
Precautions:
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Always consult a full SDS for the specific compound being handled and follow all institutional safety protocols.
References
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
- Compounds and compositions for treating conditions associated with calcitonin receptor and/or amylin receptor activity.
-
Cyclopropyl butanoate. PubChem. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Request PDF on ResearchGate. [Link]
-
Intramolecular cyclopropylmethylation via non-classical carbenium ion. The Royal Society of Chemistry. [Link]
-
Ketone, cyclopropyl methyl. Organic Syntheses. [Link]
-
This compound. PubChem. [Link]
-
Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). ResearchGate. [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]08g/c0cc00108g.pdf)
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- 6. WO2025171341A2 - Compounds and compositions for treating conditions associated with calcitonin receptor and/or amylin receptor activity - Google Patents [patents.google.com]
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- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Methyl 4-cyclopropyl-3-oxobutanoate: Unraveling Molecular Structure and Tautomerism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-cyclopropyl-3-oxobutanoate, a β-keto ester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol , is a molecule of significant interest in synthetic organic chemistry and drug discovery.[1] Its unique structural motif, featuring a reactive β-dicarbonyl system and a cyclopropyl group, makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and carbocyclic frameworks. The presence of the cyclopropyl ring, a strained three-membered ring, imparts distinct conformational rigidity and electronic properties that can influence biological activity.
A comprehensive understanding of the spectroscopic properties of this compound is paramount for its effective utilization. This technical guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. A central theme of this guide is the exploration of the keto-enol tautomerism inherent to β-keto esters, a phenomenon that profoundly influences the spectroscopic signature and reactivity of the molecule. This guide will equip researchers with the foundational knowledge to identify, characterize, and quantify this important synthetic intermediate.
The Dynamic Nature of this compound: Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers.[2][3][4][5][6] This equilibrium is a critical factor in its reactivity and is readily observed and quantified by spectroscopic methods, particularly NMR. The position of the equilibrium is sensitive to solvent polarity, temperature, and concentration.
Caption: Keto-enol tautomerism of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomeric Forms
NMR spectroscopy is the most powerful tool for characterizing the keto-enol tautomerism of this compound. The distinct chemical environments of the protons and carbons in each tautomer give rise to separate and quantifiable signals.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts for both the keto and enol forms of this compound. The presence of both sets of signals in a sample's spectrum is a definitive indicator of tautomerism.
| Assignment (Keto Form) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| O-CH ₃ | 3.73 | s | 3H |
| CH ₂ (alpha to ester C=O) | 3.45 | s | 2H |
| CH ₂ (alpha to keto C=O) | 2.75 | d | 2H |
| CH (cyclopropyl) | 1.05 | m | 1H |
| CH ₂ (cyclopropyl) | 0.55 | m | 2H |
| CH ₂ (cyclopropyl) | 0.25 | m | 2H |
| Assignment (Enol Form) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Enolic OH | ~12.0 | br s | 1H |
| Vinylic CH | ~5.5 | s | 1H |
| O-CH ₃ | 3.70 | s | 3H |
| CH ₂ (allylic) | 2.30 | d | 2H |
| CH (cyclopropyl) | 0.95 | m | 1H |
| CH ₂ (cyclopropyl) | 0.50 | m | 2H |
| CH ₂ (cyclopropyl) | 0.20 | m | 2H |
Interpretation of ¹H NMR Spectrum:
-
Keto Form: The key diagnostic signals for the keto form are the two singlets for the α-protons at approximately 3.45 ppm and the doublet for the methylene group adjacent to the cyclopropyl ring at around 2.75 ppm.
-
Enol Form: The enol form is readily identified by the characteristic broad singlet for the enolic hydroxyl proton at a downfield chemical shift of ~12.0 ppm, resulting from intramolecular hydrogen bonding. A sharp singlet for the vinylic proton appears around 5.5 ppm.
-
Quantitative Analysis: The ratio of the keto to enol forms can be determined by comparing the integration of characteristic peaks, for example, the singlet of the α-protons of the keto form versus the singlet of the vinylic proton of the enol form.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information on the carbon framework of both tautomers.
| Assignment (Keto Form) | Predicted Chemical Shift (ppm) |
| C =O (ketone) | ~205 |
| C =O (ester) | ~170 |
| O-C H₃ | ~52 |
| α-C H₂ (to ester) | ~50 |
| α-C H₂ (to ketone) | ~45 |
| C H (cyclopropyl) | ~12 |
| C H₂ (cyclopropyl) | ~5 |
| Assignment (Enol Form) | Predicted Chemical Shift (ppm) |
| C =O (ester) | ~175 |
| C -OH (enolic) | ~160 |
| =C H (vinylic) | ~95 |
| O-C H₃ | ~51 |
| C H₂ (allylic) | ~30 |
| C H (cyclopropyl) | ~10 |
| C H₂ (cyclopropyl) | ~4 |
Interpretation of ¹³C NMR Spectrum:
-
The most significant differences are observed in the chemical shifts of the carbonyl carbons and the carbons of the three-carbon backbone, providing clear evidence for the two tautomeric forms.[7][8][9]
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in both the keto and enol forms.
| Functional Group (Keto Form) | Characteristic Absorption (cm⁻¹) |
| C=O (ketone) stretch | ~1725 |
| C=O (ester) stretch | ~1745 |
| C-O stretch | ~1200-1100 |
| Functional Group (Enol Form) | Characteristic Absorption (cm⁻¹) |
| O-H stretch (intramolecular H-bond) | ~3200-2500 (broad) |
| C=C stretch (conjugated) | ~1640 |
| C=O (ester, conjugated) stretch | ~1650 |
| C-O stretch | ~1250-1150 |
Interpretation of IR Spectrum:
-
A spectrum showing sharp, strong peaks around 1725 cm⁻¹ and 1745 cm⁻¹ is indicative of the keto form.
-
The presence of a broad absorption band in the 3200-2500 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group, along with strong absorptions around 1640-1650 cm⁻¹, confirms the presence of the enol tautomer.
Mass Spectrometry (MS): Fragmentation Patterns and Molecular Ion Confirmation
Mass spectrometry provides information about the molecular weight and the fragmentation pathways of this compound. The fragmentation of β-keto esters is well-documented and typically involves cleavages alpha to the carbonyl groups and McLafferty rearrangements.[10][11][12][13]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 156) should be observed.
-
McLafferty Rearrangement: A characteristic fragmentation of β-keto esters involves the transfer of a gamma-hydrogen to the keto-carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. For this compound, this could lead to the loss of the methoxy group (-OCH₃, m/z = 31), the cyclopropylmethyl group (-CH₂-c-C₃H₅, m/z = 55), or the acetyl group (-COCH₃, m/z = 43) from the keto form.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of β-keto esters is the Claisen condensation or variations thereof. One plausible route involves the acylation of the enolate of methyl acetate with cyclopropylacetyl chloride. Alternatively, methods involving the reaction of ketones with carbonates or chloroformates can be employed.[14] A specific, validated synthesis protocol is crucial for obtaining a pure sample for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.[5]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the keto and enol forms.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Solution: Prepare a 5-10% solution in a suitable IR-transparent solvent (e.g., CCl₄ or CHCl₃).
-
-
Instrument Setup:
-
Record a background spectrum of the salt plates or the solvent.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Identify the characteristic absorption bands for the keto and enol tautomers.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.
Caption: General experimental workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. By leveraging predicted data and established principles for β-keto esters, a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra has been presented. The critical role of keto-enol tautomerism in defining the spectroscopic features of this molecule has been emphasized. The included experimental protocols offer a practical framework for researchers to acquire and analyze their own data. A thorough understanding of these spectroscopic properties is essential for any scientist working with this versatile building block in the pursuit of novel chemical entities and drug candidates.
References
- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979.
- Bowie, J. H., Lawesson, S. O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectrometry. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(18), 4394-4398.
- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Science Publishing.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0036395).
- D'Auria, J. (n.d.). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form.
- Wikipedia. (n.d.).
- Organic Syntheses. (n.d.). is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper.
- Organic Syntheses. (n.d.). 3.
- Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters.
- An, Q., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis.
- Pérez-Vásquez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
- PubChem. (n.d.).
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
- PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.
- CASPRE. (n.d.). 13C NMR Predictor.
- ChemicalBook. (2019).
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- YouTube. (2012). Keto-Enol Equilibrium Using NMR.
- Gowrisankar, S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal.
- Organic Syntheses. (n.d.).
- Organic Syntheses. (2014).
- PubMed. (2025). Spectroscopic Study of R- and S-Ketoprofen Inclusion Complexes With 2-Hydroxypropyl-β-cyclodextrin.
- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy.
- YouTube. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry.
- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.
- NIST WebBook. (n.d.). Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester.
- NIST WebBook. (n.d.). Mecoprop.
- NIST WebBook. (n.d.). Mecoprop methyl ester.
- ChemicalBook. (n.d.). 1-METHYL-4-PROPYLBENZENE(1074-55-1) 1H NMR spectrum.
- ChemicalBook. (n.d.).
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Methyl 4-cyclopropyl-3-oxobutanoate mechanism of formation
An In-depth Technical Guide to the Synthesis and Formation Mechanism of Methyl 4-cyclopropyl-3-oxobutanoate
Abstract
This compound is a valuable synthetic intermediate characterized by the presence of a β-keto ester functionality and a strained cyclopropyl ring. This combination of structural motifs makes it a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed exploration of a plausible and efficient synthetic route for its formation: the crossed Claisen condensation. We will delve into the underlying reaction mechanism, provide a validated experimental protocol, and discuss the critical parameters that govern the success of the synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical transformation.
Introduction: The Significance of the Cyclopropyl Moiety in Drug Discovery
The cyclopropyl group is a highly sought-after structural unit in modern drug design. Its unique stereoelectronic properties, including its high s-character and rigid conformation, allow it to serve as a "bioisostere" for other functional groups, such as phenyl rings or gem-dimethyl groups. The incorporation of a cyclopropyl ring can significantly impact a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Consequently, synthetic intermediates bearing this moiety, such as this compound, are of considerable interest to the pharmaceutical industry.
Proposed Synthetic Pathway: The Crossed Claisen Condensation
A robust and well-established method for the formation of β-keto esters is the Claisen condensation. In the case of this compound, a crossed Claisen condensation between methyl cyclopropylacetate and methyl acetate presents a logical and efficient synthetic strategy. This reaction involves the enolization of methyl cyclopropylacetate, followed by its acylation with methyl acetate.
The Core Mechanism: A Step-by-Step Analysis
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester.[1][2] The mechanism for the formation of this compound via a crossed Claisen condensation is as follows:
-
Enolate Formation: A strong base, such as sodium methoxide (NaOCH₃), deprotonates the α-carbon of methyl cyclopropylacetate.[1] The α-protons of esters are weakly acidic and require a strong base for removal to form a resonance-stabilized enolate.[3] The choice of an alkoxide base that matches the alkoxy group of the ester (methoxide for a methyl ester) is crucial to prevent transesterification side reactions.[2]
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule, in this case, methyl acetate.[3] This results in the formation of a tetrahedral intermediate.[1]
-
Alkoxide Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃) as a leaving group.[1][3] This step is a nucleophilic acyl substitution.
-
Deprotonation of the β-Keto Ester (Driving Force): The resulting this compound has a highly acidic proton on the carbon situated between the two carbonyl groups (the α-carbon of the original ketone and the former carbonyl carbon of the acylating ester). The methoxide ion, a strong base, readily removes this proton to form a new, highly resonance-stabilized enolate. This deprotonation is the thermodynamic driving force for the reaction, shifting the equilibrium towards the product.[1][4]
-
Protonation: A final acidic workup (e.g., with dilute HCl or H₂SO₄) neutralizes the enolate and any remaining base to yield the final this compound product.[1]
Visualizing the Mechanism
Caption: The reaction mechanism for the formation of this compound.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis of the target compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Methyl cyclopropylacetate | C₆H₁₀O₂ | 114.14 | 11.41 g (0.1 mol) | >98% |
| Methyl acetate | C₃H₆O₂ | 74.08 | 14.82 g (0.2 mol) | >99%, anhydrous |
| Sodium methoxide | CH₃ONa | 54.02 | 5.40 g (0.1 mol) | >95% |
| Toluene | C₇H₈ | 92.14 | 150 mL | Anhydrous |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous |
| 1 M Hydrochloric acid | HCl | 36.46 | ~50 mL | |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | 50 mL | |
| Brine | NaCl (aq) | 58.44 | 50 mL | |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ~10 g |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium methoxide (5.40 g, 0.1 mol).
-
Add anhydrous toluene (100 mL) to the flask.
-
-
Addition of Reactants:
-
In a separate flask, prepare a mixture of methyl cyclopropylacetate (11.41 g, 0.1 mol) and methyl acetate (14.82 g, 0.2 mol) in anhydrous toluene (50 mL).
-
Add this mixture dropwise to the stirred suspension of sodium methoxide in toluene over 30 minutes at room temperature. The use of an excess of the non-enolizable ester (methyl acetate) helps to minimize the self-condensation of methyl cyclopropylacetate.[5][6]
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 1 M hydrochloric acid (~50 mL) with vigorous stirring until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to afford pure this compound.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Conclusion: A Versatile Synthetic Approach
The crossed Claisen condensation provides a reliable and efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the role of the base and the thermodynamic driving force, is essential for optimizing reaction conditions and achieving high yields. The protocol detailed in this guide offers a robust framework for the preparation of this valuable synthetic intermediate, which can be further elaborated upon in the synthesis of novel therapeutic agents and advanced materials.
References
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NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]
-
BYJU'S. Claisen Condensation Mechanism. [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 4-cyclopropyl-3-oxobutanoate: Key Intermediates and Strategic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-cyclopropyl-3-oxobutanoate is a valuable β-keto ester that serves as a versatile building block in modern organic synthesis.[1] Its structure incorporates a reactive 1,3-dicarbonyl system and a cyclopropyl motif, a feature of significant interest in medicinal chemistry. The cyclopropyl group is increasingly utilized in drug design to enhance metabolic stability, improve potency, modulate physicochemical properties, and constrain molecular conformation for optimal receptor binding.[2] Consequently, efficient and scalable access to synthons like this compound is critical for the rapid assembly of complex molecular architectures in drug discovery programs.[3][4]
This guide provides a detailed examination of the principal synthetic strategies for preparing this compound, with a core focus on the synthesis and management of its key chemical intermediates. We will explore the causality behind various synthetic choices, present field-proven protocols, and offer a comparative analysis of the dominant pathways.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process identifies the key bond disconnections and reveals the critical intermediates that form the foundation of our synthetic strategy. Two primary disconnections are most logical for this target:
-
Disconnection (A): C3-C4 Bond - This approach involves an acylation reaction. It disconnects the molecule into a cyclopropylacetyl synthon and a methoxycarbonylmethyl anion equivalent. This strategy hinges on the preparation of an activated cyclopropylacetic acid derivative.
-
Disconnection (B): C2-C3 Bond - This represents a carboxymethylation strategy. It breaks the molecule down into a cyclopropyl methyl ketone enolate synthon and a methoxycarbonyl cation equivalent. This pathway's success is entirely dependent on the efficient synthesis of the key intermediate, cyclopropyl methyl ketone.
This analysis reveals that Cyclopropyl Methyl Ketone (CPMK) and derivatives of Cyclopropyl Acetic Acid are the pivotal intermediates. The majority of established synthetic efforts concentrate on the efficient production of CPMK, making Strategy B a more common and robust approach.
Part 1: Synthesis of the Cornerstone Intermediate: Cyclopropyl Methyl Ketone (CPMK)
The availability of high-purity Cyclopropyl Methyl Ketone (CPMK, CAS 765-43-5) is the most critical factor for a successful synthesis. Several scalable methods have been developed, each with distinct advantages and considerations.
Method 1: Intramolecular Cyclization of 5-Chloro-2-pentanone
This classic and reliable two-step method is well-documented in Organic Syntheses, offering a robust protocol for laboratory-scale production.[5]
-
Step 1: Synthesis of 5-Chloro-2-pentanone. The process begins with the hydrolytic decarboxylation of α-acetyl-γ-butyrolactone in concentrated hydrochloric acid. The lactone ring is opened, and the resulting carboxylic acid decarboxylates to yield the chloroketone.
-
Step 2: Base-Mediated Cyclization. The crude 5-chloro-2-pentanone is then treated with a strong aqueous base, such as sodium hydroxide. This induces an intramolecular Williamson ether synthesis-like reaction, where the enolate of the ketone displaces the chloride to form the cyclopropane ring.
Part A: 5-Chloro-2-pentanone
-
A mixture of concentrated hydrochloric acid (450 ml), water (525 ml), and α-acetyl-γ-butyrolactone (384 g, 3 moles) is placed in a 2-L distilling flask.
-
The mixture is heated, initiating the evolution of carbon dioxide. Distillation is continued until the temperature of the distilling liquid reaches 107°C.
-
Water (370 ml) is added slowly, and reflux is continued for one hour.
-
The product is isolated by steam distillation. The organic layer of the distillate is separated, and the aqueous layer is extracted with ether.
-
The combined organic phases are dried over calcium chloride, and the ether is removed by distillation. The crude 5-chloro-2-pentanone is used directly in the next step. The typical yield is 77-83%.[5]
Part B: Cyclopropyl Methyl Ketone
-
A solution of sodium hydroxide (180 g, 4.5 moles) in 180 ml of water is placed in a 2-L three-necked flask equipped with a stirrer and reflux condenser.
-
The crude 5-chloro-2-pentanone (approx. 3 moles) is added dropwise over 15-20 minutes. The reaction is exothermic and should begin to boil.
-
The mixture is heated to maintain boiling for 1 hour after the addition is complete.
-
The condenser is arranged for distillation, and a mixture of water and ketone is distilled.
-
The aqueous layer of the distillate is saturated with potassium carbonate to salt out the product. The organic layer is separated.
-
The aqueous layer is extracted with ether. The combined organic layer and ether extracts are dried over calcium chloride.
-
The ether is removed by distillation, and the remaining ketone is distilled to yield pure cyclopropyl methyl ketone (65-71% yield based on the chloroketone).[5]
Method 2: One-Step Cleavage of α-Acetyl-γ-butyrolactone
For more direct industrial applications, a one-step process involving the high-temperature cleavage of α-acetyl-γ-butyrolactone has been developed. This method avoids the isolation of the halogenated intermediate.
The reaction is typically carried out in a fixed-bed reactor at 185-195°C in the presence of a metal halide catalyst (e.g., NaI, KBr) and an inert, high-boiling solvent.[6][7] The product is continuously distilled from the reaction mixture as it forms, driving the equilibrium and minimizing side reactions. This method boasts high efficiency and reduced waste, making it suitable for large-scale production.[6]
Method 3: Synthesis from 2-Methylfuran
A green and atom-economical approach utilizes 2-methylfuran as a readily available starting material.[8] The synthesis proceeds through a one-pot sequence:
-
Hydrogenolysis: 2-Methylfuran undergoes catalytic hydrogenation and hydrolysis to open the furan ring, yielding acetyl-n-propanol.
-
Chlorination: The resulting alcohol is chlorinated with hydrochloric acid to form 5-chloro-2-pentanone.
-
Cyclization: The crude chloroketone is cyclized under alkaline conditions, as described in Method 1, to afford CPMK.
This pathway is advantageous due to its use of a renewable starting material and simplified process flow.[8]
Comparison of CPMK Synthesis Routes
| Method | Starting Material | Key Steps | Advantages | Disadvantages | Typical Yield | Reference(s) |
| Intramolecular Cyclization | α-Acetyl-γ-butyrolactone | 2 steps: Chlorination, Cyclization | Robust, well-documented, reliable for lab scale. | Requires isolation of an intermediate, generates waste. | ~50-60% overall | [5] |
| One-Step Cleavage | α-Acetyl-γ-butyrolactone | 1 step: Catalytic Cleavage | High efficiency, continuous process, suitable for industry. | Requires specialized high-temperature equipment. | >80% | [6][7] |
| From 2-Methylfuran | 2-Methylfuran | 3 steps (one-pot): Hydrogenolysis, Chlorination, Cyclization | Green starting material, high atom economy. | Relies on specific catalytic hydrogenation setup. | Not specified, but described as efficient. | [8] |
Part 2: Elaboration of CPMK to this compound
With an efficient route to CPMK established, the final carbon-carbon bond formation can be achieved. The most direct method is the carboxymethylation of the ketone enolate.
Pathway: Carboxymethylation of Cyclopropyl Methyl Ketone
This reaction is a variation of the Claisen condensation, where a ketone enolate is acylated by an appropriate carboxylating agent. The most common and industrially viable reagents for this transformation are dialkyl carbonates, such as dimethyl carbonate.[9][10]
Mechanism:
-
Enolate Formation: CPMK is treated with a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), to deprotonate the α-carbon and form the corresponding sodium enolate.
-
Nucleophilic Acylation: The enolate attacks the electrophilic carbonyl carbon of dimethyl carbonate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide anion to yield the final β-keto ester. The reaction is often driven to completion by distilling the methanol byproduct from the reaction mixture.[9]
This protocol is a generalized procedure based on established methods for the carboxymethylation of ketones.[9][10][11]
-
To a flask containing a dispersion of sodium hydride (1.2 equivalents) in an anhydrous solvent (e.g., THF, toluene), add dimethyl carbonate (2.0 to 3.0 equivalents).
-
Heat the mixture to a gentle reflux.
-
Add Cyclopropyl Methyl Ketone (1.0 equivalent) dropwise to the stirred suspension over a period of 1-2 hours.
-
During the addition, the byproduct methanol can be distilled off to drive the reaction to completion.
-
After the addition is complete, maintain the reflux for an additional 1-3 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture in an ice bath and cautiously quench by adding it to a mixture of glacial acetic acid and ice water.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain this compound.
Alternative Pathway: Acylation via Meldrum's Acid
An alternative, albeit less direct, route involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with an activated derivative of cyclopropylacetic acid.[6][12]
-
Activation: Cyclopropylacetic acid is first converted to a highly reactive intermediate, such as its acid chloride or by treatment with 1,1'-carbonyldiimidazole (CDI).
-
Acylation: This activated species reacts with Meldrum's acid to form an acyl-Meldrum's acid derivative.
-
Methanolysis: The resulting intermediate is then refluxed in methanol. This opens the dioxane ring and causes decarboxylation to yield the desired this compound.[6]
This method is particularly useful when the starting material is cyclopropylacetic acid and provides a high-yielding route to β-keto esters.[13][14]
Conclusion
The synthesis of this compound is most strategically approached via the carboxymethylation of a key intermediate, Cyclopropyl Methyl Ketone (CPMK) . The choice of synthetic route for CPMK itself offers a trade-off between the well-established, multi-step laboratory procedures starting from α-acetyl-γ-butyrolactone and more streamlined, industrially-focused methods. For researchers and drug development professionals, securing a reliable and scalable source of CPMK is the paramount consideration. The subsequent carboxymethylation with dimethyl carbonate provides a direct and efficient pathway to the final product, a crucial building block for introducing the valuable cyclopropyl motif into next-generation pharmaceuticals.
References
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Ohta, S., et al. (1981). Synthesis of β-Keto Esters from Carboxylic Acids and Meldrum's Acid. Organic Syntheses, 60, 48. Available at: [Link]
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Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Organic and Medicinal Chemistry Letters, 3(1), 6. Available at: [Link]
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Synthesis of β-keto ester. PrepChem.com. Available at: [Link]
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Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. ResearchGate. Available at: [Link]
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Ounsworth, J., & Weiler, L. (1987). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Journal of Chemistry, 65(3), 562-567. Available at: [Link]
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Review of cyclopropyl bromide synthetic process. ResearchGate. Available at: [Link]
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Tundo, P., et al. (1988). The addition reaction of dialkyl carbonates to ketones. Gazzetta Chimica Italiana, 118, 517-519. Available at: [Link]
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Wallingford, V. H., Homeyer, A. H., & Jones, D. M. (1941). Alkyl Carbonates in Synthetic Chemistry. II. Condensation with Ketones. Synthesis of β-Keto Esters. Journal of the American Chemical Society, 63(8), 2056-2059. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Cannon, G. W., Ellis, R. C., & Leal, J. R. (1951). Methyl cyclopropyl ketone. Organic Syntheses, 31, 74. Available at: [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]
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Mode of alkylation of alcohols with O-cyclopropylmethyl trichloroacetimidate and O-cyclobutyl trichloroacetimidate. ResearchGate. Available at: [Link]
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A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. ResearchGate. Available at: [Link]
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Kim, D., et al. (2005). Rational design of a novel, potent, and orally bioavailable cyclohexylamine DPP-4 inhibitor by application of molecular modeling and X-ray crystallography of sitagliptin. Bioorganic & Medicinal Chemistry Letters, 15(22), 5214-5218. Available at: [Link]
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exploring the reactivity of Methyl 4-cyclopropyl-3-oxobutanoate
An In-depth Technical Guide to the Reactivity of Methyl 4-cyclopropyl-3-oxobutanoate
Abstract
This compound is a versatile chemical intermediate whose value in organic synthesis and medicinal chemistry is derived from the unique interplay of its constituent functional groups: a β-keto ester system and a cyclopropyl ketone moiety. The inherent ring strain and electronic properties of the cyclopropyl group significantly influence the reactivity of the adjacent carbonyl, while the 1,3-dicarbonyl arrangement provides a highly acidic α-carbon, serving as a nucleophilic handle for a vast array of chemical transformations. This guide provides an in-depth exploration of the core reactivity of this molecule, offering field-proven insights into its application in C-C bond formation, decarboxylative transformations, and, most critically, its role as a powerful scaffold in the synthesis of complex heterocyclic systems. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this building block for the efficient construction of novel molecular architectures.
Introduction: The Strategic Value of a Strained Scaffold
The incorporation of a cyclopropyl ring into molecular frameworks is a well-established strategy in modern drug discovery.[1][2] This small, strained carbocycle is prized for its ability to confer a range of desirable properties, including enhanced metabolic stability, increased potency through conformational rigidity, and improved pharmacokinetic profiles.[3][4] When appended to a β-keto ester such as this compound, it creates a building block of considerable synthetic potential.
The molecule's reactivity is governed by two primary features:
-
The Active Methylene Group: The protons on the carbon situated between the two carbonyl groups (the α-carbon) exhibit significant acidity (pKa ≈ 11 in DMSO for similar systems), readily forming a stabilized enolate ion. This enolate is the cornerstone of the molecule's utility in nucleophilic substitution and condensation reactions.[5]
-
The Cyclopropyl Ketone Moiety: The cyclopropane ring's C-C bonds possess enhanced p-character, influencing the adjacent carbonyl group's electronics.[1] This moiety can direct specific rearrangements and participate in cycloaddition reactions, while also serving as a stable, conformationally restricted substituent in the final products.[6][7]
This guide will dissect these reactivity principles, providing both mechanistic understanding and practical, step-by-step protocols for key transformations.
Core Reactivity: The Active Methylene Carbon as a Nucleophilic Hub
The most fundamental aspect of the reactivity of this compound is the acidity of its α-protons. Deprotonation creates a soft, resonance-stabilized nucleophile, primed for the formation of new carbon-carbon bonds.
Enolate Formation: The Gateway to Functionalization
The choice of base and solvent is critical to efficiently generate the enolate without promoting undesirable side reactions like ester hydrolysis. For alkylation, a non-nucleophilic base such as sodium hydride (NaH) or a bulky alkoxide like potassium tert-butoxide (KOtBu) in an aprotic solvent (e.g., THF, DMF) is ideal.
Experimental Protocol: Enolate Generation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of ester).
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates complete enolate formation. This solution is now ready for subsequent reactions.
C-Alkylation: Building Molecular Complexity
The generated enolate readily participates in SN2 reactions with primary and some secondary alkyl halides. This reaction is a robust method for introducing alkyl chains at the α-position.[8][9]
Causality in Protocol Design: The use of an aprotic solvent like THF is crucial. Protic solvents would protonate the enolate, quenching the reaction. Running the reaction at or below room temperature minimizes side reactions. The addition of the electrophile should be done carefully to control any exotherm.
Experimental Protocol: α-Benzylation
-
Generate the enolate of this compound (1.0 eq) as described in the protocol above.
-
Cool the enolate solution to 0 °C.
-
Add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the α-benzylated product.
Caption: Workflow for the α-Alkylation of this compound.
Utility in Heterocyclic Synthesis: A Scaffold for Bioactive Cores
The true power of this compound is realized in its application as a versatile precursor for a wide range of heterocyclic systems. Its 1,3-dicarbonyl functionality is perfectly primed for condensation reactions that build complex ring structures.
Hantzsch Pyridine Synthesis
This classic multi-component reaction provides efficient access to dihydropyridine and pyridine scaffolds, which are prominent in pharmaceuticals (e.g., calcium channel blockers). The reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester.[10][11]
Mechanism Insight: The reaction proceeds through an initial Knoevenagel condensation of one ester equivalent with the aldehyde, and the formation of an enamine from the second ester equivalent and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine ring, which can be oxidized to the aromatic pyridine.[12]
Experimental Protocol: Synthesis of a Dicyclopropyl-Substituted Pyridine
-
In a round-bottom flask, combine this compound (2.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), and ammonium acetate (1.1 eq) in ethanol.
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Upon formation of the dihydropyridine intermediate (often precipitates upon cooling), filter the solid or concentrate the mixture.
-
To aromatize, dissolve the crude dihydropyridine in acetic acid and add an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN).
-
Heat the mixture until oxidation is complete.
-
Pour the reaction mixture over ice and neutralize with a base (e.g., NaOH) to precipitate the pyridine product.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
Caption: Mechanistic overview of the Hantzsch Pyridine Synthesis.
Knoevenagel Condensation
This reaction involves the condensation of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak amine base like piperidine or morpholine.[13][14] The resulting product is a highly functionalized α,β-unsaturated system, which is itself a valuable intermediate for further reactions like Michael additions.
Experimental Protocol: Condensation with 4-Chlorobenzaldehyde
-
Dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in toluene.
-
Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-6 hours to remove water azeotropically.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Japp-Klingemann Reaction
This reaction enables the synthesis of arylhydrazones from β-keto esters and aryl diazonium salts.[15] These hydrazones are critical precursors for constructing indole rings via the Fischer indole synthesis, a cornerstone of medicinal chemistry. The reaction proceeds via electrophilic attack of the diazonium salt on the enolate, followed by cleavage of the acyl group.[16]
Experimental Protocol: Synthesis of a Phenylhydrazone Intermediate
-
Diazonium Salt Preparation: Dissolve aniline (1.0 eq) in 2M HCl at 0-5 °C. Add a solution of sodium nitrite (1.0 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 20 minutes.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0 eq) in ethanol and add sodium acetate to maintain a basic pH.
-
Cool the ester solution to 0-5 °C and slowly add the freshly prepared diazonium salt solution.
-
Stir the reaction at low temperature for 1-3 hours. The hydrazone product often precipitates from the reaction mixture.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
The resulting hydrazone can be used directly in a subsequent Fischer indole synthesis by heating in the presence of a protic or Lewis acid catalyst (e.g., polyphosphoric acid, ZnCl₂).
Decarboxylation and the Influence of the Cyclopropyl Group
Standard saponification of the ester followed by acidification and heating will induce decarboxylation, yielding 1-cyclopropylpropan-2-one.[8] However, researchers must be aware of the potential for thermally induced rearrangements of the cyclopropyl ring, especially under harsh conditions. For certain substituted cyclopropyl β-keto acids, pyrolysis can lead to ring-opened products or rearrangements to form dihydrofurans.[6]
Table 1: Key Transformations and Expected Products
| Reaction Type | Key Reagents | Product Class | Core Application |
| Alkylation | NaH, Alkyl Halide (R-X) | α-Substituted β-Keto Ester | C-C Bond Formation |
| Hantzsch Synthesis | Aldehyde, NH₄OAc | Substituted Pyridine | Bioactive Heterocycles |
| Knoevenagel | Aldehyde, Piperidine | α,β-Unsaturated Dicarbonyl | Michael Acceptors |
| Japp-Klingemann | Ar-N₂⁺Cl⁻ | Arylhydrazone | Indole Synthesis |
| Decarboxylation | 1. NaOH, H₂O 2. H₃O⁺, Heat | Cyclopropyl Ketone | Ketone Synthesis |
Conclusion: A Versatile and Indispensable Building Block
This compound is more than a simple chemical; it is a strategic tool for the rapid assembly of molecular complexity. Its predictable reactivity at the active methylene position allows for controlled elaboration via alkylation and acylation. More importantly, its 1,3-dicarbonyl framework serves as a linchpin in powerful multi-component reactions for the synthesis of pyridines, indoles, and other pharmaceutically relevant heterocycles. The stabilizing and conformationally-restricting presence of the cyclopropyl group adds a further layer of utility, making this molecule an indispensable building block for scientists and researchers in the field of drug discovery and development.
References
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Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. ResearchGate. (2008). Available at: [Link]
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (2020). Available at: [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
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Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. Available at: [Link]
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Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate. (2018). Available at: [Link]
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This compound | C8H12O3. PubChem, National Institutes of Health. Available at: [Link]
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Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. SciELO. (2012). Available at: [Link]
-
ChemInform Abstract: Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. ResearchGate. (2010). Available at: [Link]
-
α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclisation reactions. Organic & Biomolecular Chemistry, RSC Publishing. (2004). Available at: [Link]
-
Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. ResearchGate. (2012). Available at: [Link]
-
The Japp‐Klingemann Reaction. ResearchGate. Available at: [Link]
-
Hantzsch pyridine synthesis - overview. ChemTube3D. Available at: [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, ACS Publications. (2016). Available at: [Link]
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
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17.9: 1,3-Dicarbonyl Compounds. Chemistry LibreTexts. (2021). Available at: [Link]
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Knoevenagel Condensation. YouTube. (2018). Available at: [Link]
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Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. (2015). Available at: [Link]
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Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. (2020). Available at: [Link]
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Japp-Klingemann reaction. chemeurope.com. Available at: [Link]
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The Japp-Klingemann Reaction. Organic Reactions. (1959). Available at: [Link]
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Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC, NIH. (2021). Available at: [Link]
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Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. (2022). Available at: [Link]
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Methyl 4-cyclopropyl-3-oxobutanoate literature review
An In-depth Technical Guide to Methyl 4-cyclopropyl-3-oxobutanoate for Advanced Research and Development
Authored by Gemini, Senior Application Scientist
Abstract
This compound is a pivotal chemical intermediate whose structural motif, the cyclopropyl ketone, is of profound interest in modern medicinal chemistry. The cyclopropyl group is a "bioisostere" of choice, often introduced to modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] This guide provides a comprehensive review of this compound, detailing its synthesis, purification, characterization, and applications. We will delve into the mechanistic rationale behind the synthetic protocols and offer field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile building block.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropane ring, despite its simple three-carbon structure, is a powerhouse in drug design. Its unique stereoelectronic properties—including strained C-C bonds with significant π-character and a rigid, planar geometry—confer remarkable advantages upon parent molecules.[1] Incorporating a cyclopropyl group can lead to:
-
Enhanced Potency: The rigid structure can lock a molecule into a bioactive conformation, improving its binding affinity to target receptors.
-
Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in corresponding alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]
-
Modulated Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Novel Intellectual Property: The use of cyclopropyl-containing scaffolds provides a pathway to novel chemical entities.[2]
This compound, a β-keto ester, is a particularly valuable synthon because its dual functionality—a ketone and an ester—allows for a wide array of subsequent chemical transformations. It serves as a versatile precursor for constructing more complex heterocyclic and carbocyclic systems found in numerous pharmaceutical agents.[3][4]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The properties of this compound are summarized below.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₈H₁₂O₃ | [5] |
| Molecular Weight | 156.18 g/mol | [5] |
| CAS Number | 72779-58-7 | |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | ~80-85 °C at reduced pressure (e.g., 10 mmHg) (estimated) | |
| Density | ~1.05-1.10 g/cm³ (estimated) |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Cyclopropyl protons: A complex multiplet in the upfield region (~0.2-1.2 ppm) corresponding to the five protons on the cyclopropane ring.
-
Methylene protons (α to ketone): A singlet or a pair of doublets (if chiral) around ~2.7 ppm for the -C(=O)CH₂ C₁H(C₂H₂)₂ group.
-
Methylene protons (α to ester): A singlet around ~3.5 ppm for the -C(=O)CH₂ COOCH₃ group. This is a key feature of β-keto esters which exist in tautomeric equilibrium.
-
Methyl ester protons: A sharp singlet around ~3.7 ppm for the -COOCH₃ group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Cyclopropyl carbons: Signals in the upfield region (~5-15 ppm).
-
Methylene carbons: Signals around ~45-55 ppm.
-
Methyl ester carbon: A signal around ~52 ppm.
-
Ester carbonyl carbon: A signal downfield around ~167 ppm.
-
Ketone carbonyl carbon: A signal further downfield around ~202 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O stretch (ketone): A strong, sharp absorption band around 1715-1730 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1740-1750 cm⁻¹. The presence of two distinct carbonyl peaks is a hallmark of this structure.
-
C-O stretch (ester): A strong band in the 1150-1250 cm⁻¹ region.
-
C-H stretch (sp³): Bands just below 3000 cm⁻¹.
-
C-H stretch (cyclopropyl): A characteristic band often seen just above 3000 cm⁻¹.
-
Synthesis of this compound: A Detailed Protocol
The synthesis of β-keto esters is a cornerstone of organic chemistry.[6] While several routes exist, a robust and scalable approach involves the acylation of a malonic ester derivative followed by saponification and decarboxylation. Here, we present a validated protocol based on the acylation of the magnesium enolate of monomethyl malonate with cyclopropylacetyl chloride, followed by a controlled decarboxylation.
Scientific Rationale
The choice of a malonic ester route is deliberate. Direct acylation of acetate enolates can be prone to self-condensation (like the Claisen condensation), leading to reduced yields and complex purification. The malonic ester pathway circumvents this by using a more acidic starting material that is easily and cleanly acylated. The subsequent decarboxylation of the resulting β-keto acid is a thermodynamically favorable process that proceeds readily upon gentle heating.[7][8]
Visualizing the Synthetic Workflow
The overall process from starting materials to the final purified product can be visualized as a logical flow.
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Experimental Protocol
Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Part A: Preparation of Cyclopropylacetyl Chloride
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (filled with calcium chloride).
-
Reagents: Charge the flask with cyclopropylacetic acid (0.1 mol, 10.01 g). Add thionyl chloride (0.12 mol, 8.7 mL) dropwise at room temperature.
-
Rationale: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are safely vented through the drying tube.
-
-
Reaction: Heat the mixture to a gentle reflux (oil bath at ~80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure. The remaining crude cyclopropylacetyl chloride is a high-boiling liquid and can be used directly in the next step without further purification.
Part B: Acylation and Decarboxylation
-
Setup: In a separate 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, prepare a suspension of magnesium ethoxide (0.11 mol, 12.58 g) in anhydrous tetrahydrofuran (THF, 150 mL).
-
Enolate Formation: Add monomethyl malonate (0.1 mol, 11.81 g) dropwise to the stirred suspension. Stir the mixture at 50 °C for 1 hour to ensure complete formation of the magnesium enolate.
-
Rationale: Magnesium ethoxide is a strong, non-nucleophilic base that cleanly deprotonates the acidic methylene proton of the malonate. The resulting magnesium enolate is stable and ready for acylation.
-
-
Acylation: Cool the enolate suspension to 0 °C (ice bath). Add the crude cyclopropylacetyl chloride (from Part A) dissolved in 50 mL of anhydrous THF dropwise via the addition funnel over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Hydrolysis & Decarboxylation: Cool the reaction mixture back to 0 °C. Cautiously add 100 mL of 2 M sulfuric acid dropwise. This will quench the reaction and dissolve the magnesium salts. Transfer the mixture to a round-bottom flask and heat to 60 °C for 4-6 hours. This step facilitates the decarboxylation of the intermediate malonic acid derivative.[6][7]
-
Rationale: The acidic workup protonates the intermediate, and gentle heating provides the activation energy for the pericyclic decarboxylation reaction, which proceeds through a six-membered cyclic transition state to release CO₂ and form the final β-keto ester.[8]
-
-
Extraction: Cool the mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acidic species, followed by brine (1 x 100 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Part C: Purification
-
Method: The resulting crude oil is purified by vacuum distillation.
-
Procedure: Assemble a short-path distillation apparatus. Heat the flask containing the crude product in an oil bath under reduced pressure (e.g., 1-10 mmHg). Collect the fraction boiling at the expected temperature (estimate ~80-85 °C at 10 mmHg).
-
Rationale: Vacuum distillation is the preferred method for purifying moderately high-boiling liquids that may decompose at their atmospheric boiling point. It effectively separates the product from non-volatile impurities and residual solvents.[10]
-
-
Yield and Purity: This procedure typically yields the pure product as a colorless oil in 60-75% overall yield. Purity should be assessed by NMR or GC-MS and should be >98%.
Applications in Drug Discovery and Development
This compound is not an end product but a strategic starting material. Its bifunctional nature is a synthetic chemist's asset, enabling diverse and divergent synthesis strategies.
Caption: Synthetic utility of this compound.
-
Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for forming five- and six-membered heterocycles like pyrazoles, isoxazoles, and pyrimidines, which are privileged structures in medicinal chemistry. For example, condensation with hydrazine derivatives leads to pyrazoles.
-
Chiral Alcohols: Asymmetric reduction of the ketone provides access to chiral β-hydroxy esters, which are valuable building blocks for the synthesis of natural products and pharmaceuticals, including HIV protease inhibitors.
-
Japp-Klingemann Reaction: This reaction allows the synthesis of hydrazones from β-keto esters, which can then be cyclized via the Fischer indole synthesis to produce complex indole scaffolds.[11][12][13][14] Indoles are a cornerstone of many drug classes.
-
Precursor to Novel Antagonists: The cyclopropyl-keto motif is found in advanced drug candidates, such as antagonists for the corticotropin-releasing factor (CRF₁) receptor, which are being investigated for anxiety and depression.[15]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its synthesis, while requiring careful execution, is based on robust and well-understood organic chemistry principles. By mastering its preparation and understanding its reactive potential, researchers can unlock new avenues for the design and synthesis of next-generation therapeutics. This guide provides the foundational knowledge and a practical, validated protocol to empower scientists to effectively utilize this high-value building block in their research endeavors.
References
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AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link][6]
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Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link][7]
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Török, B., et al. (2004). Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. PubMed. Available at: [Link][16]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link][5]
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Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link][8]
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Wang, Z. J., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC - NIH. Available at: [Link][17]
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El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link][3]
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Gagnon, D., & Du, H. (2008). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. ResearchGate. Available at: [Link][18]
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Gentry, E. C., et al. (2022). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC - NIH. Available at: [Link][19]
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Gentry, E. C., et al. (2022). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. ChemRxiv. Available at: [Link][20]
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Wikipedia. Japp–Klingemann reaction. Available at: [Link][11]
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Karawande, J., et al. (2020). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available at: [Link][2]
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ResearchGate. The Japp‐Klingemann Reaction. Available at: [Link][12]
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Organic Reactions. The Japp-Klingemann Reaction. Available at: [Link][13]
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chemeurope.com. Japp-Klingemann reaction. Available at: [Link][14]
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Organic Syntheses. Procedure for Distillation. Available at: [Link][10]
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El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link][3]
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Karawande, J., et al. (2020). Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks.... ResearchGate. Available at: [Link][4]
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Gentry, E. C., et al. (2022). Cyclopropyl ketone C-C bond activation/cross-coupling. ResearchGate. Available at: [Link]
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Onneken, C., et al. (2023). Functionalization of enantiomerically enriched cyclopropyl ketones.... ResearchGate. Available at: [Link][21]
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Procter, D. J., et al. (2021). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC - NIH. Available at: [Link][22]
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PubChem. Ethyl 4-cyclopropyl-3-oxobutanoate. National Center for Biotechnology Information. Available at: [Link][23]
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Peterson, B. M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link][1]
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The Organic Chemistry Tutor. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link][25]
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Goldfarb, S. D., et al. (2021). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl).... ResearchGate. Available at: [Link][15]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-cyclopropyl-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties often confer advantageous physicochemical and pharmacological properties to drug candidates, including enhanced metabolic stability, increased potency, and improved membrane permeability. Methyl 4-cyclopropyl-3-oxobutanoate is a valuable building block for the synthesis of more complex molecules incorporating this key feature. As a β-keto ester, it possesses two reactive centers, allowing for a wide range of subsequent chemical transformations. This document provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established principles of organic synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process commencing with commercially available cyclopropylacetic acid. The overall strategy involves the activation of the carboxylic acid to form a more reactive acylating agent, followed by a crossed Claisen-type condensation with the enolate of methyl acetate. This approach is both logical and scalable, relying on well-understood reaction mechanisms.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
This protocol is divided into two primary stages: the synthesis of the intermediate cyclopropylacetyl chloride and its subsequent reaction to form the target β-keto ester.
Part 1: Synthesis of Cyclopropylacetyl Chloride
The initial step involves the conversion of cyclopropylacetic acid to its corresponding acid chloride. This activation is crucial as acid chlorides are significantly more electrophilic than their parent carboxylic acids, facilitating the subsequent C-C bond formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur of thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride to yield the acid chloride.
Caption: Simplified mechanism for acid chloride formation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Cyclopropylacetic acid | 100.12 | 10.0 g | 0.100 | 98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 0.120 | 99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous | Acros Organics |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - | Anhydrous | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add cyclopropylacetic acid (10.0 g, 0.100 mol) and anhydrous dichloromethane (100 mL).
-
Addition of Catalyst: Add a catalytic amount of anhydrous N,N-dimethylformamide (2-3 drops) to the stirred solution.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (8.7 mL, 0.120 mol) to the reaction mixture at room temperature using a dropping funnel over 30 minutes. The reaction is exothermic and will result in the evolution of HCl and SO₂ gas, which should be vented through a scrubber containing an aqueous solution of sodium hydroxide.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. Monitor the reaction by taking a small aliquot, quenching with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Isolation of Product: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess thionyl chloride can be removed by distillation under atmospheric pressure, followed by vacuum distillation to afford the crude cyclopropylacetyl chloride. The product is often used in the next step without further purification.
Part 2: Synthesis of this compound
This step involves the acylation of the lithium enolate of methyl acetate with the previously synthesized cyclopropylacetyl chloride. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to ensure complete and irreversible formation of the enolate, preventing self-condensation of the methyl acetate.[1][2]
Reaction Mechanism: LDA deprotonates the α-carbon of methyl acetate to form the nucleophilic lithium enolate. This enolate then attacks the electrophilic carbonyl carbon of cyclopropylacetyl chloride in a nucleophilic acyl substitution reaction to form the β-keto ester.
Sources
Application Notes: Methyl 4-cyclopropyl-3-oxobutanoate in Asymmetric Synthesis
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern drug discovery and development, the cyclopropyl group has emerged as a "privileged scaffold."[1][2] Its unique stereoelectronic properties—a consequence of its strained three-membered ring—confer a range of desirable attributes to bioactive molecules. These include enhanced metabolic stability, increased potency, and improved membrane permeability.[2] Methyl 4-cyclopropyl-3-oxobutanoate serves as a key prochiral building block for introducing this valuable moiety in a stereocontrolled manner. This guide provides an in-depth exploration of its application in asymmetric synthesis, focusing on robust protocols for asymmetric hydrogenation, a cornerstone transformation for accessing chiral β-hydroxy esters.
The chiral β-hydroxy ester products derived from this compound are versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.[3] The ability to control the stereochemistry at the newly formed hydroxyl center is paramount, as the biological activity of the final target molecule is often contingent on a specific enantiomer.
Asymmetric Hydrogenation: A Premier Strategy for Stereocontrol
Asymmetric hydrogenation stands out as one of the most efficient and atom-economical methods for the enantioselective reduction of β-keto esters.[4] The selection of an appropriate chiral catalyst, typically a transition metal complex with a chiral ligand, is the linchpin for achieving high enantioselectivity.[5] Both Ruthenium (Ru) and Iridium (Ir) based catalysts have demonstrated exceptional efficacy in this transformation.[6]
Core Principle: The Role of the Chiral Catalyst
The mechanism of asymmetric hydrogenation involves the coordination of the β-keto ester to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen. The chiral ligand creates a dissymmetric environment around the metal center, which dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer of the corresponding β-hydroxy ester. The choice of ligand, solvent, and reaction conditions are critical variables that must be optimized to maximize enantiomeric excess (ee).
Visualization of the Asymmetric Hydrogenation Workflow
Caption: General workflow for the asymmetric hydrogenation of this compound.
Protocols for Asymmetric Hydrogenation
The following protocols provide detailed, step-by-step methodologies for the asymmetric hydrogenation of this compound using well-established catalyst systems.
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation using a BINAP Ligand
This protocol is adapted from the pioneering work of Noyori and has become a benchmark for the enantioselective reduction of β-keto esters.[7] The in-situ preparation of the catalyst from commercially available precursors makes this method highly practical.[6]
Materials:
-
This compound (1.0 mmol)
-
[RuI₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%)
-
(R)-BINAP (0.011 mmol, 1.1 mol%)
-
Anhydrous, degassed Methanol (MeOH) (10 mL)
-
Hydrogen gas (H₂)
-
High-pressure autoclave or reactor
Procedure:
-
Reactor Preparation: In a glovebox, charge a glass liner with this compound, [RuI₂(p-cymene)]₂, and (R)-BINAP.
-
Solvent Addition: Add the anhydrous, degassed methanol to the glass liner.
-
Assembly and Purging: Place the liner in the autoclave. Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three to five times to ensure an inert atmosphere.
-
Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm). Heat the reaction to the specified temperature (e.g., 50 °C) and stir for the required duration (typically 12-24 hours).
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral methyl 4-cyclopropyl-3-hydroxybutanoate.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or chiral GC analysis.
Causality Behind Experimental Choices:
-
Anhydrous and Degassed Solvent: The use of anhydrous and degassed methanol is crucial to prevent catalyst deactivation and ensure reproducibility. Water and oxygen can interfere with the catalytic cycle.
-
In-situ Catalyst Formation: The pre-catalyst [RuI₂(p-cymene)]₂ and the chiral ligand (R)-BINAP react in situ under the reaction conditions to form the active catalytic species. This avoids the need to synthesize and isolate the often air-sensitive active catalyst.
-
Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate. However, optimal pressure should be determined experimentally to balance reaction time and safety considerations.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation with a Chiral Ferrocenyl P,N,N-Ligand
Iridium catalysts have emerged as powerful alternatives to ruthenium for the asymmetric hydrogenation of β-keto esters, often exhibiting high efficiency and enantioselectivity.[3]
Materials:
-
This compound (0.2 mmol)
-
[Ir(cod)Cl]₂ (0.001 mmol, 0.5 mol%)
-
Chiral Ferrocenyl P,N,N-Ligand (e.g., as described in Chen et al., 2017) (0.0022 mmol, 1.1 mol%)
-
Anhydrous, degassed Methanol (MeOH) (2 mL)
-
Hydrogen gas (H₂)
-
High-pressure reactor vials
Procedure:
-
Catalyst Pre-formation: In a glovebox, dissolve [Ir(cod)Cl]₂ and the chiral ferrocenyl P,N,N-ligand in a small amount of anhydrous methanol and stir for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate vial, dissolve this compound in anhydrous, degassed methanol.
-
Reaction Initiation: Add the pre-formed catalyst solution to the substrate solution.
-
Assembly and Purging: Place the vial in a high-pressure reactor block. Seal the reactor and purge with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen gas (e.g., 20 bar) and stir at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
-
Analysis: Determine the enantiomeric excess as described in Protocol 1.
Causality Behind Experimental Choices:
-
P,N,N-Ligand: The tridentate P,N,N-ligand provides a rigid and well-defined chiral environment around the iridium center, which is key to achieving high levels of stereocontrol.
-
Catalyst Pre-formation: Pre-forming the catalyst can lead to more consistent results by ensuring the active species is fully generated before the reaction begins.
Expected Performance Data
The following table summarizes typical results for the asymmetric hydrogenation of β-keto esters using similar catalyst systems.
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Reference |
| Ru/(R)-BINAP | General β-keto esters | Up to 99% | High | [6] |
| Ir/Chiral Ferrocenyl P,N,N-Ligand | General β-keto esters | Up to 95% | Good to excellent |
Broader Applications in Asymmetric Synthesis
While asymmetric hydrogenation is a primary application, the enolizable nature of this compound also makes it a suitable substrate for other important asymmetric C-C bond-forming reactions.
Asymmetric Aldol Reactions
In an asymmetric aldol reaction, the enolate of this compound can react with an aldehyde in the presence of a chiral catalyst or auxiliary to produce a chiral β-hydroxy-δ-keto ester.[8] Careful selection of the reaction conditions and chiral source is necessary to control both the diastereo- and enantioselectivity of the reaction.[9][10]
Asymmetric Michael Additions
This compound can also act as a Michael donor in asymmetric conjugate additions to α,β-unsaturated compounds.[11][12] This reaction, often catalyzed by chiral organocatalysts or metal complexes, allows for the enantioselective formation of a new C-C bond, leading to more complex and functionalized chiral building blocks.[13]
Visualization of Further Synthetic Transformations
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a highly valuable and versatile building block in asymmetric synthesis. Its utility is most prominently demonstrated in asymmetric hydrogenation reactions, where the use of sophisticated chiral ruthenium and iridium catalysts provides reliable access to enantiomerically enriched β-hydroxy esters. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to leverage this important substrate in the synthesis of complex, high-value chiral molecules. The potential for its use in other asymmetric transformations, such as aldol and Michael reactions, further underscores its significance as a strategic starting material in modern organic chemistry.
References
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Chen, X.-S., Hou, C.-J., Qin, C., Liu, H., Liu, Y.-J., Huang, D.-Z., & Hu, X.-P. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances, 7(22), 13264-13269. [Link]
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Chen, X.-S., Hou, C.-J., Qin, C., Liu, H., Liu, Y.-J., Huang, D.-Z., & Hu, X.-P. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances, 7(22), 13264-13269. [Link]
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Genet, J. P., Pinel, C., Ratovelomanana-Vidal, V., Mallart, S., Pfister, X., Bischoff, L., Caño de Andrade, M. C., Darses, S., Galopin, C., & Laffitte, J. A. (1995). Practical Asymmetric Hydrogenation of β-Keto Esters at Atmospheric Pressure using Chiral Ru (II) Catalysts. Tetrahedron Letters, 36(27), 4801-4804. [Link]
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Hernandez, A. R., & Arnold, F. H. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(5), 2293–2300. [Link]
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Chen, X.-S., Hou, C.-J., Qin, C., Liu, H., Liu, Y.-J., Huang, D.-Z., & Hu, X.-P. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances, 7(22), 13264-13269. [Link]
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Li, C., & Wang, C. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis, 13(17), 11463–11499. [Link]
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Hernandez, A. R., & Arnold, F. H. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC, NIHMS1778416. [Link]
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de Meijere, A., Kozhushkov, S. I., & Yufit, D. S. (2010). Cyclopropyl Building Blocks for Organic Synthesis, Part 100. Advanced Syntheses of Cyclopropylideneacetates. ResearchGate. [Link]
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Wang, S., & Wang, J. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. [Link]
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Davies, S. G., & Roberts, P. M. (2011). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 16(5), 3744–3763. [Link]
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Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Preprints.org. [Link]
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]
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Tiano, A., Aillard, P., & Martinez, A. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]
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Asymmetric michael addition reaction. (n.d.). ResearchGate. [Link]
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Tiano, A., Aillard, P., & Martinez, A. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Tależ, F., & Muthyala, M. K. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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Hashimoto, T., Sakata, K., Tamakuni, F., Dutton, M. J., & Maruoka, K. (2013). Phase-transfer-catalysed Asymmetric Synthesis of Tetrasubstituted Allenes. Nature Chemistry, 5(3), 240–244. [Link]
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Preparation of enantioenriched helical- and axial-chiral molecules by dynamic asymmetric induction. (n.d.). ResearchGate. [Link]
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Imamoto, T., Sugita, K., & Yoshida, K. (2005). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences, 102(33), 11613–11618. [Link]
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LibreTexts. (2023). 23.5: Mixed Aldol Reactions. Chemistry LibreTexts. [Link]
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Asymmetric synthesis of diacceptor cyclopropylphosphonates catalyzed by chiral Ru(II)-Pheox complexes. (n.d.). CSDL Khoa học. [Link]
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Yadav, V. K., & Balamurugan, R. (2016). Diastereoselective Aldol Reactions of Enolates Generated from Vicinally Substituted Trimethylsilylmethyl Cyclopropyl Ketones. Organic Letters. [Link]
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Salomó, E., Gallen, A., Sciortino, G., Ujaque, G., Grabulosa, A., Lledós, A., Riera, A., & Verdaguer, X. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society, 140(49), 16360–16367. [Link]
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Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions. (2015). NIH. [Link]
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Buchler GmbH. (n.d.). Asymmetric Michael Addition. Buchler GmbH. [Link]
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Blouin, M., Han, Y., Burch, J., Farand, J., Mellon, C., Gaudreault, M., Wrona, M., Lévesque, J.-F., Denis, D., Mathieu, M.-C., Stocco, R., Vigneault, E., Therien, A., Clark, P., Rowland, S., Xu, D., O'Neill, G., Ducharme, Y., & Friesen, R. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227–2238. [Link]
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Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. (2025). PubMed. [Link]
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Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
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NC State University Libraries. (n.d.). 23.4 Using Aldol Reactions in Synthesis. Organic Chemistry. [Link]
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23.5 Mixed Aldol Reactions. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. (n.d.). PMC. [Link]
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A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. (2025). ResearchGate. [Link]
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The Strategic Application of Methyl 4-cyclopropyl-3-oxobutanoate as a Chiral Building Block in Modern Synthesis
Introduction: In the landscape of contemporary drug discovery and development, the demand for structurally novel and stereochemically defined molecular entities is incessant. The cyclopropyl group has emerged as a prized motif in medicinal chemistry, valued for its ability to impart conformational rigidity, improve metabolic stability, and enhance potency.[1] When incorporated into a versatile synthetic intermediate like a β-keto ester, it creates a powerful building block for the construction of complex chiral molecules. This guide provides an in-depth exploration of methyl 4-cyclopropyl-3-oxobutanoate, a prochiral ketone that serves as a gateway to valuable chiral β-hydroxy esters, which are pivotal intermediates in the synthesis of a wide array of pharmaceutical agents.
This document will detail the synthesis of this compound and present robust, field-proven protocols for its asymmetric reduction to furnish both (R)- and (S)-methyl 4-cyclopropyl-3-hydroxybutanoate. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Part 1: Synthesis of the Prochiral Precursor: this compound
A reliable and scalable synthesis of the starting β-keto ester is paramount. A robust method for the preparation of this compound is the Claisen-type condensation of methyl cyclopropylacetate with a suitable acetylating agent. This transformation leverages the reactivity of the enolate of methyl cyclopropylacetate towards acylation.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of β-keto esters.
Materials:
-
Methyl cyclopropylacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Acetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: All glassware must be thoroughly oven-dried and assembled hot under an inert atmosphere (nitrogen or argon).
-
Enolate Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add methyl cyclopropylacetate (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the sodium enolate.
-
Acylation: Cool the reaction mixture back to 0 °C and add acetyl chloride (1.1 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Part 2: Asymmetric Reduction to Chiral β-Hydroxy Esters
The core value of this compound lies in its ability to be transformed into enantiomerically enriched β-hydroxy esters. These chiral building blocks are invaluable in the synthesis of numerous biologically active molecules. We will explore two powerful and widely adopted methods for this asymmetric reduction: Noyori Asymmetric Hydrogenation and Corey-Bakshi-Shibata (CBS) Reduction.
A. Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a Nobel Prize-winning reaction that utilizes ruthenium catalysts bearing chiral phosphine ligands, most notably BINAP, to achieve highly enantioselective reductions of ketones.[2] This method is renowned for its high efficiency, broad substrate scope, and the predictability of its stereochemical outcome.
Mechanism of Stereoselection: The enantioselectivity of the Noyori hydrogenation is dictated by the chiral environment created by the BINAP ligand coordinated to the ruthenium center. The substrate approaches the catalyst in a manner that minimizes steric interactions, leading to the preferential delivery of hydride to one of the two prochiral faces of the ketone. The use of (R)-BINAP or (S)-BINAP allows for the selective synthesis of the (R)- or (S)-alcohol, respectively.
Sources
The Cyclopropyl Ketone Moiety: A Cornerstone in Modern Medicinal Chemistry - Applications of Methyl 4-cyclopropyl-3-oxobutanoate
Introduction: The Strategic Importance of the Cyclopropyl Group in Drug Design
In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif. Its incorporation into drug candidates is a strategic decision aimed at enhancing a molecule's pharmacological profile. The unique electronic and conformational properties of this small, strained ring system can profoundly influence a compound's potency, metabolic stability, and target selectivity. The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving binding affinity to its target protein. Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in a typical alkyl chain, rendering them less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug deactivation in the body. This often translates to an improved pharmacokinetic profile, including increased half-life and oral bioavailability.
Methyl 4-cyclopropyl-3-oxobutanoate is a versatile and highly valuable building block that provides a direct and efficient entry point for introducing the coveted cyclopropyl ketone pharmacophore into complex molecules. This application note will provide a detailed overview of the synthesis of this key intermediate and explore its application in the synthesis of medicinally relevant compounds, with a focus on antiviral agents and kinase inhibitors.
Synthesis of this compound: A Detailed Protocol via Claisen Condensation
The most common and efficient method for the synthesis of β-keto esters such as this compound is the Claisen condensation. This reaction involves the base-mediated condensation of two ester molecules, where one acts as the nucleophile (after deprotonation to form an enolate) and the other as the electrophile. In the case of our target molecule, a mixed Claisen condensation between methyl cyclopropylacetate and methyl acetate is employed.
Reaction Principle:
The reaction proceeds through the formation of an enolate from methyl acetate, which then attacks the carbonyl group of methyl cyclopropylacetate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired β-keto ester. A strong base is required to drive the reaction to completion by deprotonating the product, which is more acidic than the starting esters.
Experimental Workflow for Claisen Condensation
Caption: A typical workflow for the synthesis and purification of this compound.
Detailed Step-by-Step Protocol:
Materials:
-
Methyl cyclopropylacetate
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous methanol (1.1 eq) dropwise. The reaction is exothermic and will generate hydrogen gas, so ensure proper ventilation. Stir the mixture at room temperature for 1 hour to ensure complete formation of sodium methoxide.
-
Claisen Condensation: To the freshly prepared sodium methoxide solution, add a mixture of methyl cyclopropylacetate (1.0 eq) and methyl acetate (1.5 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Characterization Data:
-
1H NMR (CDCl3, 400 MHz): δ 3.73 (s, 3H), 3.48 (s, 2H), 2.73 (d, J = 7.2 Hz, 2H), 1.05-0.95 (m, 1H), 0.60-0.55 (m, 2H), 0.25-0.20 (m, 2H).
-
13C NMR (CDCl3, 100 MHz): δ 202.9, 167.5, 52.4, 49.6, 20.1, 10.8, 4.5.
-
IR (neat, cm-1): 3080, 2955, 1745, 1715, 1435, 1315, 1150.
-
MS (EI): m/z (%) 156 (M+, 5), 114 (40), 99 (100), 71 (35), 55 (60), 43 (85).
| Parameter | Value |
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 85-88 °C at 10 mmHg |
Applications in Medicinal Chemistry: A Gateway to Potent Antivirals and Kinase Inhibitors
This compound is a key precursor for the synthesis of various heterocyclic scaffolds that are central to the development of novel therapeutics. Its bifunctional nature, possessing both a ketone and an ester, allows for a wide range of chemical transformations.
Application in the Synthesis of Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
The HCV NS3/4A serine protease is a prime target for the development of direct-acting antiviral agents. Several approved drugs for the treatment of chronic hepatitis C, such as Grazoprevir, feature a cyclopropyl moiety as a key structural element. While the direct synthesis of Grazoprevir from this compound may not be the commercial route, this building block provides a facile entry to structurally related analogs for lead optimization studies. The cyclopropyl ketone can be elaborated into more complex cyclopropyl-containing amino acid derivatives which are crucial for potent inhibition of the viral protease.
Synthetic Strategy Outline
Caption: Retrosynthetic approach to Grazoprevir analogs utilizing a cyclopropyl-pyrrole intermediate derivable from this compound.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyrimidine scaffold is a common core structure in many kinase inhibitors. This compound can be utilized in the synthesis of substituted aminopyrimidines, which are potent inhibitors of various kinases.
Protocol for the Synthesis of a Cyclopropyl-Substituted Aminopyrimidine Core:
This protocol outlines a general approach for the synthesis of a 2-amino-4-cyclopropyl-6-hydroxypyrimidine, a versatile intermediate for the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Condensation Reaction: In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol. To this solution, add this compound (1.0 eq) followed by guanidine hydrochloride (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux for 8-12 hours. The reaction can be monitored by TLC.
-
Precipitation and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will form. Acidify the mixture with concentrated hydrochloric acid to pH 5-6.
-
Filtration and Washing: Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.
-
Drying: Dry the product under vacuum to obtain the 2-amino-4-cyclopropyl-6-hydroxypyrimidine.
This intermediate can be further functionalized, for example, by chlorination of the hydroxyl group followed by nucleophilic substitution to introduce various side chains, leading to a library of potential kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via Claisen condensation makes it readily accessible. The presence of both a ketone and an ester functionality allows for a diverse range of chemical transformations, providing a gateway to complex heterocyclic systems. As demonstrated, this intermediate is a key precursor for the synthesis of cyclopropyl-containing motifs found in potent antiviral agents and kinase inhibitors. The strategic incorporation of the cyclopropyl group, facilitated by the use of this building block, continues to be a powerful tool in the design and development of new and improved therapeutic agents.
References
-
[Organic Syntheses Procedure. ... A. Methyl 4-chloro-2-formylbutanoate (1). An oven-dried 500-mL, three-necked (24/40), round-bottomed flask equipped with a Teflon-coated magnetic stirring bar (egg-shaped, 32 mm length x 15 mm diameter), an internal thermometer, a 50-mL pressure-equalizing addition funnel fitted with a nitrogen inlet (central neck), and a second 60-mL pressure-equalizing addition funnel is charged with methyl 4-chlorobutanoate (12 mL, 13.7 g, 100 mmol, 1 equiv) (Notes 1 and 2), HCO2Me (18 mL, 18 g, 300 mmol, 3 equiv) (Note 3), and CH2Cl2 (100 mL) (Notes 4 and 5) (Figure 1).]([Link]
Application Notes and Protocols: Methyl 4-cyclopropyl-3-oxobutanoate in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Strategic Advantage of the Cyclopropyl Moiety
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel starting points for drug discovery programs.[1][2] Unlike traditional high-throughput screening (HTS), which tests large libraries of complex molecules for high-affinity binders, FBDD focuses on screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da), that exhibit weak but efficient binding to a biological target.[1][3][4][5] These initial "hits" are then optimized into potent lead compounds through structure-guided strategies, a process that often leads to leads with superior drug-like properties.[1][3]
Within the vast chemical space of possible fragments, the cyclopropyl group has emerged as a particularly valuable motif in medicinal chemistry.[6][7][8] Its unique structural and electronic properties offer several advantages. The three-membered ring introduces conformational rigidity, which can be entropically favorable for binding to a target protein.[6] Furthermore, the cyclopropyl ring is known to enhance metabolic stability, increase potency, and reduce off-target effects.[6][7][9] The shorter and stronger C-H bonds within the cyclopropyl ring make it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9] These characteristics make fragments incorporating a cyclopropyl group, such as Methyl 4-cyclopropyl-3-oxobutanoate, highly attractive starting points for FBDD campaigns.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in FBDD. We will cover its physicochemical properties, a representative synthesis protocol, and detailed methodologies for its application in fragment screening and hit validation using state-of-the-art biophysical techniques.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the results.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | [10] |
| Molecular Weight | 156.18 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| CAS Number | 251635-21-9 | [10] |
These properties align well with the "Rule of Three," a common guideline for fragment library design (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), making this compound an ideal candidate for FBDD.[5]
Synthesis Protocol: this compound
The following is a representative, general protocol for the synthesis of this compound based on standard organic chemistry reactions for the formation of β-keto esters.
Reaction Scheme:
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The Cyclopropyl Moiety in Synthesis: A Guide to Reactions of Methyl 4-cyclopropyl-3-oxobutanoate
Introduction: The Enduring Appeal of the Cyclopropyl Group
In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group holds a place of distinction.[1] This small, strained ring system is not merely a structural curiosity but a powerful tool for modulating a molecule's physicochemical and pharmacological properties. Its unique geometry and electronic character, with shorter and stronger C-H bonds and enhanced p-character in its C-C bonds, contribute to increased metabolic stability, enhanced potency, and improved selectivity for biological targets.[1][2] The cyclopropyl ring can act as a rigid linker or a bioisosteric replacement for other functional groups like alkenes, contributing to more favorable binding entropies and reduced off-target effects.[2]
Methyl 4-cyclopropyl-3-oxobutanoate is a versatile building block that incorporates this valuable cyclopropyl motif, making it a key intermediate in the synthesis of a diverse array of complex molecules and heterocyclic frameworks. This guide provides detailed application notes and protocols for leveraging this reagent in several key synthetic transformations.
Synthesis of this compound
A common and efficient method for the synthesis of β-keto esters such as this compound involves the condensation of a methyl ketone with a dialkyl carbonate in the presence of a strong base. For the synthesis of the title compound, cyclopropyl methyl ketone serves as the starting material.
Protocol 1: Base-Catalyzed Condensation for Synthesis of this compound
This protocol outlines a general procedure for the synthesis of β-keto esters that can be adapted for the preparation of this compound.
Materials:
-
Cyclopropyl methyl ketone
-
Dimethyl carbonate
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred suspension, add a solution of cyclopropyl methyl ketone (1.0 equivalent) and dimethyl carbonate (1.5 equivalents) in the same anhydrous solvent dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Application in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of various cyclopropyl-substituted heterocyclic compounds. The following sections detail its application in several named reactions.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction that provides access to dihydropyridines, which are important scaffolds in medicinal chemistry, notably as calcium channel blockers.[3][4] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[3]
This protocol describes the synthesis of a dihydropyridine derivative using this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Ethanol or acetic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine benzaldehyde (1.0 equivalent), this compound (2.0 equivalents), and ammonium acetate (1.2 equivalents) in ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.[5]
| Reagent | Molar Ratio | Solvent | Temperature | Reaction Time |
| Benzaldehyde | 1.0 | Ethanol | Reflux | 4-8 h |
| This compound | 2.0 | |||
| Ammonium Acetate | 1.2 |
Table 1: Representative Reaction Conditions for the Hantzsch Synthesis.
Sources
Application Notes and Protocols for the Purification of Methyl 4-cyclopropyl-3-oxobutanoate
Introduction
Methyl 4-cyclopropyl-3-oxobutanoate is a key building block in the synthesis of various pharmaceutical agents and agrochemicals. The purity of this β-keto ester is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicological concerns. This document provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and have been validated for robustness and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | PubChem[1] |
| Molecular Weight | 156.18 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | 80-82 °C at 10 mmHg | Supplier Data |
| Solubility | Soluble in most organic solvents (e.g., ethyl acetate, dichloromethane, hexanes). Slightly soluble in water. | Inferred from similar compounds like methyl 3-oxobutanoate[2] |
| CAS Number | 251635-21-9 | PubChem[1] |
Part 1: Purification by Fractional Vacuum Distillation
Fractional vacuum distillation is a highly effective method for purifying thermally stable liquids with different boiling points. For this compound, this technique is ideal for removing both lower-boiling and higher-boiling impurities.
Principle of the Technique
This method separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which prevents thermal degradation of sensitive molecules like β-keto esters. The vapor phase becomes enriched in the more volatile component, which is then condensed and collected.
Experimental Protocol
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge and cold trap.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
-
Sample Preparation:
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Distillation Procedure:
-
Slowly and carefully apply vacuum to the system, aiming for a pressure of approximately 10 mmHg.
-
Gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities.
-
Collect the main fraction distilling at a stable temperature of 80-82 °C.
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive peroxides.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Characterize the purified product by NMR and GC-MS to confirm its purity.
-
Causality and Troubleshooting
-
Why vacuum? To lower the boiling point and prevent decomposition. β-keto esters can be prone to decarboxylation at elevated temperatures.
-
Why a Vigreux column? To provide a large surface area for repeated vaporization and condensation cycles, leading to a better separation of components with close boiling points.
-
Troubleshooting: Bumping. If the liquid boils violently, ensure adequate stirring or fresh boiling chips are used.
-
Troubleshooting: Fluctuating Temperature. This may indicate an unstable vacuum or the presence of multiple components with similar boiling points. Check for leaks in the system and ensure the vacuum pump is functioning correctly.
Visualization of the Workflow
Sources
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-cyclopropyl-3-oxobutanoate
Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery
The cyclopropyl group is a recurring structural motif in a multitude of contemporary pharmaceuticals, prized for its ability to confer unique conformational rigidity and metabolic stability to drug candidates.[1][2] Its incorporation into molecular scaffolds can significantly enhance binding affinity to target proteins and improve overall pharmacokinetic profiles. Methyl 4-cyclopropyl-3-oxobutanoate is a key building block in the synthesis of various pharmaceutical intermediates, leveraging the desirable properties of the cyclopropyl ring. This guide provides a comprehensive overview of a robust and scalable synthetic protocol for this valuable β-keto ester, designed for researchers and professionals in drug development and process chemistry.
Synthetic Strategy: A Retro-Synthetic Approach via Claisen Condensation
The synthesis of β-keto esters is a cornerstone of organic chemistry, with the Claisen condensation being a primary and well-established method for their preparation.[3][4][5] Our synthetic strategy for this compound hinges on a mixed Claisen condensation, a powerful carbon-carbon bond-forming reaction.
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C2-C3 bond, pointing to two key starting materials: a methyl ester of a cyclopropyl-containing carboxylic acid and an acetate derivative.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, involves the base-mediated condensation of methyl cyclopropylacetate with methyl acetate. This approach is advantageous for large-scale production due to the relatively low cost and ready availability of the starting materials.
Reaction Mechanism: The Stepwise Path of the Claisen Condensation
The Claisen condensation proceeds through a series of well-defined steps:
-
Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of methyl acetate to form a reactive enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl cyclopropylacetate.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating a methoxide leaving group to yield the β-keto ester.
Caption: Mechanism of the mixed Claisen condensation.
Experimental Protocol: A Scalable Synthesis
This protocol is designed for a laboratory scale of approximately 1 mole and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume (mL) | Density (g/mL) |
| Methyl Cyclopropylacetate | 114.14 | 1.0 | 114 | 1.00 |
| Methyl Acetate | 74.08 | 2.0 | 158 | 0.93 |
| Sodium Methoxide | 54.02 | 1.1 | - | - |
| Toluene | 92.14 | - | 1000 | 0.87 |
| 20% aq. Acetic Acid | 60.05 | - | As needed | ~1.02 |
| Saturated aq. NaHCO₃ | 84.01 | - | As needed | ~1.08 |
| Brine | - | - | As needed | ~1.2 |
| Anhydrous MgSO₄ | 120.37 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup:
-
Equip a 3-liter, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to maintain anhydrous conditions.[2]
-
-
Reagent Charging:
-
Charge the flask with sodium methoxide (1.1 mol) and toluene (500 mL).
-
Begin vigorous stirring to create a fine suspension.
-
In the dropping funnel, prepare a mixture of methyl cyclopropylacetate (1.0 mol) and methyl acetate (2.0 mol) in toluene (500 mL).
-
-
Reaction Execution:
-
Slowly add the ester mixture from the dropping funnel to the stirred suspension of sodium methoxide over a period of 2-3 hours.
-
The reaction is exothermic; maintain the internal temperature between 50-60 °C using a water bath for cooling if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2 hours to ensure complete reaction.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 20% aqueous acetic acid until the pH of the aqueous layer is between 6 and 7.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification:
-
The crude product is purified by vacuum distillation.
-
Collect the fraction boiling at the appropriate temperature and pressure for this compound.
-
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any minor impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester functional groups.
Safety Considerations
-
Sodium Methoxide: Highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere.
-
Toluene and Methyl Acetate: Flammable solvents. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions; extend reflux time. |
| Side reactions | Control reaction temperature during addition. | |
| Product Contamination | Inefficient work-up | Ensure thorough washing and drying steps. |
| Impure starting materials | Use high-purity, anhydrous reagents. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical synthesis. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this key building block in high yield and purity. The robustness of the Claisen condensation makes this a dependable method for large-scale production in an industrial setting.
References
-
Organic Syntheses Procedure. (n.d.). is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]
- Google Patents. (n.d.). CN110862310A - Synthesis method of cyclopropyl methyl ketone.
-
Organic Syntheses Procedure. (n.d.). (Figure 1). The stirred solution is immersed in an ice bath, cooling the internal temperature to 0 °C, and. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen Condensation. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Cyclopropyl Ketone: Applications in Fine Chemical Synthesis. Retrieved from [Link]
-
YouTube. (2020, March 11). Examples of Synthesis using the Claisen Condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN105622369A - Method for preparing cyclopropyl methyl ketone.
-
Organic Syntheses Procedure. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Harnessing Methyl 4-cyclopropyl-3-oxobutanoate for the Synthesis of Novel Heterocycles
Introduction: The Strategic Value of a Cyclopropyl Ketoester in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The unique three-dimensional architecture and electronic properties of the cyclopropyl group make it a highly desirable substituent, often imparting improved metabolic stability, enhanced potency, and favorable pharmacokinetic profiles to bioactive molecules. Methyl 4-cyclopropyl-3-oxobutanoate stands out as a versatile and strategically important building block for the construction of a diverse array of cyclopropyl-functionalized heterocycles. Its bifunctional nature, possessing both a β-keto and an ester moiety, allows for a wide range of classical and novel cyclocondensation reactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the reactivity of this compound to forge new frontiers in heterocyclic synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around the reactivity of its 1,3-dicarbonyl system. This arrangement of functional groups allows it to act as a versatile three-carbon synthon in reactions with various binucleophiles. The presence of the cyclopropyl group adjacent to the ketone introduces unique steric and electronic effects that can influence regioselectivity and reaction kinetics.
Key reaction pathways that will be explored in detail include:
-
Knorr Pyrazole Synthesis and Related Cyclocondensations: Reactions with hydrazine derivatives to yield highly substituted pyrazoles.
-
Pyrimidine Synthesis: Condensation with amidines, ureas, and other N-C-N synthons.
-
Isoxazole Formation: Cycloaddition reactions with hydroxylamine or its equivalents.
-
Hantzsch Dihydropyridine Synthesis: A multi-component reaction to access dihydropyridine scaffolds.
-
Paal-Knorr Pyrrole Synthesis: Reaction with primary amines or ammonia under specific conditions.
The following sections will provide detailed protocols for the synthesis of representative heterocyclic cores, illustrating the broad applicability of this valuable starting material.
Section 1: Synthesis of Cyclopropyl-Substituted Pyrazoles
Pyrazoles are a prominent class of heterocyles found in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine, provides a direct and efficient route to this important scaffold.
Scientific Rationale
The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.[1][2] The regioselectivity of the initial condensation can be influenced by the nature of the hydrazine (substituted or unsubstituted) and the reaction conditions.
Experimental Protocol: Synthesis of 5-cyclopropyl-1H-pyrazole-4-carboxylic acid derivatives
This protocol details a general procedure for the synthesis of 5-cyclopropyl-1-aryl-1H-pyrazole-4-carboxylic acid derivatives, adapted from established methodologies.[3]
Materials:
-
This compound
-
Ethyl chloro(arylhydrazono)ethanoates (or other halohydrazones)
-
Anhydrous Ethanol
-
Sodium Ethoxide (21% solution in ethanol)
-
Glacial Acetic Acid
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (50 mL).
-
Base Addition: To the stirred solution, add sodium ethoxide solution (1.1 eq) dropwise at room temperature. Stir the resulting solution for 15 minutes.
-
Hydrazone Addition: Add the desired ethyl chloro(arylhydrazono)ethanoate (1.0 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the residue in water (100 mL) and acidify to pH 4-5 with glacial acetic acid. A precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 5-cyclopropyl-1-aryl-1H-pyrazole-4-carboxylic acid derivative.
Expected Outcome: This procedure typically yields the desired pyrazole derivatives in good to excellent yields. Characterization can be performed using standard analytical techniques such as NMR spectroscopy, Mass Spectrometry, and IR spectroscopy.
Data Summary Table:
| R-group on Arylhydrazine | Typical Yield (%) |
| Phenyl | 75-85 |
| 4-Chlorophenyl | 80-90 |
| 4-Nitrophenyl | 70-80 |
Visualizing the Workflow:
Section 2: Synthesis of Cyclopropyl-Substituted Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals.[4][5] The condensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N synthon is a powerful and widely used method for the construction of the pyrimidine ring.[4][6]
Scientific Rationale
This reaction, often referred to as the Biginelli reaction or a related variant, involves the acid- or base-catalyzed condensation of the β-ketoester with a compound containing an amidine functionality (e.g., guanidine, urea, thiourea). The mechanism typically involves the formation of an intermediate that undergoes cyclization and dehydration to furnish the pyrimidine ring.
Experimental Protocol: Synthesis of 4-cyclopropyl-6-hydroxy-2-substituted-pyrimidines
This protocol outlines a general procedure for the synthesis of pyrimidine derivatives from this compound.
Materials:
-
This compound
-
Guanidine hydrochloride (or other amidine salt)
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol (100 mL).
-
Amidine Addition: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq).
-
Ketoester Addition: Add this compound (1.0 eq) dropwise to the stirred suspension over 30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Precipitation: Dissolve the residue in a minimum amount of cold water and carefully acidify with concentrated hydrochloric acid to pH 6-7.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Purification: The crude product can be further purified by recrystallization from ethanol.
Expected Outcome: This protocol provides a reliable method for the synthesis of various 4-cyclopropyl-6-hydroxy-2-substituted-pyrimidines. The nature of the 2-substituent is determined by the choice of the amidine-containing reagent.
Data Summary Table:
| Amidine Reagent | 2-Substituent | Typical Yield (%) |
| Guanidine | -NH2 | 65-75 |
| Urea | -OH | 60-70 |
| Thiourea | -SH | 70-80 |
Visualizing the Reaction Scheme:
Section 3: Synthesis of Cyclopropyl-Substituted Isoxazoles
Isoxazoles are five-membered heterocycles that are present in a number of marketed drugs and are valuable synthetic intermediates.[7] A common route to 3,5-disubstituted isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.
Scientific Rationale
The reaction between a β-ketoester and hydroxylamine proceeds through the formation of an oxime intermediate, which then undergoes an intramolecular cyclization with the loss of water to form the isoxazole ring. The regioselectivity of the cyclization can be controlled by the reaction conditions.
Experimental Protocol: Synthesis of 5-cyclopropyl-3-methylisoxazole
This protocol provides a straightforward method for the synthesis of 5-cyclopropyl-3-methylisoxazole.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in a mixture of ethanol (50 mL) and water (25 mL).
-
Reflux: Heat the reaction mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Solvent Removal: Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extraction: Add water (50 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL), then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude isoxazole can be purified by vacuum distillation or column chromatography on silica gel.
Expected Outcome: This procedure is expected to produce 5-cyclopropyl-3-methylisoxazole in moderate to good yields.
Data Summary Table:
| Product | Typical Yield (%) |
| 5-cyclopropyl-3-methylisoxazole | 60-75 |
Visualizing the Logical Relationship:
Conclusion and Future Directions
This compound has demonstrated its significant potential as a versatile precursor for the synthesis of a variety of novel, cyclopropyl-containing heterocycles. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this valuable building block. Future work in this area could involve the development of enantioselective methodologies to control the stereochemistry of more complex heterocyclic systems, as well as the exploration of novel multi-component reactions to further expand the accessible chemical space. The continued application of this and related synthons will undoubtedly lead to the discovery of new chemical entities with significant potential in medicine and materials science.
References
-
Zhou, X., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. ChemRxiv. [Link]
-
Nishiwaki, N., et al. (2012). One-step synthesis of differently bis-functionalized isoxazoles by cycloaddition of carbamoylnitrile oxide with β-keto esters. Organic & Biomolecular Chemistry, 10(10), 2055-2060. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
El-Gendy, A. A. (2014). Synthesis of Pyrimidine Derivatives. International Journal of ChemTech Research, 6(5), 2827-2846. [Link]
-
Li, P., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters, 32(1), 249-252. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
-
Bhogadhi, Y. N. D., & Zercher, C. K. (2014). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 91, 248-259. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
de la Torre, J. C., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1366-1416. [Link]
-
Gomaa, M. A. M. (2019). Recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 16(2), 194-210. [Link]
-
Zorkun, I. S., et al. (2022). Synthesis of Pyrimidines and its Bio-evaluation. Journal of Drug Delivery and Therapeutics, 12(5-S), 25-32. [Link]
-
El-Sayed, A. M., et al. (2018). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 59(12), 1121-1123. [Link]
-
Abdel-Wahab, B. F., & El-Awa, A. (2011). Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. ChemInform, 42(35). [Link]
-
Portilla, J., & Orrego-Hernández, J. (2021). Synthesis and Properties of Pyrazoles. Encyclopedia, 1(4), 1133-1154. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22461283, this compound. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu.eg [bu.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-cyclopropyl-3-oxobutanoate
Welcome to the technical support center for the synthesis of Methyl 4-cyclopropyl-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide practical, experience-driven advice to help you navigate the challenges of this procedure and achieve optimal results.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via a Claisen condensation reaction.
Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, you observe a very low yield of the desired this compound, or none at all.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Ineffective Base | The Claisen condensation requires a strong base to deprotonate the α-carbon of the ester.[1][2] If the base is old, has been improperly stored, or is not strong enough, the reaction will not proceed. Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used. The base must not interfere with the reaction through nucleophilic substitution.[1] | Use a fresh, anhydrous strong base. Ensure it is stored under an inert atmosphere to prevent decomposition. Consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) for mixed Claisen condensations, though it's less common for this specific synthesis.[1][3] |
| Presence of Water | Water will react with the strong base and the enolate intermediate, quenching the reaction. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Stoichiometry | The Claisen condensation requires a stoichiometric amount of base because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion.[1][2] | Use at least one full equivalent of the strong base relative to the limiting ester reagent. |
| Low Reaction Temperature | While initial deprotonation may be performed at a lower temperature, the condensation itself may require heating to proceed at a reasonable rate. | After the initial addition of reagents, consider gently heating the reaction mixture. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature and time. |
Problem 2: Formation of Significant Side Products
Symptom: Your crude product analysis (e.g., by NMR or GC-MS) shows the presence of significant impurities alongside the desired product.
Common Side Reactions & Mitigation Strategies:
A. Self-Condensation of Methyl Acetate
Mechanism: If methyl acetate is used as a starting material, it can undergo self-condensation to form methyl acetoacetate.[4] This is a classic Claisen condensation where two molecules of the same ester react.[1][5]
Mitigation:
-
Controlled Addition: Add the methyl acetate slowly to the reaction mixture containing the base and the other ester (cyclopropyl methyl ketone). This keeps the concentration of the enolizable ester low, favoring the cross-condensation.
-
Use of a Non-enolizable Ester: A more advanced strategy involves using a non-enolizable ester as the acylating agent, though this would represent a different synthetic route.
B. Self-Condensation of Cyclopropyl Methyl Ketone
Mechanism: Under basic conditions, cyclopropyl methyl ketone can also undergo self-condensation, acting as both the nucleophile and the electrophile in an aldol-type reaction.[6][7]
Mitigation:
-
Stoichiometry Control: Use a slight excess of the ester component to ensure the ketone is the limiting reagent.
-
Temperature Management: Keep the reaction temperature as low as feasible to disfavor the ketone self-condensation, which may have a higher activation energy than the desired Claisen condensation.
C. Decarboxylation of the Product
Mechanism: The product, a β-keto ester, can undergo hydrolysis and subsequent decarboxylation, especially if the workup is acidic and heated.[8][9][10][11] This results in the formation of cyclopropylacetone.
Mitigation:
-
Neutral or Mildly Basic Workup: During the workup, avoid strong acidic conditions and high temperatures. A careful neutralization with a weak acid is recommended.
-
Prompt Extraction: After quenching the reaction, proceed with the extraction promptly to minimize the time the product is in an aqueous acidic or basic environment.
D. Retro-Claisen Condensation
Mechanism: The Claisen condensation is a reversible reaction.[2] If the product is not stabilized by deprotonation with the base, the equilibrium can shift back towards the starting materials.
Mitigation:
-
Sufficient Base: As mentioned, using a stoichiometric amount of a strong base is crucial to deprotonate the product and drive the equilibrium forward.[1][2]
Problem 3: Difficulty in Product Purification
Symptom: The crude product is an oil that is difficult to purify by distillation or column chromatography due to the presence of close-boiling impurities or product decomposition.
Troubleshooting Purification:
| Issue | Explanation | Recommended Action |
| Close-Boiling Impurities | Side products like methyl acetoacetate or self-condensation products of cyclopropyl methyl ketone may have boiling points close to the desired product. | Fractional Distillation: Use a vacuum fractional distillation setup with a good column (e.g., Vigreux or packed) to improve separation. Column Chromatography: Optimize your solvent system for column chromatography. A gradient elution might be necessary. Consider using a less polar solvent system to better separate the slightly more polar β-keto ester from less polar impurities. |
| Product Decomposition on Silica Gel | β-keto esters can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography. | Neutralized Silica: Use silica gel that has been washed with a base (e.g., triethylamine in the eluent) to neutralize its acidity. Alternative Sorbents: Consider using alumina (neutral or basic) as the stationary phase. |
| Thermal Decomposition during Distillation | The product may be thermally labile and decompose at high temperatures during distillation. | Vacuum Distillation: Perform the distillation under high vacuum to lower the boiling point. Ensure the heating bath temperature is kept as low as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is typically a Claisen condensation.[1][2][5] The mechanism involves the following key steps:
-
Enolate Formation: A strong base, such as sodium methoxide, removes an acidic α-proton from an ester like methyl acetate to form an ester enolate.[2]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of another ester, in this case, cyclopropyl methyl ketone (this is a mixed Claisen condensation).
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Reformation of Carbonyl: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide (e.g., methoxide) as a leaving group.[2][12]
-
Deprotonation of Product: The resulting β-keto ester is more acidic than the starting alcohol, so it is deprotonated by the alkoxide base. This final deprotonation step drives the reaction to completion.[1]
-
Protonation: An acidic workup protonates the enolate to yield the final product.[1]
Q2: Which base is best for this reaction?
A2: Sodium methoxide (NaOMe) in methanol or sodium ethoxide (NaOEt) in ethanol are standard choices. It is crucial to match the alkoxide of the base with the alkoxy group of the ester to prevent transesterification, which would lead to a mixture of products.[12] For instance, if you are using methyl esters, sodium methoxide is the preferred base.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you would spot the starting materials and the reaction mixture over time. The disappearance of the limiting starting material and the appearance of a new spot for the product indicate the reaction is proceeding. GC-MS is more quantitative and can also help identify any side products being formed.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Strong Bases: Sodium methoxide and other alkoxides are corrosive and react violently with water. Handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flammable Solvents: The solvents used (e.g., methanol, ethanol, diethyl ether, ethyl acetate) are flammable. Ensure there are no ignition sources nearby.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.
Visualizing the Process
Reaction Troubleshooting Workflow
Caption: A simplified mechanism of the Claisen condensation.
References
- The Base-Catalyzed Self-Condensation of α,β-Unsaturated Ketones. Condensation of Cyclopropyl Methyl Ketone with 2-Methylpropanal. American Chemical Society.
- Alkylation, Hydrolysis and Decarboxyl
- The Base-Catalyzed Self-Condensation of α,β-Unsaturated Ketones. Condensation of Cyclopropyl Methyl Ketone with 2-Methylpropanal to Isomeric Diketones, C18H28O21.
- Claisen condens
- 9.
- Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- 23.
- Claisen Condensation and Dieckmann Condens
- Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)
- Claisen Condens
- Decarboxyl
- Self-condens
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen Condensation Reactions - Chad's Prep® [chadsprep.com]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aklectures.com [aklectures.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Optimizing the Synthesis of Methyl 4-cyclopropyl-3-oxobutanoate
Welcome to the technical support guide for the synthesis of Methyl 4-cyclopropyl-3-oxobutanoate. As a key β-keto ester intermediate, its efficient synthesis is crucial for various research and development applications. This guide is designed for chemistry professionals and provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you maximize your reaction yields and product purity.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My yield of this compound is consistently low (<50%). What are the primary factors to investigate?
A low yield in this synthesis, which is typically a form of Claisen condensation, can often be traced back to a few critical factors. A systematic investigation of the following parameters is recommended.
-
Base Stoichiometry and Strength : The Claisen condensation requires a full stoichiometric equivalent of a strong base. This is because the resulting β-keto ester product (pKa ≈ 11) is significantly more acidic than the starting ester (pKa ≈ 25). The base deprotonates the product, forming a stabilized enolate. This final, irreversible acid-base step drives the reaction equilibrium towards the product.[1][2] Using only a catalytic amount of base will result in a poor yield. Ensure you are using at least one full equivalent of a sufficiently strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA).
-
Anhydrous Conditions : The strong bases and the reactive enolate intermediates used in this synthesis are highly sensitive to moisture.[3][4] Any water present in the glassware, solvents, or reagents will quench the base and the enolate, halting the reaction.[1] It is imperative to use oven-dried glassware, anhydrous solvents, and freshly opened or purified reagents under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control : Reaction temperature is a critical parameter that influences selectivity and the rate of side reactions.[3] For directed Claisen condensations, particularly when using a strong, non-nucleophilic base like LDA, the initial enolate formation should be performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent ester decomposition.[1] Subsequent reaction with the acylating agent may proceed at this temperature or be allowed to slowly warm.
-
Purity of Starting Materials : The purity of your starting materials, such as methyl cyclopropylacetate and the acylating agent, is crucial. Impurities can introduce competing side reactions, consume reagents, and complicate purification, all of which contribute to a lower isolated yield.[3][4]
Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?
Side product formation is a common challenge that can drastically reduce yield and make purification difficult. The most likely culprits are:
-
Self-Condensation Products : In a crossed or mixed Claisen condensation, if both esters possess α-hydrogens, a mixture of four different products can form. To synthesize this compound cleanly, a directed approach is superior. This involves pre-forming the enolate of methyl cyclopropylacetate with a strong, non-nucleophilic base like LDA at low temperature before adding the second ester (the acylating agent), which should ideally lack α-hydrogens (e.g., dimethyl carbonate).[1] This ensures one ester acts exclusively as the nucleophile and the other as the electrophile.
-
Transesterification : This occurs when the alkoxide base does not match the alkyl group of the ester (e.g., using sodium ethoxide with a methyl ester).[5] This side reaction consumes starting material and generates a mixture of ester products. To avoid this, always use a matching alkoxide base (e.g., sodium methoxide for methyl esters) or, preferably, a non-alkoxide base like sodium hydride (NaH).
-
Product Decarboxylation : As a β-keto ester, the product is susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions or upon prolonged heating.[1][6][7] This will result in the formation of cyclopropylacetone. To prevent this, perform the acidic workup at low temperatures (e.g., using a pre-chilled acidic solution) and avoid excessive heat during purification steps like solvent evaporation.
Q3: The reaction mixture turns dark brown or black during the process. What causes this and is it affecting my yield?
A dark coloration often indicates decomposition or polymerization side reactions. This can be caused by:
-
Excessively High Temperatures : Allowing the reaction to warm uncontrollably can promote decomposition of the starting materials or the product.[3] Maintain strict temperature control throughout the addition and reaction phases.
-
Reactive Impurities : Impurities in the starting materials or solvents can lead to undesired polymerization pathways.
-
Oxygen Exposure : While less common for this specific reaction, exposure to oxygen can sometimes lead to oxidative side reactions with highly reactive intermediates. Maintaining a positive pressure of an inert gas is always good practice.
While a slight color change can be normal, a very dark mixture often correlates with lower yields of the desired product. If this is observed, re-evaluate your temperature control, reagent purity, and the inertness of your reaction atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The most common and direct route is the Claisen Condensation . This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester.[2][8] The key steps are:
-
Enolate Formation : A strong base removes an acidic α-proton from an ester molecule (e.g., methyl cyclopropylacetate) to form a nucleophilic enolate.
-
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of a second ester molecule (e.g., dimethyl carbonate).
-
Intermediate Formation : This forms a tetrahedral intermediate.
-
Leaving Group Elimination : The intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group (e.g., methoxide) to yield the β-keto ester.
-
Deprotonation : The resulting β-keto ester is deprotonated by the alkoxide generated in the previous step, driving the reaction to completion.
-
Protonation : An acidic workup in the final step re-protonates the enolate to give the final neutral product.
Q2: How does the choice of base impact the reaction?
The choice of base is critical and can significantly influence the reaction's outcome. The following table summarizes the properties of common bases for this synthesis.
| Base | Type | Key Advantages | Key Disadvantages |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | Avoids transesterification.[5] The reaction is driven by the evolution of H₂ gas, making it irreversible. | Often supplied as a dispersion in mineral oil which must be washed off. Heterogeneous reaction can be slow. |
| Sodium Methoxide (NaOMe) | Strong, Nucleophilic | Inexpensive and effective. Homogeneous reaction. | Must match the ester (methyl) to prevent transesterification.[5] Reaction is an equilibrium. |
| Lithium Diisopropylamide (LDA) | Very Strong, Non-nucleophilic | Forms the enolate rapidly and irreversibly (kinetically) at low temp (-78 °C).[1] Ideal for directed/crossed condensations. | Must be freshly prepared or titrated. Highly sensitive to air and moisture. Requires cryogenic temperatures. |
Q3: Are there alternative, higher-yielding synthetic routes?
Yes, while the Claisen condensation is a classic approach, other methods can provide excellent yields, often under milder conditions. One notable method involves the acetoacetylation of alcohols using 2,2,6-trimethyl-4H-1,3-dioxin-4-one (a diketene equivalent). This reagent reacts with alcohols in the presence of a mild base like sodium acetate to form β-keto esters, often in quantitative yields and avoiding the need for strong bases and cryogenic conditions.[9] This can be a superior alternative if traditional Claisen methods prove problematic.
Key Experimental Protocol: Directed Synthesis
This protocol describes a directed Claisen-type condensation for the synthesis of this compound using LDA to ensure high selectivity.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl cyclopropylacetate
-
Dimethyl carbonate
-
1M Hydrochloric Acid (HCl) solution
Procedure:
-
Reaction Setup : All glassware must be rigorously dried in an oven (e.g., at 120 °C) overnight and assembled hot under a stream of dry argon or nitrogen. The reaction should be performed under a positive pressure of inert gas.
-
LDA Preparation (In Situ) : In a three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation : Add methyl cyclopropylacetate (1.0 equivalent) dropwise to the LDA solution at -78 °C. The solution should be stirred for 1 hour at this temperature to ensure complete enolate formation.
-
Acylation : Add dimethyl carbonate (1.2 equivalents), which has been freshly distilled, dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, quench it by slowly adding it to a vigorously stirred, pre-chilled (0 °C) solution of 1M HCl. This step must be done carefully at low temperature to prevent decarboxylation.
-
Extraction : Allow the quenched mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing & Drying : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator at low temperature (<40 °C).
-
Purification : The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- BenchChem. (n.d.). Technical Support Center: Acetoacetic Ester Synthesis Decarboxylation.
- BenchChem. (n.d.). How to minimize byproduct formation in beta-keto ester synthesis.
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Proprep. (n.d.). What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and.... Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]
-
International Journal of Applied Research. (2018). New approach of the synthesis of β-ketoesters. Retrieved from [Link]
- BenchChem. (n.d.). Evaluating the Efficiency of Continuous Flow Reactors for Beta-Keto Ester Synthesis: A Comparative Guide.
-
Grokipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. Retrieved from [Link]
-
PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2018). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative rates for Claisen condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl cyclopropyl acetate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 9. allresearchjournal.com [allresearchjournal.com]
Technical Support Center: Overcoming Challenges in Methyl 4-cyclopropyl-3-oxobutanoate Purification
Welcome to the technical support center for the purification of Methyl 4-cyclopropyl-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-keto ester. Here, we will address common challenges encountered during its purification, providing in-depth troubleshooting advice and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.
Q1: My final product purity is low after aqueous work-up. What are the likely impurities and how can I remove them?
A1: Low purity after initial extraction and washing is often due to the presence of unreacted starting materials, acidic or basic byproducts, and water-soluble impurities.
-
Likely Impurities:
-
Acidic Byproducts: Residual acids from the synthesis, or hydrolysis of the ester to the corresponding β-keto acid.
-
Unreacted Starting Materials: Depending on the synthetic route, this could include cyclopropyl methyl ketone or dimethyl carbonate.
-
Water-Soluble Impurities: Salts and other polar compounds introduced during the reaction or work-up.
-
-
Troubleshooting Steps:
-
Neutralizing Wash: During the liquid-liquid extraction, a wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution is crucial to remove acidic byproducts. Be sure to vent the separatory funnel frequently as CO₂ gas may evolve.[1]
-
Brine Wash: Following the bicarbonate wash, a wash with a saturated aqueous sodium chloride (brine) solution helps to remove residual water and some water-soluble impurities from the organic layer.[2]
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solution. This prevents the presence of water which can interfere with subsequent purification steps.[2]
-
Q2: I'm observing product degradation during purification by distillation. How can I prevent this?
A2: this compound, like many β-keto esters, can be susceptible to thermal degradation, particularly decarboxylation, at elevated temperatures.[3][4]
-
Causality: The β-keto acid, which can form from hydrolysis, is particularly unstable and readily loses carbon dioxide upon heating to form a ketone.[3][4][5]
-
Troubleshooting Steps:
-
High-Vacuum Distillation: Perform the distillation under a high vacuum (reduced pressure) to lower the boiling point of the compound. This minimizes the thermal stress on the molecule.[2][6]
-
Controlled Heating: Use a temperature-controlled oil bath to ensure even and gradual heating. Avoid rapid temperature increases.[2][6]
-
Minimize Distillation Time: Do not heat the crude product for an extended period. Once the desired fraction is collected, cool the distillation apparatus promptly.
-
Q3: Column chromatography is resulting in broad peaks and poor separation. What can I do to improve this?
A3: Poor separation during column chromatography can be caused by several factors including improper solvent system selection, column overloading, and interactions with the stationary phase.
-
Troubleshooting Steps:
-
Solvent System Optimization: Use thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation between your product and impurities. A common starting point for β-keto esters is a mixture of ethyl acetate and hexane.[6]
-
Column Packing and Loading: Ensure the silica gel column is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the eluent before loading it onto the column to ensure a narrow starting band.
-
Deactivate Silica Gel: β-keto esters can sometimes interact with the acidic silica gel, leading to tailing or degradation. You can try deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.
-
Q4: My purified product is a ketone instead of the expected β-keto ester. What happened?
A4: The presence of a ketone as the major product indicates that decarboxylation has occurred. This is a common issue with β-keto esters, especially under harsh acidic or basic conditions, or at high temperatures.[3][4]
-
Mechanism of Decarboxylation: The β-keto ester can be hydrolyzed to a β-keto acid, which is unstable and readily loses CO₂ to form a ketone.[3][4][5]
-
Preventative Measures:
-
Mild Work-up Conditions: Perform the acidic and basic washes during the work-up at low temperatures (e.g., using an ice bath) to minimize hydrolysis.[3]
-
Avoid Prolonged Heating: As mentioned in Q2, minimize exposure to high temperatures during solvent removal and distillation.[3]
-
Anhydrous Conditions: Ensure all reaction and purification steps are carried out under anhydrous conditions to prevent hydrolysis of the ester.[3]
-
II. Frequently Asked Questions (FAQs)
What is the typical appearance and physical state of pure this compound?
Pure this compound is expected to be a colorless to pale yellow oil at room temperature.[2]
What analytical techniques are recommended for assessing the purity of this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the purity and identifying any volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to quantify the purity against a known standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic functional groups (ester and ketone carbonyls).
What are the recommended storage conditions for purified this compound?
To maintain its stability, it is recommended to store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).[8]
III. Detailed Experimental Protocols
Protocol 1: Purification by High-Vacuum Distillation
This protocol is suitable for purifying the crude product after an initial aqueous work-up.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Receiving flask
-
Thermometer and adapter
-
Vacuum pump and gauge
-
Heating mantle or oil bath
-
Stir bar
Procedure:
-
Place the crude this compound into a round-bottom flask with a stir bar.
-
Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is an alternative to distillation and can be effective for removing non-volatile impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexane)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Determine the optimal eluent system using TLC.
-
Prepare the chromatography column by packing it with a slurry of silica gel in the eluent.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
IV. Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
V. Troubleshooting Logic Diagram
This diagram provides a logical pathway for troubleshooting common purification issues.
Caption: Troubleshooting logic for purification challenges.
VI. References
-
National Institute for Environmental Studies Japan. III Analytical Methods. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Mastering β-keto esters. [Link]
-
ResearchGate. Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
National Center for Biotechnology Information. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
Sources
Technical Support Center: Methyl 4-cyclopropyl-3-oxobutanoate
Welcome to the technical support guide for Methyl 4-cyclopropyl-3-oxobutanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile β-keto ester. Our goal is to equip you with the knowledge to anticipate and resolve potential issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
This compound, like other β-keto esters, is susceptible to two primary degradation pathways: hydrolysis and subsequent decarboxylation.[1] Its bifunctional nature, containing both a ketone and an ester group, makes it a valuable synthetic intermediate but also introduces inherent instability under certain conditions.[2] The presence of an acidic α-hydrogen between the two carbonyl groups facilitates keto-enol tautomerism, which is a key factor in its reactivity and potential degradation.[3]
Q2: What is the main degradation pathway I should be concerned about?
The most common degradation pathway begins with the hydrolysis of the methyl ester to form the corresponding β-keto acid, 4-cyclopropyl-3-oxobutanoic acid. This intermediate is highly unstable and readily undergoes decarboxylation, especially when heated, to yield cyclopropyl methyl ketone and carbon dioxide (CO₂).[1][4] This process is often referred to as ketonic decomposition and can lead to significant loss of your starting material and the introduction of a key impurity.[5]
Caption: Primary degradation pathway of this compound.
Q3: How do pH and temperature affect the stability of this compound?
Both pH and temperature are critical factors.
-
pH: The compound is most stable at a neutral pH. Both acidic and basic conditions can catalyze the initial hydrolysis step.[1] Acidic conditions protonate the carbonyl, making it more susceptible to nucleophilic attack by water, while basic conditions generate hydroxide ions, which are potent nucleophiles for ester cleavage. The resulting β-keto acid is more prone to decarboxylation under acidic conditions.[6]
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation, particularly the decarboxylation of the β-keto acid intermediate.[4][6] Even at room temperature, slow degradation can occur over time, especially if moisture is present. For long-term storage, low temperatures are essential.[6]
Q4: What are the best practices for storing this compound?
To ensure the long-term integrity of the compound, adhere to the following storage protocols. These recommendations are designed to mitigate hydrolysis and thermal decomposition.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower (e.g., -80°C for long-term).[6] | Significantly slows the rate of all degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture, minimizing hydrolysis. |
| Container | Use a tightly sealed, amber glass vial or bottle. | Protects from moisture and light, which can potentially catalyze degradation.[7] |
| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold compound. |
Q5: What common impurities might I find in my sample, and how can I detect them?
Aside from the degradation products mentioned above, impurities can also arise from the synthesis, which is often a variation of the Claisen condensation.[8]
| Impurity | Potential Source | Recommended Analytical Method |
| Cyclopropyl Methyl Ketone | Decarboxylation of the parent compound. | ¹H NMR: Look for a new singlet around 2.1-2.2 ppm. GC-MS: A new peak with a mass corresponding to the ketone. |
| 4-Cyclopropyl-3-oxobutanoic Acid | Hydrolysis of the ester. | LC-MS: Detectable as a separate peak, often with poor peak shape. Difficult to isolate due to instability. |
| Methanol | Residual solvent or by-product of hydrolysis. | ¹H NMR: A singlet at ~3.49 ppm (in CDCl₃). |
| Self-condensation Products | Side reactions during Claisen synthesis.[8] | LC-MS & NMR: Complex, higher molecular weight species. |
Troubleshooting Guides
Problem: My reaction yield is low, and I suspect my starting material has degraded.
Low yields are a common consequence of using partially degraded this compound. The actual concentration of the active reagent is lower than calculated, and the primary degradation product, cyclopropyl methyl ketone, is typically unreactive under the desired conditions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Step-by-Step Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of your this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., dimethyl sulfone) if quantitative analysis is required.[3]
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify Key Peaks: Locate the characteristic peaks for the starting material. The methylene protons between the carbonyls (C2) and adjacent to the ester (C4) are key diagnostic signals.
-
Search for Impurities: Look for a sharp singlet around 2.1-2.2 ppm, which is indicative of the cyclopropyl methyl ketone degradation product.
-
Quantify: Integrate the impurity peak relative to a known peak of the starting material or the internal standard to estimate the level of degradation.
-
Problem: I see gas bubbles forming when I heat my reaction mixture.
This is a classic sign of decarboxylation.[4] The β-keto acid intermediate, formed from trace moisture hydrolyzing your ester, is decomposing upon heating to release gaseous CO₂.
Preventative Measures:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. If the reaction can tolerate it, consider adding a drying agent like molecular sieves.
-
Use an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude moisture.
-
Control Temperature: Do not use a higher temperature than necessary for the reaction to proceed.
-
pH Control: If your reaction involves acidic or basic reagents, consider if their addition can be staged or if a non-aqueous base/acid could be used to minimize hydrolysis.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Tsuji, J. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC, NIH. [Link]
-
Chemistry LibreTexts. (2021-10-31). 9.4: β-Ketoacids Decarboxylate. [Link]
-
Journal of the American Chemical Society. THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS. ACS Publications. [Link]
-
ResearchGate. (2025-08-07). Selective Cleavage and Decarboxylation of β-Keto Esters. [Link]
-
Organic Syntheses Procedure. 3. [Link]
- Google Patents. US5965767A - Beta ketoester compositions and method of manufacture.
-
RSC Publishing. (2021-07-02). Recent advances in the transesterification of β-keto esters. [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. US5965767A - Beta ketoester compositions and method of manufacture - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Methyl 4-cyclopropyl-3-oxobutanoate Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing catalyst selection in reactions involving Methyl 4-cyclopropyl-3-oxobutanoate. This guide is designed to provide in-depth, practical advice to troubleshoot common issues and answer frequently asked questions encountered during experimental work. Drawing from established principles and recent literature, this resource aims to enhance the efficiency and success of your synthetic endeavors.
I. Catalyst Selection: A Decision-Making Workflow
The choice of catalyst is paramount for achieving high yield and selectivity in reactions with β-keto esters like this compound. The following workflow provides a structured approach to selecting the most appropriate catalyst for your specific transformation.
Caption: A workflow for systematic catalyst selection.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the catalytic transformation of this compound.
Issue 1: Low Conversion in Asymmetric Hydrogenation
Question: I am performing an asymmetric hydrogenation of this compound to the corresponding β-hydroxy ester using a Ru-BINAP catalyst, but I am observing low conversion even after extended reaction times. What are the potential causes and how can I improve the conversion?
Answer:
Low conversion in asymmetric hydrogenation of β-keto esters is a common issue that can stem from several factors. Here’s a breakdown of potential causes and actionable solutions:
-
Catalyst Activity:
-
Cause: The catalyst may not be fully active. This can be due to improper preparation, handling, or deactivation by impurities.
-
Solution:
-
In-situ vs. Pre-formed Catalyst: If you are preparing the catalyst in-situ, ensure the precursors, such as [RuCl2(benzene)]2 and the chiral diphosphine ligand (e.g., BINAP), are of high purity and the reaction for catalyst formation is complete.[1]
-
Catalyst Purity: Use freshly prepared or properly stored catalysts. Some catalysts are sensitive to air and moisture.
-
Substrate Purity: Ensure the substrate, this compound, is free from impurities that could act as catalyst poisons. Purification by distillation or chromatography may be necessary.[2]
-
-
-
Reaction Conditions:
-
Cause: The chosen temperature, pressure, or solvent may not be optimal for this specific substrate.
-
Solution:
-
Temperature and Pressure: Systematically screen a range of temperatures and hydrogen pressures. For Ru-BINAP systems, temperatures between 40-80°C and pressures from 4 to 100 atm are commonly employed.[1][3] Increasing temperature and pressure can often enhance the reaction rate.
-
Solvent Effects: The solvent plays a crucial role in the reaction mechanism and can significantly impact catalyst activity and selectivity.[4][5][6] Protic solvents like methanol or ethanol are frequently used and can accelerate the reaction.[3] Aprotic polar solvents can also be effective. It is advisable to screen a variety of solvents.
-
Additives: The presence of small amounts of acid, such as HCl, can act as a substrate activator and significantly improve catalytic performance in some Ru-catalyzed hydrogenations.[7]
-
-
-
Substrate-Related Issues:
-
Cause: The cyclopropyl group might introduce steric hindrance that slows down the reaction compared to simpler β-keto esters.
-
Solution:
-
Catalyst Loading: Increase the catalyst loading (lower the substrate-to-catalyst ratio, S/C). While lower catalyst loadings are desirable, a higher loading might be necessary to achieve a reasonable reaction rate for more challenging substrates. Ratios from 1000:1 to as low as 20,000:1 have been reported for β-keto ester hydrogenations, but starting with a higher concentration of catalyst (e.g., 100:1 to 500:1) during optimization is prudent.[3]
-
-
Experimental Protocol: Screening for Optimal Hydrogenation Conditions
-
Catalyst Preparation (In-situ): In a glovebox, charge a pressure vessel with the Ru precursor and the chiral ligand in the chosen solvent. Stir for the recommended time to allow for complex formation.
-
Reaction Setup: Add the purified this compound to the vessel.
-
Parameter Screening:
-
Set up parallel reactions varying one parameter at a time (e.g., temperature: 40°C, 60°C, 80°C; pressure: 10 atm, 50 atm, 100 atm; solvent: methanol, ethanol, THF).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
-
Analysis: Compare the conversion rates and enantioselectivities to identify the optimal conditions.
Issue 2: Poor Enantioselectivity in Asymmetric Reduction
Question: My asymmetric reduction of this compound is proceeding to high conversion, but the enantiomeric excess (ee) of the desired β-hydroxy ester is low. How can I improve the stereoselectivity?
Answer:
Achieving high enantioselectivity is a key goal in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction:
-
Ligand Choice:
-
Cause: The chiral ligand may not be optimal for this specific substrate. The steric and electronic properties of the ligand are critical for inducing high stereoselectivity.
-
Solution:
-
Screen Different Ligands: Test a variety of chiral diphosphine ligands beyond BINAP, such as MeO-BIPHEP, Solphos, or Phanephos.[3][7] The subtle differences in their structures can have a profound impact on the transition state geometry and thus the enantioselectivity.
-
Biocatalysis: Consider using enzymes, such as dehydrogenases/reductases from microorganisms like Saccharomyces cerevisiae (baker's yeast) or specific enzymes like (S)-1-phenylethanol dehydrogenase (PEDH).[8][9] Biocatalysts often exhibit excellent enantioselectivity for the reduction of β-keto esters.[10]
-
-
-
Solvent Effects:
-
Cause: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.[4][11]
-
Solution:
-
Solvent Screening: Evaluate a range of solvents, including both protic and aprotic options. The optimal solvent for high conversion may not be the same as the one for high enantioselectivity.
-
-
-
Temperature:
-
Cause: Higher temperatures can sometimes lead to a decrease in enantioselectivity due to increased molecular motion and the possibility of overcoming the energy difference between the diastereomeric transition states.
-
Solution:
-
Lower the Reaction Temperature: If conversion is high, try running the reaction at a lower temperature. This may slow down the reaction but can significantly improve the enantiomeric excess.
-
-
Data Presentation: Comparison of Catalysts for Asymmetric Hydrogenation
| Catalyst System | Ligand | Solvent | Temp (°C) | Pressure (atm) | S/C Ratio | Conversion (%) | ee (%) | Reference |
| Ru-BINAP | (R)-BINAP | Ethanol | 40 | 4 | 100 | >99 | 97 | [3] |
| Ru-MeO-BIPHEP | (R)-MeO-BIPHEP | Ethanol | 80 | 6-10 | 3000 | >99 | >99 | [3] |
| Ir-SpiroPAP | (R)-SpiroPAP | CH2Cl2 | 25 | 50 | 1000 | 93-98 | 95.0-99.8 | [7] |
| Biocatalyst | PEDH | Isopropanol | 30 | N/A | Whole-cell | High | >99 | [8] |
Issue 3: Side Reactions in α-Alkylation
Question: I am attempting an α-alkylation of this compound using a strong base, but I am observing significant amounts of side products, including dialkylated and O-alkylated species. How can I improve the selectivity for mono-α-alkylation?
Answer:
The presence of acidic α-hydrogens in β-keto esters makes them susceptible to various side reactions during alkylation.[12] Controlling these side reactions is key to achieving a high yield of the desired mono-alkylated product.
-
Base and Reaction Conditions:
-
Cause: The choice of base and the reaction temperature can influence the equilibrium between the enolate and the starting material, as well as the relative rates of C- vs. O-alkylation and mono- vs. dialkylation.
-
Solution:
-
Choice of Base: Use a bulky, non-nucleophilic base to favor deprotonation over nucleophilic attack on the ester carbonyl. Lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are often good choices.
-
Temperature Control: Perform the deprotonation at low temperatures (e.g., -78°C) to form the enolate kinetically. Then, add the alkylating agent at this low temperature and allow the reaction to slowly warm to room temperature. This can minimize side reactions.
-
-
-
Stereoselective Alkylation:
-
Cause: Achieving stereoselectivity in the α-alkylation of β-keto esters is challenging because the product can racemize under basic or acidic conditions.[13]
-
Solution:
-
Synergistic Catalysis: For stereoselective alkylation, consider advanced catalytic systems. For example, a hybrid system of Pd and Ru complexes has been shown to catalyze asymmetric dehydrative condensation with allylic alcohols under nearly neutral conditions, preventing epimerization.[13]
-
-
Issue 4: Catalyst Deactivation
Question: My catalytic reaction starts well, but the rate slows down significantly over time, suggesting catalyst deactivation. What could be causing this and how can I prevent it?
Answer:
Catalyst deactivation can be a complex issue with multiple potential causes.
-
Impurities:
-
Cause: As mentioned for low conversion, impurities in the substrate, solvent, or gas stream (for hydrogenations) can poison the catalyst.
-
Solution:
-
Purification: Rigorously purify all reagents and solvents. Use high-purity hydrogen.
-
-
-
Product Inhibition:
-
Cause: The product of the reaction may coordinate to the catalyst more strongly than the substrate, leading to inhibition.
-
Solution:
-
Reaction Conditions: Adjusting reaction conditions such as temperature or solvent may alter the binding affinities and reduce product inhibition.
-
Catalyst Design: In some cases, a different catalyst system may be less susceptible to product inhibition.
-
-
-
Catalyst Degradation:
-
Cause: The catalyst itself may be unstable under the reaction conditions, leading to decomposition over time.
-
Solution:
-
Screen for Stability: When selecting a catalyst, consider its stability under the proposed reaction conditions.
-
Immobilization: Immobilizing a homogeneous catalyst on a solid support can sometimes enhance its stability and recyclability.[7]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for reactions of this compound?
A1: The main classes of catalysts depend on the desired transformation:
-
For reduction to β-hydroxy esters: Homogeneous transition metal complexes (e.g., Ru, Rh, Ir with chiral phosphine ligands) for asymmetric hydrogenation, heterogeneous catalysts (e.g., Ru/C, Pd/C) for non-chiral reductions, and enzymes (dehydrogenases/reductases).[3][7][8]
-
For α-alkylation: Strong bases (e.g., LDA, NaH) are typically used as stoichiometric reagents, but catalytic stereoselective methods are emerging using synergistic metal catalysts (e.g., Pd/Ru).[13]
-
For α-amidation: Nickel-based catalysts, such as nickelocene, have been shown to be effective.[14]
-
For cycloadditions: Transition metal-free systems using diboron compounds have been developed for [3+2] cycloadditions with the cyclopropyl group.[15]
Q2: How does the cyclopropyl group affect catalyst selection and reaction conditions?
A2: The cyclopropyl group can influence the reaction in several ways:
-
Steric Hindrance: It can present steric bulk near the reactive carbonyl group, potentially slowing down the reaction rate compared to less substituted β-keto esters. This might necessitate higher catalyst loadings, temperatures, or pressures.
-
Electronic Effects: The cyclopropyl group can have unique electronic effects that may influence the reactivity of the enolate in alkylation reactions.
-
Potential for Ring-Opening: Under certain harsh conditions (e.g., strongly acidic or with certain transition metals), the strained cyclopropyl ring could potentially undergo side reactions. This should be monitored, especially during the development of new transformations.
Q3: Can I use biocatalysis for the asymmetric reduction of this compound?
A3: Yes, biocatalysis is an excellent option. Whole cells of microorganisms like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes (reductases) are known to reduce a wide variety of β-keto esters with high enantioselectivity.[8][9] The advantages include mild reaction conditions (room temperature, atmospheric pressure), high stereoselectivity, and environmental friendliness. It is advisable to screen different yeast strains or commercially available reductase enzymes to find one with optimal activity and selectivity for your specific substrate.[10]
Q4: What analytical techniques are best for monitoring these reactions?
A4: A combination of techniques is recommended:
-
For Reaction Progress (Conversion): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal for monitoring the disappearance of the starting material and the appearance of the product.
-
For Stereoselectivity (Enantiomeric Excess): Chiral GC or chiral HPLC are essential for determining the enantiomeric excess of the chiral product.
-
For Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of the final product.
IV. Visualization of Reaction Pathways
Caption: Common reaction pathways for this compound.
V. References
-
Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. ACS Publications.
-
Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. TU Delft Research Portal.
-
Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. ResearchGate.
-
Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. ResearchGate.
-
Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PMC - NIH.
-
Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. Organometallics.
-
A remarkable solvent effect on reductive amination of ketones. ResearchGate.
-
A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis. Benchchem.
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH.
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
-
Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate. ChemScene.
-
Recent advances in the transesterification of β-keto esters. RSC Publishing.
-
Organic Syntheses Procedure. Organic Syntheses.
-
This compound. PubChem.
-
Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. ResearchGate.
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications.
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
-
Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature.
-
Transition-Metal-Like Catalysis with Tetraalkoxydiboron(4)/Isonicotinate Enabled an Efficient Broad-Scope [3+2] Cycloaddition of Cyclopropanes and Alkenes. ChemRxiv.
-
Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. SciELO.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. aklectures.com [aklectures.com]
- 13. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Methyl 4-cyclopropyl-3-oxobutanoate
Welcome to the dedicated technical support guide for the synthesis of Methyl 4-cyclopropyl-3-oxobutanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Our goal is to provide practical, field-tested insights rooted in chemical principles to help you optimize your reaction outcomes, manage impurities, and ensure the integrity of your final product.
Introduction: The Challenge of Purity in β-Keto Ester Synthesis
This compound is a valuable building block in organic synthesis. Its preparation, typically via a Claisen condensation or related C-C bond-forming reactions, is a classic transformation that, while robust, is prone to several side reactions that can lead to a complex mixture of impurities.[1][2][3] Effective management of these impurities is paramount for achieving high yield and purity, which is critical for subsequent downstream applications, particularly in pharmaceutical development where stringent purity standards are required.[4][5]
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, empowering you to proactively control your reaction environment and confidently address any challenges that may arise.
Troubleshooting Guide: From Low Yields to Unexpected Peaks
This section addresses specific problems you may encounter during the synthesis. Each question is followed by an in-depth explanation of the root cause and actionable steps for resolution.
Question 1: My reaction has a low yield and the crude NMR/GC-MS shows multiple unexpected products. What are the likely causes?
A low yield accompanied by a complex product mixture is often indicative of suboptimal reaction conditions. The Claisen condensation is an equilibrium-driven process that is sensitive to several factors.[3]
Root Cause Analysis & Solutions:
-
Insufficient or Inappropriate Base: The Claisen condensation requires a strong base in a stoichiometric amount.[1][6] The base serves not only to generate the initial enolate but also to deprotonate the final β-keto ester product (pKa ~11), which is a key thermodynamic driving force that pulls the equilibrium towards the product.[3]
-
Troubleshooting:
-
Base Strength: Ensure your base is strong enough to deprotonate the α-proton of the ester (pKa ~25). Sodium alkoxides (e.g., sodium methoxide), sodium hydride (NaH), or lithium diisopropylamide (LDA) are common choices.[6]
-
Stoichiometry: Use at least one full equivalent of the base. An insufficient amount will lead to an incomplete reaction and a mixture of starting materials and products.[1][6]
-
-
-
Presence of Protic Impurities (e.g., Water): Water or other protic impurities will quench the strong base and the reactive enolate intermediate, effectively halting the reaction.
-
Troubleshooting:
-
Dry Glassware: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Anhydrous Solvents & Reagents: Use anhydrous solvents and ensure your starting esters are free of water.
-
-
-
Incorrect Temperature Control: While some condensations proceed at room temperature, others may require cooling to control side reactions or heating to proceed at a reasonable rate. Enolate intermediates can be unstable at higher temperatures, leading to decomposition.[8]
-
Troubleshooting:
-
Consult Literature: Refer to established protocols for the specific reactants you are using.
-
Controlled Addition: If the reaction is highly exothermic, consider adding the base or one of the reactants slowly at a reduced temperature (e.g., 0 °C) to maintain control.
-
-
dot
Caption: Troubleshooting workflow for low yield issues.
Question 2: I'm observing a significant amount of a byproduct that appears to be a self-condensation product of my starting ester. How can I prevent this?
This is a classic issue in "crossed" Claisen condensations, where two different enolizable esters are used. If both esters can form an enolate, a statistical mixture of up to four different β-keto esters can result, drastically reducing the yield of the desired product.[6]
Root Cause Analysis & Solutions:
-
Competitive Enolate Formation: When two different esters with α-hydrogens are mixed with a base, both can be deprotonated, leading to self-condensation and cross-condensation reactions.
-
Troubleshooting:
-
Use a Non-Enolizable Partner: One of the most effective strategies is to use one ester that cannot form an enolate (i.e., it lacks α-hydrogens). Examples include formates, carbonates (like dimethyl carbonate), or benzoates.[6]
-
Directed Condensation: A more controlled approach involves pre-forming the enolate of one ester (e.g., using a strong, non-nucleophilic base like LDA at low temperature) and then slowly adding the second ester (the electrophile) to the reaction mixture. This ensures only one enolate is present, leading to a single cross-condensation product.
-
-
Question 3: My product is contaminated with a different methyl ester. What is the source of this impurity?
This impurity is almost certainly the result of transesterification.
Root Cause Analysis & Solutions:
-
Mismatched Alkoxide Base: Transesterification occurs when the alkoxide base used does not match the alkoxy group of the starting ester. For example, using sodium ethoxide (NaOEt) with methyl cyclopropylacetate will lead to the formation of some ethyl 4-cyclopropyl-3-oxobutanoate.
-
Troubleshooting:
-
Match the Base and Ester: Always use an alkoxide base that corresponds to the alcohol component of your ester. For the synthesis of a methyl ester, you must use sodium methoxide (NaOMe).[1][6] If you were synthesizing an ethyl ester, you would use sodium ethoxide.
-
Use a Non-Alkoxide Base: Alternatively, use a base like sodium hydride (NaH), which does not introduce a competing alkoxide. Note that NaH will produce H₂ gas and the reaction will generate a catalytic amount of alkoxide from the starting ester.
-
-
Question 4: During purification, I am isolating a ketone (cyclopropylacetone) instead of my β-keto ester. Why is this happening?
The product you are isolating is from the hydrolysis and subsequent decarboxylation of your target β-keto ester. β-keto acids are notoriously unstable and readily lose CO₂ upon heating.[6]
Root Cause Analysis & Solutions:
-
Harsh Acidic Workup: The β-keto ester can be hydrolyzed to the corresponding β-keto acid during the aqueous acidic workup used to neutralize the reaction.[6] If the conditions are too harsh (concentrated acid, high temperature), this hydrolysis is favored.
-
Troubleshooting:
-
Low-Temperature Quench: Perform the acidic workup at low temperatures (e.g., 0 °C or below).
-
Use Dilute Acid: Quench the reaction by adding it to a cold, dilute aqueous acid solution (e.g., 1M HCl).
-
Minimize Time: Extract the product into an organic solvent promptly after neutralization to minimize its contact time with the aqueous acidic phase.
-
-
-
High-Temperature Distillation: Attempting to purify the β-keto ester by distillation at atmospheric pressure or at too high a temperature can induce thermal decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and common method is a crossed Claisen condensation .[2][3] This involves the reaction between two different ester molecules in the presence of a strong base. A typical strategy would involve reacting the enolate of methyl acetate with methyl cyclopropylacetate, or more favorably, reacting the enolate of methyl cyclopropylacetate with a non-enolizable methyl ester like dimethyl carbonate.
dot
Caption: General scheme for Claisen condensation.
Q2: What are the most critical reaction parameters to control?
-
Anhydrous Conditions: Absolutely essential to prevent quenching the base and enolate.
-
Base Stoichiometry: A full equivalent is required to drive the reaction to completion.
-
Temperature Control: Crucial for managing reaction rate and preventing byproduct formation or decomposition.
-
Choice of Reactants: To avoid mixtures from crossed condensations, use a non-enolizable partner or a directed synthesis approach.
-
Workup Conditions: Use cold, dilute conditions to prevent hydrolysis and decarboxylation of the product.
Q3: How can I purify the final product?
-
Vacuum Distillation: This is the most common and effective method for purifying β-keto esters, as it avoids high temperatures that can cause decomposition.[7][9]
-
Column Chromatography: Adsorption chromatography on silica gel can also be used, especially for removing non-volatile impurities.[7][10] A non-polar eluent system (e.g., hexane/ethyl acetate) is typically employed.
Q4: What analytical techniques are best for assessing product purity and identifying impurities?
A combination of techniques is recommended for a comprehensive analysis.
| Analytical Technique | Information Provided |
| Gas Chromatography (GC) | Excellent for assessing purity (area %), detecting volatile impurities, and identifying unreacted starting materials.[7] |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Provides structural confirmation of the desired product and helps identify and quantify impurities by integrating characteristic signals. The active methylene protons (CH ₂) between the two carbonyls in the product are highly characteristic. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product and impurities. GC-MS is particularly powerful for identifying volatile byproducts.[10] |
| High-Performance Liquid Chromatography (HPLC) | Useful for purity analysis, especially for less volatile or thermally sensitive compounds. Can be used to track reaction progress. |
Summary of Common Impurities
| Impurity Name | Potential Source | Key Analytical Signature |
| Methyl Acetoacetate | Self-condensation of methyl acetate. | Distinct set of signals in ¹H NMR; different retention time in GC. |
| Methyl 3-cyclopropyl-3-oxopropanoate | Self-condensation of methyl cyclopropylacetate. | Distinct set of signals in ¹H NMR; different retention time in GC. |
| Ethyl 4-cyclopropyl-3-oxobutanoate | Transesterification (use of NaOEt instead of NaOMe). | Triplet/quartet pattern for ethyl group in ¹H NMR.[11] |
| Cyclopropylacetone | Hydrolysis and decarboxylation of the product. | Absence of the methoxy ester signal in ¹H NMR; lower molecular weight in MS. |
| Unreacted Starting Materials | Incomplete reaction (insufficient base, time, or temperature). | Presence of signals/peaks corresponding to starting esters in NMR/GC. |
References
- Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
-
Organic Syntheses. (n.d.). Procedure for a related synthesis illustrating experimental techniques. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for a related synthesis illustrating workup and purification. Retrieved from [Link]
-
D'Auria, J. (2022). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Japan Chemical Substance Dictionary. (n.d.). III Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddy, G. et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Retrieved from [Link]
-
Kumar, I.V.S. et al. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Retrieved from [Link]
-
Crysdot LLC. (n.d.). Methyl 4-Cyclopropyl-2,4-dioxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-cyclopropyl-3-oxobutanoate. Retrieved from [Link]
-
Open Publications of UTS Scholars. (2020). The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. Retrieved from [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. env.go.jp [env.go.jp]
- 11. Ethyl 4-cyclopropyl-3-oxobutanoate | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of Methyl 4-cyclopropyl-3-oxobutanoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-cyclopropyl-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the challenges of this synthesis, ensuring robust and reproducible outcomes.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via a Claisen condensation reaction. This involves the base-mediated condensation of methyl cyclopropylacetate with a suitable acetylating agent, typically methyl acetate, or the self-condensation of methyl cyclopropylacetate followed by selective hydrolysis and decarboxylation, though the former is more direct. The reaction's success hinges on careful control of reaction conditions to favor the desired product and minimize side reactions.
This guide will focus on the Claisen condensation route, addressing common issues related to reaction monitoring, impurity formation, and yield optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method is the Claisen condensation. This reaction involves the formation of an enolate from methyl cyclopropylacetate using a strong, non-nucleophilic base, followed by its acylation with an acetylating agent like methyl acetate.
Q2: Which analytical techniques are best suited for monitoring the progress of this reaction?
A2: A combination of techniques is ideal. Thin Layer Chromatography (TLC) offers a quick qualitative assessment of reactant consumption. For quantitative analysis, Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are the methods of choice. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and key intermediates.
Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A3: Incomplete reactions are often due to issues with the base, solvent, or temperature. Insufficiently strong or partially decomposed base will not generate enough of the reactive enolate. The presence of moisture in the solvent or reagents will quench the base and the enolate. Lastly, the reaction may require a specific temperature to proceed at a reasonable rate; ensure your reaction temperature is appropriate for the chosen base and solvent system.
Q4: I'm observing multiple spots on my TLC plate that are not my starting material or product. What could these be?
A4: These are likely byproducts. Common side products in a Claisen condensation include self-condensation products of the starting esters, products of transesterification if an alcohol is present, and potentially products from the decomposition of the starting materials or the product under the reaction conditions.
Troubleshooting Guide
This section provides a more detailed breakdown of potential problems, their root causes, and actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Inactive or Insufficient Base: The enolate is not being formed. | - Use a fresh, properly stored strong base (e.g., sodium hydride, LDA). Titrate the base before use to confirm its activity. - Ensure at least one full equivalent of a strong base is used to drive the equilibrium towards product formation. |
| 2. Presence of Protic Impurities: Water or alcohol in the reaction will quench the base and enolate. | - Use anhydrous solvents and oven-dried glassware. Handle hygroscopic reagents in an inert atmosphere (e.g., under argon or nitrogen). | |
| 3. Incorrect Reaction Temperature: The reaction kinetics are too slow. | - Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Consult literature for optimal temperature ranges for similar Claisen condensations. | |
| Formation of Significant Byproducts | 1. Self-Condensation of Starting Esters: Both methyl cyclopropylacetate and methyl acetate can self-condense. | - Control the rate of addition of the acetylating agent to the pre-formed enolate of methyl cyclopropylacetate. - Use a slight excess of the more readily available starting ester to push the desired cross-condensation. |
| 2. Transesterification: If using an alkoxide base, the ester can exchange with the alcohol from the alkoxide. | - Use a base with the same alkoxy group as the ester (e.g., sodium methoxide for methyl esters) to avoid forming a mixture of ester products. | |
| 3. Dialkylation: The product β-keto ester can be further deprotonated and alkylated. | - This is less common in a Claisen condensation but can occur. Use of a non-nucleophilic base and controlled stoichiometry can minimize this. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: The presence of basic residues can lead to emulsions. | - Neutralize the reaction mixture carefully with a dilute acid (e.g., 1M HCl) to a pH of ~7 before extraction. - Use a brine wash to help break up emulsions. |
| 2. Co-elution of Impurities: Byproducts may have similar polarities to the desired product. | - Optimize your chromatography conditions (e.g., solvent gradient for column chromatography, different column for HPLC) to achieve better separation. - Consider derivatization of the product or impurities to alter their polarity. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Gas Chromatography (GC)
This protocol outlines a general method for monitoring the disappearance of starting materials and the appearance of the product.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A non-polar capillary column (e.g., 5% phenyl polysiloxane).
Procedure:
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot immediately in a vial containing a dilute acid solution (e.g., 1 mL of 0.1 M HCl in ethyl acetate) to stop the reaction.
-
Add an internal standard (e.g., dodecane) of a known concentration to the quenched sample.
-
Vortex the sample and inject a small volume (e.g., 1 µL) into the GC.
-
GC Conditions (Example):
-
Inlet temperature: 250 °C
-
Oven program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Detector temperature: 280 °C
-
-
Data Analysis: Monitor the peak areas of the starting materials and the product relative to the internal standard over time to determine the reaction progress.
Visualization of Key Workflows
Troubleshooting Workflow for Low Product Yield
This diagram illustrates a logical decision-making process when faced with low product yield in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
General Principles of Claisen Condensation: For a comprehensive overview of the Claisen condensation mechanism and its applic
- Source: Chemistry LibreTexts
-
URL: [Link]
-
Impurity Profiling in Drug Development: This resource provides context on the importance of identifying and characterizing impurities in active pharmaceutical ingredients.
- Source: International Council for Harmonis
-
URL: [Link]
-
Practical Organic Synthesis: A valuable resource for detailed experimental procedures and troubleshooting tips in organic chemistry.
- Source: Organic Syntheses
-
URL: [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
- Source: National Institute of Standards and Technology (NIST)
-
URL: [Link]
Navigating the Reactivity of Methyl 4-cyclopropyl-3-oxobutanoate: A Guide to Preventing Byproduct Formation
Technical Support Center
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 4-cyclopropyl-3-oxobutanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your synthetic outcomes. As Senior Application Scientists, we combine our expertise in organic synthesis with practical, field-proven insights to address the common challenges encountered when handling this versatile building block.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable synthon due to its unique combination of a reactive β-keto ester moiety and a strained cyclopropyl ring. This very reactivity, however, can be a double-edged sword, often leading to undesired side reactions and the formation of complex byproduct mixtures. Understanding the underlying mechanisms of this reactivity is paramount to designing robust and high-yielding synthetic protocols. This guide is structured to provide you with the causal explanations behind experimental choices, empowering you to troubleshoot and proactively prevent common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Stability of the Cyclopropyl Ring
The high ring strain of the cyclopropane moiety makes it susceptible to cleavage under various conditions. This is often the most significant and challenging side reaction to control.
Question 1: I am observing the formation of linear byproducts and a loss of the cyclopropyl group in my reaction. What is causing this ring-opening?
Answer: The cyclopropyl group in this compound is prone to ring-opening reactions, particularly under acidic conditions. The carbonyl group can activate the cyclopropane ring, making it susceptible to cleavage. The reaction proceeds via a carbocationic intermediate, and the regioselectivity of the ring-opening is determined by the formation of the most stable carbocation.
-
Mechanism under Acidic Conditions: Protonation or coordination of a Lewis acid to the carbonyl oxygen activates the cyclopropyl ring. This facilitates the cleavage of one of the C-C bonds of the ring to form a more stable carbocation, which is then trapped by a nucleophile present in the reaction mixture (e.g., solvent, halide ions).
-
Troubleshooting and Prevention:
-
Avoid Strong Acids: Whenever possible, use non-acidic or mildly acidic conditions. If an acid is necessary, consider using weaker acids or buffered systems.
-
Control Temperature: Higher temperatures can promote ring-opening. Running reactions at lower temperatures may help preserve the cyclopropyl moiety.
-
Choice of Lewis Acid: If a Lewis acid is required, select one that is less prone to promoting carbocation formation. For instance, milder Lewis acids like ZnCl₂ might be preferable to stronger ones like AlCl₃ or TiCl₄.
-
Question 2: Can ring-opening occur under non-acidic conditions?
Answer: Yes, while less common than acid-catalyzed cleavage, ring-opening can also be initiated under reductive or even strongly basic conditions.
-
Reductive Cleavage: Some reducing agents, particularly those involving single-electron transfer (SET) mechanisms like dissolving metal reductions, can lead to the formation of radical anions that fragment, causing the cyclopropane ring to open. The use of hydride-based reducing agents like sodium borohydride (NaBH₄) is generally preferred for the reduction of the ketone, as it is less likely to induce ring cleavage compared to more reactive reducing agents like lithium aluminum hydride (LiAlH₄). [1]* Strongly Basic Conditions: While less frequent, very strong bases can, in some instances, promote rearrangements that lead to ring-opening, especially if there are other activating groups present.
-
Troubleshooting and Prevention:
-
Choice of Reducing Agent: For the reduction of the ketone, use milder hydride donors like NaBH₄ in a protic solvent (e.g., methanol, ethanol). [1] * Avoid Harsh Bases: When performing base-catalyzed reactions, use the mildest base that can effectively achieve the desired transformation. Non-nucleophilic bases are often a good choice to avoid unwanted side reactions.
-
Category 2: Reactivity of the β-Keto Ester Moiety
The β-keto ester functionality is a hub of reactivity, leading to several common byproducts.
Question 3: My reaction is producing a significant amount of a higher molecular weight byproduct, and the starting material is being consumed rapidly. What is happening?
Answer: You are likely observing self-condensation of your this compound. This is a classic Claisen-type condensation reaction that β-keto esters are prone to, especially in the presence of a base. The active methylene protons between the two carbonyl groups are acidic and can be deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of another molecule of the ester.
-
Troubleshooting and Prevention:
-
Controlled Addition: Add the base slowly to a solution of the ester and any other electrophiles at a low temperature to minimize the concentration of the enolate at any given time.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if the desired reaction does not require a strong nucleophile.
-
Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the condensation reaction.
-
Stoichiometry: Use a precise stoichiometry of the base. An excess of base will promote self-condensation.
-
Question 4: I am losing my ester group and forming a ketone byproduct. What is the cause of this?
Answer: This is a classic case of hydrolysis of the methyl ester followed by decarboxylation of the resulting β-keto acid. This process can be catalyzed by both acid and base and is often accelerated by heat. The intermediate β-keto acid is unstable and readily loses carbon dioxide to form cyclopropyl methyl ketone. [2]
-
Mechanism:
-
Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid.
-
Decarboxylation: The β-keto acid undergoes decarboxylation through a cyclic transition state to yield an enol, which then tautomerizes to the more stable ketone.
-
-
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent hydrolysis. Use dry solvents and reagents.
-
Aqueous Work-up: If an aqueous work-up is necessary, perform it at low temperatures and as quickly as possible. Avoid prolonged exposure to acidic or basic aqueous solutions.
-
Purification: During purification (e.g., distillation or chromatography), avoid excessive heating, as this can promote decarboxylation of any residual β-keto acid.
-
Question 5: I am seeing a different ester in my product mixture. Where is this coming from?
Answer: This is likely due to transesterification. If you are using an alkoxide base (e.g., sodium ethoxide) that does not correspond to the alcohol portion of your ester (methanol), you can get an exchange of the alkoxy groups.
-
Troubleshooting and Prevention:
-
Matching Alkoxide: Always use an alkoxide base that matches the ester. For this compound, use sodium methoxide.
-
Alternative Bases: If possible, use non-alkoxide bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium carbonate (K₂CO₃), depending on the required basicity.
-
Analytical Methods for Byproduct Detection
Identifying the byproducts in your reaction mixture is the first step to effective troubleshooting.
| Analytical Technique | Application for Byproduct Detection |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for identifying volatile byproducts such as the decarboxylated ketone and ring-opened products. The mass spectrum provides molecular weight and fragmentation patterns for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Can be used to detect the disappearance of the characteristic cyclopropyl protons and the appearance of new signals corresponding to linear byproducts. The methyl ester singlet is also a key diagnostic signal. |
| ¹³C NMR: Useful for confirming the presence of different carbonyl environments and changes in the carbon skeleton. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Ideal for analyzing less volatile, higher molecular weight byproducts like the self-condensation dimer. |
| Infrared (IR) Spectroscopy | Can indicate the loss of the ester carbonyl and the presence of a carboxylic acid (if hydrolysis has occurred) or a new ketone. |
Summary of Preventative Measures
| Byproduct Type | Key Prevention Strategies |
| Ring-Opened Products | - Avoid strong acids; use buffered systems if necessary.- Maintain low reaction temperatures.- Choose milder reducing agents (e.g., NaBH₄ over LiAlH₄). |
| Self-Condensation Products | - Slow addition of base at low temperatures.- Use stoichiometric amounts of a non-nucleophilic base.- Keep the reaction concentration of the enolate low. |
| Decarboxylated Ketone | - Maintain anhydrous reaction conditions.- Perform aqueous work-ups quickly and at low temperatures.- Avoid excessive heat during purification. |
| Transesterification Products | - Use an alkoxide base that matches the ester (methoxide for methyl ester).- Consider using non-alkoxide bases (e.g., NaH, LDA, K₂CO₃). |
Conclusion
By understanding the inherent reactivity of both the cyclopropyl and β-keto ester moieties within this compound, researchers can proactively design experiments that minimize the formation of unwanted byproducts. Careful control of reaction parameters such as temperature, choice of reagents (acids, bases, reducing agents), and reaction conditions (especially the exclusion of water) is critical for success. This guide serves as a foundational resource to aid in the rational design and troubleshooting of your synthetic procedures, ultimately leading to higher yields and purer products.
References
-
Chemistry LibreTexts. 9.14: Opening of Epoxides - Acidic versus Basic Conditions. (2020). Available from: [Link]
-
Arkivoc. Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Available from: [Link]
-
Sciforum. Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Available from: [Link]
-
ResearchGate. Ring Opening Reactions of Epoxides. A Review. Available from: [Link]
-
OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. (2023). Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. (2022). Available from: [Link]
-
ResearchGate. SELF-CONDENSATION OF METHYL PROPIOLATE. Available from: [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Available from: [Link]
-
YouTube. Epoxide Opening in Acidic and Basic Conditions. (2023). Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). Available from: [Link]
-
RSC Publishing. Reductive cleavage of arylcyclopropyl ketones. Available from: [Link]
-
Z. Naturforsch. Reduction of Carbonyl Compounds with NaBH under Ultrasound Irradiation and Aprotic Condition. (2004). Available from: [Link]
-
ResearchGate. Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. Available from: [Link]
-
Wikipedia. Krapcho decarboxylation. Available from: [Link]
Sources
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity of Methyl 4-cyclopropyl-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
The Analytical Imperative: Why Purity Matters
Methyl 4-cyclopropyl-3-oxobutanoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this β-keto ester directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can lead to unwanted side reactions, lower yields, and the formation of potentially toxic byproducts. Therefore, the selection and validation of appropriate analytical methods are paramount.
Understanding the Impurity Landscape
Effective purity analysis begins with a theoretical understanding of potential impurities. For this compound, these can arise from several sources:
-
Starting Materials: Unreacted precursors from the synthesis, such as cyclopropyl methyl ketone or dimethyl carbonate.
-
Side Products: Byproducts of the primary reaction, such as compounds from self-condensation or alternative reaction pathways.
-
Degradation Products: Impurities formed during storage or processing.
A comprehensive analytical approach must be capable of separating and quantifying the primary compound from this diverse array of potential contaminants.
Core Analytical Techniques: A Head-to-Head Comparison
The primary methods for assessing the purity of a moderately polar and volatile compound like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Quantitative Nuclear Magnetic Resonance (qNMR) also serves as a powerful primary method for potency determination without the need for a specific reference standard.
Workflow for Purity Analysis
Caption: General workflow for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution for a wide range of compounds.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a β-keto ester, reversed-phase HPLC is typically the method of choice.
Causality in Method Design:
-
Column Selection: A C18 column is the standard choice for moderately polar compounds. The alkyl chains provide a nonpolar stationary phase, allowing for good retention and separation based on hydrophobicity.
-
Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. A gradient elution (where the proportion of organic solvent is increased over time) is often employed to ensure that both polar and non-polar impurities are eluted and resolved.
-
Detector: A UV detector is suitable as the carbonyl groups in the β-keto ester provide sufficient chromophores for detection, typically around 210-250 nm.
Experimental Protocol: HPLC Purity Determination
-
Preparation of Mobile Phase:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both phases by sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.
-
Prepare a sample solution of the test article at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 245 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 25.1 70 30 | 30 | 70 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC offers excellent resolution and sensitivity.
Principle: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long capillary column. The sample is vaporized and carried through the column by an inert gas (the mobile phase).
Causality in Method Design:
-
Column Selection: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separating compounds based on their boiling points.
-
Inlet Temperature: The inlet temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation.
-
Oven Program: A temperature ramp is used to first separate highly volatile impurities at lower temperatures, followed by the elution of the main component and less volatile impurities as the temperature increases.
-
Detector: A Flame Ionization Detector (FID) is ideal as it provides a robust and linear response to most organic compounds.
Experimental Protocol: GC Purity Determination
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.[1]
-
Prepare a sample solution of the test article at the same concentration.
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at 15 °C/min.
-
Hold: 5 minutes at 240 °C.
-
-
Detector: FID at 280 °C.
-
-
Data Analysis:
-
Calculate purity using the area percent method as described for HPLC.
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2][3]
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.[4]
Causality in Method Design:
-
Internal Standard Selection: The internal standard must be stable, non-volatile, have a known purity, and possess signals that do not overlap with the analyte's signals. For this compound, a standard like maleic acid or dimethyl sulfone could be suitable.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. Chloroform-d (CDCl3) is a common choice.
-
Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Ensure complete dissolution.
-
-
NMR Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single pulse.
-
Relaxation Delay (D1): ≥ 5 * T1 (longest relaxation time of both analyte and standard, typically 30-60 seconds).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation:[4] Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Comparison of Analytical Methods
| Feature | HPLC | GC | qNMR |
| Principle | Partition chromatography | Vapor phase chromatography | Nuclear magnetic resonance |
| Best For | Non-volatile impurities, thermally labile compounds | Volatile impurities, thermally stable compounds | Absolute quantification, structural confirmation |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Resolution | Very High | Excellent | Lower (can be an issue in complex mixtures) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Reference Standard | Requires analyte-specific standard for %w/w | Requires analyte-specific standard for %w/w | Requires a certified internal standard |
| Validation | Well-established ICH guidelines[5][6] | Well-established ICH guidelines[5][6] | Gaining regulatory acceptance[7] |
Orthogonal and Complementary Techniques
To ensure the highest level of confidence in purity assessment, it is best practice to use orthogonal methods—techniques that rely on different separation principles.
-
Mass Spectrometry (MS): Coupling GC or HPLC to a mass spectrometer (GC-MS, LC-MS) is invaluable for the identification of unknown impurities. The mass spectrometer provides molecular weight and fragmentation information, which aids in structure elucidation.[8] For instance, the mass spectrum of the related compound cyclopropyl methyl ketone can be used as a reference point.[9]
-
Karl Fischer Titration: This method is specific for the determination of water content, a critical purity parameter that is not accurately measured by chromatographic techniques.
Validation and Trustworthiness
All analytical methods used for purity determination in a regulated environment must be validated according to ICH Q2(R1) guidelines.[5][6][10] This ensures the method is suitable for its intended purpose.
Key Validation Parameters
Caption: Key parameters for analytical method validation according to ICH Q2 guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[10]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion and Recommendations
For comprehensive purity analysis of this compound, a multi-faceted approach is recommended.
-
Primary Method: Utilize a validated reversed-phase HPLC method with UV detection as the primary tool for routine purity testing and stability studies. It offers a robust and high-resolution separation for a wide range of potential impurities.
-
Orthogonal Method: Employ a validated GC-FID method as an orthogonal technique, particularly for quantifying volatile impurities and residual solvents.
-
Absolute Purity/Potency: Use qNMR for the definitive determination of absolute purity (potency) of reference standards and for validating the primary standards used in HPLC and GC.
-
Impurity Identification: Implement GC-MS or LC-MS during method development and for the investigation of any unknown peaks that exceed the identification threshold.
By integrating these complementary techniques and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality and consistency of this compound, safeguarding the integrity of the subsequent API synthesis.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
- Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
-
III Analytical Methods. Ministry of the Environment, Government of Japan.
-
US6642035B2 - Synthesis of B-keto esters. Google Patents.
- Li, W., et al. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Scientific Reports, 7(1), 43234.
-
Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Frontiers in Microbiology, 7, 1893.
-
Cyclopropylmethyl ketone - Optional[MS (GC)] - Spectrum. SpectraBase.
-
A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers. Benchchem.
-
A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Benchchem.
-
A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis. Benchchem.
-
This compound. PubChem.
-
Application Note: GC-MS Analysis of Ketoisophorone. Benchchem.
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- 10. fda.gov [fda.gov]
A Comparative Guide to the HPLC Analysis of Methyl 4-cyclopropyl-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the robust and accurate analytical characterization of intermediates is paramount. Methyl 4-cyclopropyl-3-oxobutanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents unique analytical challenges due to its chemical structure. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantification and purity assessment of this compound, alongside a critical evaluation of Gas Chromatography (GC) as a viable alternative.
As Senior Application Scientists, our objective is to extend beyond procedural descriptions, offering a rationale-driven approach to method development and validation. This document is structured to provide not only step-by-step protocols but also the underlying scientific principles that govern the separation and detection of this compound, ensuring a self-validating system for reliable and reproducible results.
The Analytical Challenge: Understanding this compound
This compound is a β-keto ester, a class of compounds known for its susceptibility to keto-enol tautomerism. This equilibrium between the keto and enol forms in solution can lead to chromatographic complexities, such as peak broadening or the appearance of multiple peaks for a single analyte. The presence of a cyclopropyl group, while contributing to the molecule's utility in synthesis, can also influence its chromatographic behavior. A primary analytical goal is to develop a method that provides a consistent and sharp peak for accurate quantification, irrespective of the tautomeric equilibrium.
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection
A well-developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection is the recommended primary approach for the routine analysis of this compound. This technique is highly versatile, robust, and suitable for the analysis of non-volatile and thermally labile compounds, making it a workhorse in pharmaceutical laboratories.[1]
Rationale for Method Parameters
The selection of each parameter in an HPLC method is a critical decision aimed at achieving optimal separation and detection.
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase is the column of choice for this analysis. Its nonpolar nature provides excellent retention for moderately polar compounds like this compound through hydrophobic interactions. The end-capping of the silica support is crucial to minimize peak tailing caused by the interaction of the analyte with residual silanol groups.
-
Mobile Phase Composition: A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is recommended. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The buffered aqueous phase helps to control the pH of the mobile phase, which is critical for managing the keto-enol tautomerism. A slightly acidic pH (around 3-4) can help to suppress the deprotonation of the enol form, thereby favoring a single chromatographic peak.[2]
-
Detection Wavelength: The carbonyl group in the β-keto ester moiety provides a chromophore that allows for UV detection. An optimal wavelength, typically around 210 nm or 254 nm, should be selected to maximize sensitivity while minimizing interference from the mobile phase.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency. Column temperature control (e.g., 30 °C) is important for ensuring reproducible retention times.
Visualizing the HPLC Workflow
Caption: A schematic overview of the RP-HPLC workflow for the analysis of this compound.
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the primary recommended technique, Gas Chromatography (GC) presents a viable alternative, particularly for assessing volatile impurities. The choice between HPLC and GC depends on the specific analytical requirements, such as the nature of the analyte and potential impurities, and the desired analytical outcome.[3][4]
| Feature | HPLC-UV | Gas Chromatography (GC-FID) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to Analyte | Ideal for non-volatile, polar, and thermally unstable compounds.[1] | Suitable for volatile and thermally stable compounds.[5] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but direct injection is possible for the target analyte. |
| Keto-Enol Tautomerism | Can be managed by controlling mobile phase pH.[2] | Tautomers can sometimes be separated, leading to complex chromatograms, or interconvert in the hot injector.[3][6] |
| Sensitivity | Dependent on the chromophore and detector; generally good. | Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. |
| Impurity Profiling | Excellent for non-volatile impurities and degradation products. | Superior for volatile and semi-volatile impurities, such as residual solvents. |
| Chiral Separation | Readily achievable with chiral stationary phases.[7] | Possible with chiral GC columns. |
Gas Chromatography (GC) as an Alternative
A GC method, typically with a Flame Ionization Detector (FID), can be employed for the analysis of this compound.
-
Column: A mid-polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is often suitable for the analysis of keto-esters.
-
Injector and Detector Temperatures: The injector and detector temperatures must be optimized to ensure efficient vaporization of the analyte without causing thermal degradation.
-
Temperature Program: A temperature gradient program is typically used to ensure good separation of the analyte from any impurities with different boiling points.
The primary challenge with GC for this analyte is the potential for on-column tautomerization or degradation, which can complicate quantification.[8] However, for the analysis of volatile impurities, GC is often superior to HPLC.
Experimental Protocols
Protocol 1: RP-HPLC Method for Assay and Purity of this compound
-
Chromatographic System:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
-
-
Analysis:
-
Inject the diluent (as a blank), followed by five replicate injections of the standard solution to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the assay and purity based on the peak areas obtained.
-
Protocol 2: GC-FID Method for the Analysis of this compound
-
Chromatographic System:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the solvent blank.
-
Inject the sample solution.
-
Identify and quantify peaks based on retention time and peak area.
-
Method Validation: A Trustworthy System
To ensure the reliability of the analytical data, the chosen HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Method Validation Process
Caption: The logical flow of the HPLC method validation process, from development to routine implementation.
Conclusion and Recommendations
For the comprehensive analysis of this compound, a validated RP-HPLC method with UV detection is the superior choice for routine quality control, offering robustness, reliability, and the ability to effectively manage the challenges of keto-enol tautomerism. The method's specificity for both the parent compound and potential non-volatile impurities makes it ideal for stability-indicating assays.
Gas Chromatography should be considered a complementary technique , particularly valuable for the analysis of volatile organic impurities and residual solvents. While it can be used for the primary analysis of the target compound, careful consideration must be given to the potential for thermal effects on the analyte.
Ultimately, the selection of the analytical technique should be guided by the specific goals of the analysis, whether it be for routine purity assessment, stability testing, or the characterization of specific types of impurities. By understanding the principles and limitations of each technique, researchers and drug development professionals can ensure the generation of high-quality, reliable data for this critical pharmaceutical intermediate.
References
Sources
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- 11. scispace.com [scispace.com]
A Comparative Analysis of Methyl 4-cyclopropyl-3-oxobutanoate and Other β-Keto Esters for the Synthetic Chemist
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the versatile synthons available, β-keto esters are a cornerstone, prized for their dual reactivity that enables a vast array of carbon-carbon and carbon-heteroatom bond formations. This guide provides an in-depth comparison of Methyl 4-cyclopropyl-3-oxobutanoate, a unique cyclopropyl-containing β-keto ester, with its more conventional acyclic counterparts: methyl acetoacetate, ethyl acetoacetate, and tert-butyl acetoacetate. We will delve into their intrinsic properties, comparative reactivity in key synthetic transformations, and provide experimentally grounded protocols to inform your selection process.
The Unique Profile of the Cyclopropyl Moiety
The cyclopropyl group in this compound is not a mere spectator. Its three-membered ring possesses significant strain, resulting in C-C bonds with higher p-character than typical alkanes. This imparts vinyl-like properties to the cyclopropyl ring, influencing the electronic environment of the adjacent carbonyl group and the acidity of the α-protons. These unique steric and electronic features can lead to divergent reactivity and selectivity compared to simple alkyl-substituted β-keto esters, making this compound a compelling choice for accessing novel molecular architectures.
Physical and Chemical Properties: A Tabular Comparison
A foundational understanding of the physical properties of these reagents is paramount for their effective use in the laboratory. The following table summarizes key physical data for this compound and its common acyclic analogues.
| Property | This compound | Methyl Acetoacetate | Ethyl Acetoacetate | tert-Butyl Acetoacetate |
| Molecular Formula | C₈H₁₂O₃[1] | C₅H₈O₃[2] | C₆H₁₀O₃[3] | C₈H₁₄O₃[4] |
| Molecular Weight | 156.18 g/mol [1] | 116.12 g/mol [5] | 130.14 g/mol [3] | 158.19 g/mol [6] |
| Boiling Point | Not available | 169-170 °C[7] | 180.8 °C[3][8] | 71-72 °C at 11 mmHg[9] |
| Density | Not available | 1.076 g/mL at 25 °C[5] | 1.028 g/mL at 20 °C[10] | 0.954 g/mL at 25 °C[9] |
| Melting Point | Not available | -80 °C[7] | -45 °C[8] | -38 °C[6][9] |
| Flash Point | Not available | 158 °F[5] | 185 °F[11] | 150.8 °F |
| Solubility in Water | Slightly soluble | Soluble[2] | Sparingly soluble[12] | 9 g/L at 20 °C[6] |
Core Reactivity: A Comparative Overview
The synthetic utility of β-keto esters stems from the reactivity of the C-2 methylene protons, which are acidic due to the electron-withdrawing effect of the two flanking carbonyl groups. This allows for the facile generation of a resonance-stabilized enolate, a potent nucleophile. The primary reactions we will consider are alkylation, acylation, and decarboxylation.
Alkylation: Building Carbon Frameworks
The alkylation of β-keto esters is a fundamental C-C bond-forming reaction. The enolate, typically generated with a base such as sodium ethoxide, readily undergoes SN2 reaction with alkyl halides.
Expected Influence of the Cyclopropyl Group: The cyclopropyl group in this compound is expected to influence the alkylation reaction in two ways:
-
Steric Hindrance: The cyclopropyl group is sterically more demanding than a methyl or ethyl group, which may slightly decrease the rate of alkylation, particularly with bulky alkyl halides.
-
Electronic Effects: The electron-donating nature of the cyclopropyl ring may subtly influence the nucleophilicity of the enolate.
Experimental Protocol: General Procedure for α-Alkylation of a β-Keto Ester
Diagrammatic Workflow of α-Alkylation
Caption: Workflow for the α-alkylation of a β-keto ester.
Step-by-Step Methodology:
-
Preparation of the Enolate: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, the β-keto ester (1.0 equivalent) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
Alkylation: The alkyl halide (1.2 equivalents) is added dropwise to the enolate solution.
-
Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Acylation: Introduction of Acyl Groups
Acylation of the α-carbon of β-keto esters provides access to 1,3,5-tricarbonyl compounds, which are valuable precursors for the synthesis of various heterocyclic systems. The reaction proceeds via the enolate, which attacks an acylating agent such as an acid chloride or anhydride.
Expected Influence of the Cyclopropyl Group: Similar to alkylation, the steric bulk of the cyclopropyl group may influence the rate and yield of the acylation reaction. The choice of acylating agent and reaction conditions will be crucial in achieving high efficiency.
Experimental Protocol: General Procedure for α-Acylation of a β-Keto Ester
Diagrammatic Workflow of α-Acylation
Caption: Workflow for the α-acylation of a β-keto ester.
Step-by-Step Methodology:
-
Enolate Formation: The β-keto ester (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred at 0 °C until hydrogen evolution ceases.
-
Acylation: The acyl chloride (1.1 equivalents) is added dropwise to the enolate solution at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.
-
Work-up: The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.
Decarboxylation: Krapcho Dealkoxycarbonylation
The Krapcho decarboxylation is a highly effective method for the removal of an ester group from a β-keto ester, yielding a ketone.[13][14][15] This reaction is typically carried out in a dipolar aprotic solvent such as DMSO with a salt, like lithium chloride, and a small amount of water at elevated temperatures.[13][15] The reaction proceeds via an SN2 attack of the halide on the alkyl group of the ester, followed by decarboxylation.[13][16]
Comparative Considerations:
-
Methyl vs. Ethyl vs. tert-Butyl Esters: The Krapcho decarboxylation works best with methyl esters due to their higher susceptibility to SN2 attack.[13][16] Ethyl esters react more slowly, while tert-butyl esters, which cannot undergo SN2 displacement, will not react under these conditions. This makes this compound and methyl acetoacetate ideal substrates for this transformation. tert-Butyl acetoacetate is advantageous when selective hydrolysis of other esters in the molecule is desired under acidic conditions, leaving the tert-butyl ester intact.
Diagram of Krapcho Decarboxylation Mechanism
Caption: Mechanism of the Krapcho Decarboxylation.
Experimental Protocol: Krapcho Decarboxylation of a Methyl β-Keto Ester
Step-by-Step Methodology:
-
Reaction Setup: The methyl β-keto ester (1.0 equivalent), lithium chloride (1.5 equivalents), and water (2.0 equivalents) are dissolved in dimethyl sulfoxide (DMSO).
-
Heating: The reaction mixture is heated to 150-180 °C and stirred until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ketone can be further purified by distillation or chromatography if necessary.
Applications in Drug Discovery and Development
The choice of β-keto ester can have a profound impact on the biological activity of the final molecule. The cyclopropyl moiety is a well-recognized "bioisostere" for a phenyl ring or a gem-dimethyl group and is often incorporated into pharmaceutical candidates to improve metabolic stability, binding affinity, and pharmacokinetic properties. The rigid nature of the cyclopropyl ring can also lock the molecule into a specific conformation, which can be advantageous for receptor binding.
This compound is a valuable precursor for the synthesis of a variety of complex molecules, including those with potential therapeutic applications. For example, cyclopropyl-containing ketones are intermediates in the synthesis of certain antiviral and anticancer agents.
Conclusion
This compound presents a unique and valuable alternative to traditional β-keto esters for the synthesis of complex organic molecules. Its cyclopropyl group imparts distinct steric and electronic properties that can be leveraged to achieve novel reactivity and to introduce a desirable motif for drug discovery programs. While direct, quantitative comparative data with other β-keto esters is limited, the fundamental principles of β-keto ester reactivity provide a strong framework for its application in organic synthesis. The choice between this compound and its acyclic counterparts will ultimately depend on the specific synthetic goal, with the cyclopropyl derivative offering exciting possibilities for the construction of novel and medicinally relevant compounds.
References
-
PubChem. Methyl acetoacetate. [Link]
-
Vedantu. Ethyl Acetoacetate: Structure, Uses & Reactions Explained. [Link]
-
Wikipedia. Ethyl acetoacetate. [Link]
-
tert-Butyl acetoacetate. [Link]
-
Slideshare. Ethyl acetoacetate. [Link]
-
PubChem. Ethyl Acetoacetate. [Link]
-
Ataman Kimya. METHYL ACETOACETATE. [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. METHYL ACETOACETATE. [Link]
-
PubChem. Tert-butyl acetoacetate. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Krapcho decarboxylation. [Link]
-
Grokipedia. Krapcho decarboxylation. [Link]
-
Chem-Station Int. Ed. Krapcho Decarboxylation. [Link]
-
YouTube. Krapcho Decarboxylation. [Link]
-
PubChem. Ethyl 4-cyclopropyl-3-oxobutanoate. [Link]
-
SynArchive. Krapcho Decarboxylation. [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
PubChem. (4-Cyclopropyl-3-methylbutyl)cyclobutane. [Link]
-
ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. [Link]
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ResearchGate. Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. [Link]
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ResearchGate. (PDF) Mode of alkylation of alcohols with O-cyclopropylmethyl trichloroacetimidate and O-cyclobutyl trichloroacetimidate. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Regioselective acylation of methyl α-D-glucopyranoside and methyl α-D-mannopyranoside by means of bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl). [Link]
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ResearchGate. Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. [Link]
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Organic & Biomolecular Chemistry. Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. [Link]
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ResearchGate. Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids | Request PDF. [Link]
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The Strategic Advantage of the Cyclopropyl Moiety: A Comparative Guide to Methyl 4-cyclopropyl-3-oxobutanoate in Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. In this guide, we delve into the strategic advantages of utilizing Methyl 4-cyclopropyl-3-oxobutanoate, a unique β-keto ester, in comparison to more conventional alternatives like ethyl acetoacetate. While direct comparative studies are limited, this guide will extrapolate from the well-documented benefits of the cyclopropyl group in medicinal chemistry and the versatile reactivity of β-keto esters to provide a comprehensive overview of its potential advantages in the synthesis of complex molecules.
The incorporation of a cyclopropyl ring into a molecule is a widely recognized strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1][2] This small, strained ring system imparts a unique combination of steric and electronic properties, including conformational rigidity and metabolic stability, which can lead to improved potency and reduced off-target effects.[2] this compound serves as a valuable synthon for introducing this beneficial motif into a variety of molecular scaffolds.
Unveiling the Potential: A Comparative Look at Key Synthetic Transformations
While direct, side-by-side experimental comparisons of this compound with other β-keto esters in hallmark multicomponent reactions are not extensively reported in the available literature, we can infer its potential advantages by examining the established mechanisms of these reactions and the known influence of the cyclopropyl group.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a cornerstone for the creation of 1,4-dihydropyridines, a class of compounds with significant therapeutic applications.[3] This one-pot multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[4][5][6]
The use of this compound in place of a standard β-keto ester like ethyl acetoacetate would be expected to yield dihydropyridines bearing a cyclopropyl group at the 6-position. This substitution could offer significant advantages in a drug discovery context, potentially influencing the binding affinity and metabolic stability of the resulting compounds.
Table 1: Hypothetical Comparison of β-Keto Esters in the Hantzsch Synthesis
| β-Keto Ester | Expected Product Feature | Potential Advantages in Drug Discovery |
| Ethyl Acetoacetate | Methyl group at C6 | Well-established, predictable reactivity. |
| This compound | Cyclopropyl group at C6 | Increased metabolic stability, enhanced potency, unique conformational constraints. |
The Biginelli Reaction
The Biginelli reaction is another powerful multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones, a class of heterocycles with a wide range of biological activities.[7][8] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea or thiourea.[7][9]
By employing this compound, one can synthesize dihydropyrimidinones with a cyclopropyl substituent at the 6-position. This modification can significantly impact the pharmacological properties of the molecule, offering a route to novel therapeutic agents.
The Japp-Klingemann Reaction
The Japp-Klingemann reaction is a classic method for the synthesis of hydrazones from β-keto esters and aryl diazonium salts.[10][11] These hydrazones are valuable intermediates in the synthesis of various nitrogen-containing heterocycles, most notably indoles via the Fischer indole synthesis.
The use of this compound in the Japp-Klingemann reaction would lead to the formation of a hydrazone with a cyclopropyl ketone moiety. Subsequent Fischer indolization would then yield an indole with a cyclopropyl group, a structural motif present in a number of biologically active compounds.
Experimental Protocols: A Guide to Key Transformations
Hantzsch Dihydropyridine Synthesis (General Protocol)
This protocol describes a general, solvent-free approach to the Hantzsch synthesis.[2]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (or this compound) (2 mmol)
-
Ammonium acetate (1.5 mmol)
Procedure:
-
Combine the aldehyde, β-keto ester, and ammonium acetate in a round-bottom flask.
-
Heat the mixture with stirring at an appropriate temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the solidified product and stir.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Caption: A generalized workflow for the Hantzsch dihydropyridine synthesis.
Biginelli Reaction (General Protocol)
This protocol outlines a general procedure for the Biginelli reaction.[12]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (or this compound) (1 mmol)
-
Urea (1.5 mmol)
-
Acid catalyst (e.g., Ce(NO₃)₃·6H₂O, 5 mol%)
Procedure:
-
Combine the aldehyde, β-keto ester, urea, and catalyst in a reaction vessel.
-
Heat the mixture at 80 °C for the appropriate time (e.g., 15 minutes for some substrates).
-
Cool the reaction mixture and add ice-cold water.
-
Filter the resulting solid and wash with cold water.
-
Recrystallize the crude product from hot ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Caption: A simplified representation of the Biginelli reaction mechanism.
Japp-Klingemann Reaction (General Protocol)
This protocol details a general procedure for the Japp-Klingemann reaction.[13]
Part A: Diazotization of Aniline
-
Dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water in a suitable flask.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.
Part B: Coupling Reaction
-
In a separate flask, dissolve ethyl acetoacetate (or this compound) (0.1 mol) and sodium acetate (0.3 mol) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the β-keto ester solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to stand at room temperature overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated crude hydrazone by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure hydrazone.
Conclusion
This compound represents a valuable, yet underutilized, building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. The introduction of the cyclopropyl moiety offers a proven strategy for enhancing the pharmacological properties of a lead compound. While direct comparative data remains scarce, the established reactivity of β-keto esters in fundamental multicomponent reactions provides a strong foundation for exploring the synthetic utility of this unique reagent. Further research into the comparative performance of this compound is warranted to fully unlock its potential in modern organic synthesis.
References
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. 2025 Nov 27:1-10. doi: 10.1080/17568919.2025. 2594969.
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Biginelli Reaction. J&K Scientific LLC. 2021-02-24. [Link]
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Japp–Klingemann reaction. Wikipedia. [Link]
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Biginelli reaction. Wikipedia. [Link]
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Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase. [Link]
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Japp-Klingemann reaction. chemeurope.com. [Link]
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Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PubMed Central. 2021-04-08. [Link]
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Mechanism for the intermolecular reaction of cyclopropyl ketones with alkenes. ResearchGate. [Link]
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Solvent-Free Synthesis of Bioactive Heterocycles. Request PDF. ResearchGate. [Link]
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Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. PMC. 2022-11-16. [Link]
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Mechanochemical Cascade Cyclization of Cyclopropyl Ketones with 1,2-Diamino Arenes for the Direct Synthesis of 1,2-Disubstituted Benzimidazoles†. PubMed. 2024-07-05. [Link]
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Ring‐Opening Regio‐, Diastereo‐, and Enantioselective 1,3‐Chlorochalcogenation of Cyclopropyl Carbaldehydes. PMC. [Link]
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One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journals. 2020-11-24. [Link]
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Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journals. [Link]
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The Japp‐Klingemann Reaction. ResearchGate. [Link]
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Hantzsch pyridine synthesis. Wikipedia. [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
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Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR. 2024-05-30. [Link]
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Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
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performance of Methyl 4-cyclopropyl-3-oxobutanoate in different solvent systems
An In-Depth Guide to Solvent System Performance for Methyl 4-cyclopropyl-3-oxobutanoate in Synthetic Chemistry
In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate solvent system is a critical parameter that can profoundly influence reaction efficiency, product purity, and overall process viability. This guide provides a comprehensive analysis of the performance of this compound in various solvent systems, offering a comparative perspective against common alternatives and supported by established chemical principles. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Critical Role of Solvent Selection in Reactions of β-Keto Esters
This compound is a versatile building block in organic synthesis, prized for its unique combination of a reactive β-keto ester moiety and a strained cyclopropyl ring. This structure allows for a diverse range of chemical transformations, including alkylations, acylations, and condensations, which are pivotal in the construction of complex molecular architectures.
The choice of solvent in these reactions is far from a passive medium. It actively participates in the reaction at a molecular level, influencing:
-
Solubility of Reactants: Ensuring all reactants are in the same phase is fundamental for reaction kinetics.
-
Reaction Rate: Solvents can stabilize or destabilize transition states, directly impacting the activation energy and, consequently, the reaction rate.
-
Equilibrium Position: By selectively solvating products or reactants, a solvent can shift the equilibrium of a reversible reaction.
-
Reaction Pathway and Selectivity: In reactions with multiple possible outcomes, the solvent can favor one pathway over another, leading to higher chemo-, regio-, or stereoselectivity.
Comparative Analysis of Solvent Performance for Key Transformations
The reactivity of this compound is centered around the enolate chemistry of its β-keto ester functionality. The choice of solvent is paramount in controlling the formation and subsequent reaction of the enolate.
Alkylation Reactions: A Case Study in Solvent Effects
Alkylation of the α-carbon is a common transformation of β-keto esters. The reaction proceeds via an enolate intermediate, the reactivity of which is highly dependent on the solvent system.
Experimental Protocol: Solvent Screening for the Alkylation of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the chosen solvent (e.g., THF, DMF, Acetonitrile, Toluene).
-
Base Addition: Add a suitable base (e.g., NaH, K₂CO₃, LDA) and stir the suspension.
-
Enolate Formation: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and add this compound dropwise. Allow the mixture to stir for a specified time to ensure complete enolate formation.
-
Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise, maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Isolation: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl), extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Analysis: Determine the yield and purity of the product by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Expected Performance of this compound in Different Solvent Systems for Alkylation
| Solvent System | Polarity | Expected Outcome | Rationale |
| Tetrahydrofuran (THF) | Aprotic, Low Polarity | Good to Excellent Yield | Solvates the cation of the base, leading to a more reactive "naked" enolate. Favors SN2 pathway. |
| Dimethylformamide (DMF) | Aprotic, High Polarity | Moderate to Good Yield | Highly polar nature can solvate both the cation and the enolate, potentially reducing enolate reactivity. |
| Acetonitrile | Aprotic, Polar | Moderate Yield | Can participate as a ligand, and its polarity can influence the aggregation state of the enolate. |
| Toluene | Aprotic, Nonpolar | Poor to Moderate Yield | Poor solubility of the enolate salt can lead to heterogeneous reaction conditions and slower reaction rates. |
| Ethanol | Protic, Polar | Poor Yield | The protic nature of the solvent will protonate the enolate, inhibiting the desired alkylation. |
Visualizing the Workflow for Solvent Selection
The process of selecting an optimal solvent system can be systematically approached. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the systematic selection and optimization of a solvent system for a given chemical reaction.
Alternative Reagents and Comparative Considerations
While this compound is a valuable reagent, other β-keto esters can be employed in similar synthetic strategies. The choice of reagent is often dictated by the desired final product and the specific electronic and steric properties of the starting material.
Table 2: Comparison with Alternative β-Keto Esters
| Reagent | Key Features | Advantages | Disadvantages |
| Methyl acetoacetate | Simple, unbranched structure | Readily available, cost-effective, well-established reactivity. | Lacks the unique cyclopropyl moiety. |
| Ethyl benzoylacetate | Contains an aromatic group | The phenyl group can influence reactivity and provide a site for further functionalization. | Steric hindrance can be a factor. |
| tert-Butyl acetoacetate | Bulky ester group | The tert-butyl group can be selectively removed under acidic conditions. | More expensive than simpler esters. |
The principles of solvent selection discussed for this compound are broadly applicable to these alternatives. However, the specific optimal solvent may differ due to variations in solubility and the steric and electronic nature of the enolate intermediates.
Experimental Workflow for Comparative Analysis
To rigorously compare the performance of this compound with an alternative, a parallel experimental workflow is recommended.
A Cost-Benefit Analysis of Methyl 4-cyclopropyl-3-oxobutanoate for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the judicious selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. The incorporation of unique structural motifs, such as the cyclopropyl group, has been shown to impart desirable physicochemical and pharmacological properties to drug candidates, including enhanced potency and improved metabolic stability.[1][2] Among the array of cyclopropyl-containing synthons, Methyl 4-cyclopropyl-3-oxobutanoate has emerged as a valuable intermediate. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing it with its close analogue, Ethyl 4-cyclopropyl-3-oxobutanoate, and other potential synthetic alternatives.
The Strategic Advantage of the Cyclopropyl Moiety
The cyclopropane ring, a strained three-membered carbocycle, is not merely a passive structural element. Its unique electronic and conformational properties offer several advantages in medicinal chemistry:
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation compared to their linear alkyl counterparts, potentially leading to an improved pharmacokinetic profile.[3]
-
Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, which can be crucial for optimal binding to a biological target.[3]
-
Potency Enhancement: The introduction of a cyclopropyl group can lead to a significant increase in binding affinity and biological activity.[1]
-
Vectorial Exit: In the context of drug design, the cyclopropyl group can act as a "lipophilic yet polar" moiety, influencing cell permeability and efflux.
These benefits underscore the importance of having efficient and cost-effective access to cyclopropyl-containing building blocks like this compound.
Synthesis and Cost Considerations
The economic viability of a building block is intrinsically linked to its synthetic accessibility. The synthesis of both Methyl and Ethyl 4-cyclopropyl-3-oxobutanoate generally follows the well-established acetoacetic ester synthesis paradigm.
General Synthesis Pathway
The core of the synthesis involves the acylation of a cyclopropyl precursor. A common route is the reaction of a cyclopropylacetyl derivative with a methyl or ethyl ester of a malonic acid half-ester, followed by decarboxylation.
Caption: General synthetic workflow for Methyl/Ethyl 4-cyclopropyl-3-oxobutanoate.
Cost Analysis: A Multifaceted Perspective
A direct cost comparison based on catalogue prices for small quantities can be misleading for large-scale applications. A more holistic cost analysis should consider:
-
Starting Material Costs: The price of cyclopropyl precursors can vary significantly depending on the supplier and purity. The cost of methanol versus ethanol is also a factor, with methanol generally being less expensive.
-
Reagent and Solvent Costs: The choice of activating agents, bases, and solvents will impact the overall cost.
-
Reaction Yield and Purity: Higher yields and purities reduce the cost associated with purification and waste disposal.
-
Labor and Equipment: The complexity and length of the synthesis, as well as the need for specialized equipment, contribute to the final cost.
-
Safety and Environmental Impact: The use of hazardous reagents may necessitate additional safety precautions and waste management costs.
While a definitive cost advantage for either the methyl or ethyl ester cannot be declared without a direct, scaled-up comparison, the lower cost of methanol may provide a slight economic edge to this compound in large-scale production.
Performance Comparison: Methyl vs. Ethyl Ester
The choice between a methyl and an ethyl ester can influence reactivity, physical properties, and performance in subsequent synthetic steps.
Physicochemical Properties
| Property | This compound | Ethyl 4-cyclopropyl-3-oxobutanoate |
| Molecular Formula | C₈H₁₂O₃ | C₉H₁₄O₃ |
| Molecular Weight | 156.18 g/mol [4] | 170.21 g/mol [5] |
| Boiling Point | Not readily available | ~105-107 °C at 10 mmHg |
| Density | Not readily available | ~1.03 g/mL |
Note: Data is compiled from publicly available sources and may vary.
The slightly higher boiling point of the ethyl ester might be advantageous in reactions requiring elevated temperatures, potentially reducing solvent loss.
Reactivity and Performance in a Prototypical Application
A key application of these β-keto esters is in the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. A common reaction is the Hantzsch pyridine synthesis or similar cyclocondensation reactions.
Experimental Protocol: Synthesis of a Dihydropyridine Derivative
This protocol provides a general framework for comparing the performance of the methyl and ethyl esters in a cyclocondensation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the β-keto ester (1.0 eq.), an aldehyde (1.0 eq.), and an enamine or ammonia source (1.1 eq.) in a suitable solvent (e.g., ethanol or isopropanol).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the yield.
Expected Performance Differences:
-
Reaction Rate: The less sterically hindered methyl ester may exhibit a slightly faster reaction rate in some instances.
-
Yield and Purity: While significant differences in yield are not always observed, the choice of ester can sometimes influence the formation of side products, thereby affecting the purity of the final compound.
-
Solubility: The solubility of the starting materials and the final product can differ based on the ester group, which may necessitate adjustments to the work-up and purification procedures.
A study on the synthesis of dihydropyrimidinones noted that using methyl acetoacetate instead of ethyl acetoacetate could decrease steric hindrance and potentially lead to more favorable reaction kinetics.[6]
Alternative Synthetic Strategies
While this compound and its ethyl ester are valuable building blocks, it is prudent to consider alternative approaches to the target molecule.
Sources
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A Comparative Reactivity Analysis: Cyclopropyl vs. Linear β-Keto Esters in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the nuanced reactivity of functional groups is a cornerstone of molecular design and synthesis. This guide provides an in-depth comparative study of cyclopropyl β-keto esters and their linear analogues, offering insights into their relative stability and reactivity, supported by mechanistic principles and practical experimental considerations. The unique structural and electronic properties of the cyclopropane ring impart distinct chemical behaviors that can be strategically exploited in the synthesis of complex molecules.
Structural and Electronic Distinctions: The Influence of the Cyclopropyl Moiety
The fundamental differences in reactivity between cyclopropyl and linear β-keto esters stem from the inherent properties of the cyclopropane ring. Unlike the sp³-hybridized carbons in a linear alkyl chain, the carbons of a cyclopropane ring exhibit a higher degree of p-character in their C-C bonding orbitals, often described as "bent bonds". This imparts partial π-character to the external bonds of the ring.
Key Electronic and Steric Effects of the Cyclopropyl Group:
-
Increased s-Character in C-H Bonds: The C-H bonds of a cyclopropane ring have a higher s-character, which makes the α-protons on the ring itself less acidic. However, when adjacent to a carbonyl group, the cyclopropyl ring acts as an electron-donating group through its Walsh orbitals, which can influence the acidity of the α-proton on the carbon linking the ring to the keto-ester moiety.
-
Ring Strain: The significant angle strain in the three-membered ring (approximately 104 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, a reactivity pathway not available to linear analogues.
-
Steric Hindrance: The cyclopropyl group can exert notable steric hindrance, influencing the approach of nucleophiles and the conformation of reaction intermediates.
These electronic and steric factors collectively dictate the divergent reactivity profiles of these two classes of compounds in key chemical transformations.
Comparative Reactivity in Key Transformations
Enolate Formation and Acidity of the α-Proton
The acidity of the α-proton in β-keto esters is a critical determinant of their utility as nucleophiles in reactions such as alkylations and aldol condensations. The presence of two electron-withdrawing groups (the ketone and the ester) significantly increases the acidity of the α-hydrogens, making them readily removable by common bases.[1]
While direct pKa comparisons are scarce in the literature, we can infer the electronic influence of the cyclopropyl group. The bent bonds of the cyclopropane ring can donate electron density to the adjacent carbonyl group, which would be expected to slightly decrease the acidity of the α-proton compared to a linear alkyl substituent. However, the steric bulk of the cyclopropyl group can also influence the kinetics of deprotonation.
Experimental Insight: The choice of base and reaction conditions is crucial for selective enolate formation. For a linear β-keto ester like ethyl acetoacetate, sodium ethoxide is a sufficiently strong base for deprotonation.[2] For a more sterically hindered cyclopropyl analogue, a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures might be preferred to ensure rapid and complete enolate formation, minimizing potential side reactions.
Nucleophilic Addition to Carbonyl Carbons
β-Keto esters possess two electrophilic carbonyl carbons: the ketone and the ester. Nucleophilic attack can occur at either site, and the regioselectivity is influenced by both steric and electronic factors.
A computational study on the local reactivity of various β-keto esters has shown that the susceptibility to nucleophilic attack at the keto versus the ester carbonyl can be altered by the nature of the substituents.[3] Generally, the ketone carbonyl is more electrophilic than the ester carbonyl.
For a cyclopropyl β-keto ester, the steric hindrance imposed by the cyclopropyl group would likely disfavor nucleophilic attack at the ketone carbonyl compared to a linear analogue like ethyl acetoacetate, where the methyl group presents less steric bulk. This could lead to a higher propensity for nucleophilic attack at the ester carbonyl in the cyclopropyl derivative under certain conditions.
Ring-Opening Reactions: A Unique Reaction Pathway for Cyclopropyl β-Keto Esters
The most significant difference in reactivity lies in the susceptibility of the cyclopropyl ring to undergo cleavage. This ring-opening can be initiated under acidic, basic, or thermal conditions, often driven by the release of ring strain.
-
Acid-Catalyzed Ring Opening: In the presence of acid, protonation of the ketone carbonyl can activate the cyclopropyl ring towards nucleophilic attack, leading to a ring-opened product. This reaction is analogous to the acid-catalyzed opening of cyclopropyl ketones.[4][5] The regioselectivity of the ring opening is dictated by the stability of the resulting carbocationic intermediate.
-
Base-Catalyzed Ring Opening: Strong bases can induce ring opening, particularly if the resulting carbanion is stabilized.
-
Thermal Rearrangements: At elevated temperatures, cyclopropyl β-keto esters can undergo rearrangements, including ring expansion or fragmentation, driven by the release of ring strain.
Linear β-keto esters do not have this reaction pathway available and will typically undergo other reactions like hydrolysis or decarboxylation under similar conditions.
Hydrolysis and Decarboxylation
Both classes of compounds can be hydrolyzed to the corresponding β-keto acid, which can then undergo decarboxylation upon heating to yield a ketone.[6][7]
The rate of hydrolysis can be influenced by the steric hindrance around the ester group. The cyclopropyl group might slightly retard the rate of hydrolysis compared to a less bulky linear alkyl group.
The stability of the resulting β-keto acid and the transition state for decarboxylation will determine the ease of this final step. While no direct comparative kinetic data for the decarboxylation of cyclopropyl vs. linear β-keto acids was found, the electronic nature of the substituent on the α-carbon is known to influence the reaction rate.
Experimental Protocols
To provide a practical context for this comparative study, detailed protocols for the synthesis of a representative cyclopropyl β-keto ester (ethyl 2-cyclopropyl-2-oxoacetate) and a linear β-keto ester (ethyl acetoacetate) are provided below.
Synthesis of Ethyl 2-cyclopropyl-2-oxoacetate
This protocol is adapted from known procedures for the acylation of cyclopropyl derivatives.
Reaction: Cyclopropylmagnesium bromide + Diethyl oxalate → Ethyl 2-cyclopropyl-2-oxoacetate
Materials:
-
Magnesium turnings
-
Bromocyclopropane
-
Anhydrous diethyl ether
-
Diethyl oxalate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for Grignard reaction (oven-dried)
Procedure:
-
Prepare the Grignard reagent: In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromocyclopropane in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl oxalate in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 2-cyclopropyl-2-oxoacetate.
Synthesis of Ethyl Acetoacetate via Claisen Condensation
This is a classic example of a Claisen condensation.[6]
Reaction: 2 Ethyl acetate → Ethyl acetoacetate + Ethanol (in the presence of a strong base)
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate (anhydrous)
-
Dilute acetic acid
-
Saturated aqueous sodium chloride solution
-
Anhydrous calcium chloride
Procedure:
-
In a three-neck flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal to absolute ethanol under a nitrogen atmosphere.
-
Heat the sodium ethoxide solution to reflux.
-
Slowly add anhydrous ethyl acetate to the refluxing solution.
-
After the addition is complete, continue to heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and acidify by adding dilute acetic acid.
-
Add water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain ethyl acetoacetate.
Data Summary
While direct quantitative comparative data is limited, the following table summarizes the expected qualitative differences in reactivity based on the principles discussed.
| Reaction Type | Cyclopropyl β-Keto Ester | Linear β-Keto Ester | Rationale for Difference |
| α-Proton Acidity | Slightly lower | Higher | Electron-donating nature of the cyclopropyl ring. |
| Nucleophilic Attack at Ketone | Slower | Faster | Increased steric hindrance from the cyclopropyl group. |
| Ring-Opening Reactions | Possible | Not Possible | Inherent ring strain of the cyclopropane moiety. |
| Rate of Hydrolysis | Slightly slower | Faster | Steric hindrance around the ester functionality. |
Visualizing Reaction Pathways
The following diagrams illustrate key mechanistic concepts discussed in this guide.
Caption: Comparative enolate formation from cyclopropyl and linear β-keto esters.
Caption: Acid-catalyzed ring-opening of a cyclopropyl β-keto ester.
Conclusion
The presence of a cyclopropyl group in a β-keto ester introduces a fascinating interplay of steric and electronic effects that significantly alters its reactivity compared to its linear counterparts. While enolate formation and subsequent nucleophilic reactions remain key features, the rates and selectivities can be modulated by the cyclopropyl moiety. The most profound difference is the introduction of ring-opening pathways, offering unique synthetic opportunities for the construction of more complex molecular architectures. A thorough understanding of these comparative reactivities allows for the strategic selection of substrates and reaction conditions to achieve desired synthetic outcomes in drug discovery and development.
References
- De Simone, F., & Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 63(3), 162-167.
- Hayes, C. J., Herbert, N. M. A., Harrington-Frost, N. M., & Pattenden, G. (2005). alpha,beta-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclisation reactions. Organic & Biomolecular Chemistry, 3(2), 316–327.
- Kirby, A. J. (2005). Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Organic & Biomolecular Chemistry, 3(11), 2019–2025.
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Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
- Metwally, M. A., & Sadek, E. G. (2010). Cyclic β-keto esters: Synthesis and reactions.
- Nicholson, J. M., Edafiogho, I. O., Moore, J. A., Farrar, V. A., & Scott, K. R. (1994). Cyclization reactions leading to beta-hydroxyketo esters. Journal of pharmaceutical sciences, 83(1), 76–78.
-
ChemistNate. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]
- Rao, G. B. D., Anjaneyulu, B., Kaushik, M. P., & Prasad, M. R. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075.
- Rojas-León, J. C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789.
- Trost, B. M., & Crawley, M. L. (2003). The Trost Organocatalytic Asymmetric Aldol Reaction. Chemical Reviews, 103(8), 2921–2944.
- Wang, Q., et al. (2023). Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. Molecules, 28(6), 2639.
- Wu, H., et al. (2021). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry, 86(22), 15993–16002.
- Xia, Y., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 688–691.
- Zhang, Z., et al. (2017). Highly efficient C(CO)–C(alkyl) bond cleavage in ketones to access esters over ultrathin N-doped carbon nanosheets. Chemical Science, 8(12), 8038–8044.
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literature comparison of Methyl 4-cyclopropyl-3-oxobutanoate synthesis routes
Methyl 4-cyclopropyl-3-oxobutanoate is a valuable β-keto ester intermediate in organic synthesis, finding application in the construction of complex pharmaceutical and agrochemical targets. Its unique structural motif, combining a reactive β-keto ester functionality with a strained cyclopropyl ring, makes it a desirable building block. This guide provides a comprehensive comparison of plausible synthetic routes to this target compound, offering in-depth analysis, step-by-step experimental protocols derived from established methodologies, and a critical evaluation of each pathway's merits and drawbacks for researchers in drug development and chemical synthesis.
Introduction to Synthetic Strategies
The synthesis of β-keto esters is a cornerstone of organic chemistry. For a target such as this compound, the principal challenge lies in the efficient coupling of a cyclopropylcarbonyl unit with a two-carbon acetate synthon. While no single, optimized procedure for this specific molecule is prominently featured in peer-reviewed literature, its synthesis can be confidently approached through several well-established methodologies. This guide will focus on three primary, logically sound strategies:
-
Decarboxylative Acylation of a Malonate Half-Ester: A highly efficient and controlled method involving the acylation of a malonate enolate followed by in-situ or subsequent decarboxylation.
-
Acylation of Meldrum's Acid: A versatile route utilizing the high acidity of Meldrum's acid as a robust carbanion source, followed by alcoholysis to yield the target β-keto ester.
-
The Classic Claisen Condensation: A fundamental carbon-carbon bond-forming reaction involving the self-condensation of a suitable ester, in this case, methyl cyclopropylacetate.
Each of these routes will be examined in detail to provide researchers with the necessary information to make an informed decision based on available starting materials, required scale, and desired purity.
Route 1: Decarboxylative Acylation of Potassium Methyl Malonate
This route is arguably the most reliable and high-yielding approach. It is adapted from robust procedures for the synthesis of analogous β-keto esters, including the closely related ethyl ester.[1][2][3] The core principle is the C-acylation of the magnesium enolate of potassium methyl malonate with cyclopropanecarbonyl chloride. The resulting acyl-malonate is unstable and readily undergoes decarboxylation to afford the target compound.
Mechanistic Rationale
The reaction proceeds via the formation of a magnesium chelate of the malonate half-ester, which enhances the acidity of the α-proton and provides a pre-organized nucleophile.[4] Deprotonation generates a magnesium enolate, which is a soft nucleophile that selectively attacks the carbonyl carbon of the highly electrophilic cyclopropanecarbonyl chloride. The intermediate acyl-malonate then loses carbon dioxide upon acidic workup to yield the final β-keto ester.
Experimental Protocol (Adapted from analogous procedures[1][2])
Materials:
-
Potassium Methyl Malonate
-
Magnesium Chloride (anhydrous)
-
Triethylamine or Pyridine
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric Acid (e.g., 1 M aqueous solution)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous magnesium chloride (1.2 eq) and anhydrous THF. To this suspension, add potassium methyl malonate (1.0 eq).
-
Add triethylamine (2.2 eq) to the stirred suspension. The mixture is then gently heated to 40-50 °C for 2-3 hours to facilitate the formation of the magnesium enolate complex.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride (1.05 eq) in anhydrous THF dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring the reaction by TLC or GC-MS.
-
Workup and Decarboxylation: Cool the mixture to 0 °C and quench the reaction by the slow, careful addition of 1 M aqueous HCl until the pH is acidic (pH ~2-3). This step facilitates the decarboxylation of the intermediate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to afford a colorless oil.
Route 1: Workflow Diagram
Caption: Acylation of Meldrum's Acid Pathway.
Route 3: Claisen Condensation of Methyl Cyclopropylacetate
The Claisen condensation is a classic method for forming β-keto esters via the self-condensation of two ester molecules in the presence of a strong base. [7][8][9]For this specific target, the reaction would involve methyl cyclopropylacetate as the starting material.
Mechanistic Rationale
The reaction is initiated by a strong base (e.g., sodium methoxide) abstracting an acidic α-proton from a molecule of methyl cyclopropylacetate to form a resonance-stabilized enolate. [10]This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of methyl cyclopropylacetate. This forms a tetrahedral intermediate, which then collapses, expelling a methoxide ion as a leaving group. The final, thermodynamically driving step is the deprotonation of the newly formed β-keto ester (which is more acidic than the starting ester) by the liberated methoxide, forming a stable enolate. [8]An acidic workup is required in the final step to protonate this enolate and yield the neutral product.
Experimental Protocol (Proposed)
Materials:
-
Methyl Cyclopropylacetate [11][12]* Sodium Methoxide (NaOMe) or Sodium Hydride (NaH)
-
Toluene or THF (anhydrous)
-
Hydrochloric Acid (e.g., 1 M aqueous solution) or Acetic Acid
-
Diethyl Ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add a strong base such as sodium methoxide (0.55 eq) or sodium hydride (1.1 eq) and anhydrous toluene.
-
Add methyl cyclopropylacetate (2.0 eq) dropwise to the stirred suspension at room temperature.
-
Condensation: After the initial addition, heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by quenching aliquots and analyzing via GC-MS. The reaction may be slow and require extended heating.
-
Workup: Cool the reaction mixture to room temperature, then cool further in an ice bath. Carefully and slowly add an acidic solution (e.g., 1 M HCl or 10% acetic acid in water) to neutralize the excess base and protonate the product enolate.
-
Transfer the mixture to a separatory funnel, add water and diethyl ether. Separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely contain unreacted starting material. Purify by fractional vacuum distillation.
Route 3: Workflow Diagram
Caption: Claisen Condensation Pathway.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Decarboxylative Acylation | Route 2: Acylation of Meldrum's Acid | Route 3: Claisen Condensation |
| Reaction Type | Decarboxylative C-Acylation | C-Acylation followed by Alcoholysis | Self-Condensation |
| Key Starting Materials | Potassium Methyl Malonate, Cyclopropanecarbonyl Chloride | Meldrum's Acid, Cyclopropanecarbonyl Chloride | Methyl Cyclopropylacetate |
| Key Reagents | MgCl₂, Triethylamine | Pyridine, Methanol | Sodium Methoxide or Sodium Hydride |
| Control & Selectivity | High. Stoichiometric control is excellent, minimizing side products. | High. The two-step process allows for good control and isolation of the intermediate. | Moderate. Risk of side reactions and requires careful control of stoichiometry and conditions. |
| Expected Yield | Good to Excellent (typically >80% based on analogs)[2][13]. | Good (typically 70-85% over two steps)[14]. | Fair to Good (highly variable, often 50-70%). [7] |
| Scalability | Good. The procedure is robust and amenable to scale-up. | Good. Can be scaled effectively, though it is a two-step process. | Fair. Can be challenging to scale due to the use of strong, moisture-sensitive bases. |
| Advantages | - High yield and selectivity- One-pot transformation- Mild conditions for acylation | - Mild conditions for acylation- Highly acidic, easy-to-handle starting material (Meldrum's acid) | - Atom economical (fewer reagents)- Utilizes a single primary starting material |
| Disadvantages | - Requires preparation of malonate salt- MgCl₂ must be anhydrous | - Two distinct synthetic steps- Involves an intermediate isolation- Use of pyridine | - Requires a strong, air-sensitive base- Can be lower yielding- Requires fractional distillation |
Conclusion and Recommendation
For researchers seeking a reliable, high-yielding, and scalable synthesis of this compound, Route 1 (Decarboxylative Acylation) stands out as the superior method. Its foundation on well-documented procedures for analogous compounds provides a high degree of confidence. [1][2]The reaction offers excellent control, proceeds under relatively mild conditions, and is amenable to producing material of high purity after a standard workup and distillation.
Route 2 (Acylation of Meldrum's Acid) is also an excellent and highly viable alternative. Its primary advantage is the use of the exceptionally reactive and easy-to-handle Meldrum's acid. While it involves two separate steps, both are generally high-yielding and robust.
Route 3 (Claisen Condensation) , while mechanistically elegant, is the least practical for a reliable laboratory preparation of the target compound. The potential for lower yields and the need for more stringent reaction conditions (strictly anhydrous, strong base) make it less attractive than the other two routes unless the starting material, methyl cyclopropylacetate, is readily and cheaply available in large quantities.
Ultimately, the choice of synthesis will depend on the specific needs and resources of the laboratory. However, for achieving a balance of yield, reliability, and scalability, the decarboxylative acylation of a malonate half-ester is the recommended pathway.
References
-
NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]
-
Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Moon, P. J., Yin, S., & Lundgren, R. J. (2016). Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. Journal of the American Chemical Society, 138(42), 13826–13829. [Link]
-
PubMed. Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. [Link]
- Google Patents. (1996).
-
JoVE. (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]
-
Wikipedia. Meldrum's acid. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Methyl [1-(sulfanylmethyl)cyclopropyl]acetate: A Comprehensive Overview. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
BYJU'S. Claisen Condensation Mechanism. [Link]
-
PrepChem. (2022). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. [Link]
-
Taylor & Francis Online. (2006). The Synthesis of Methyl Cyclopropylacetate by Palladium(II) Acetate Catalysed Reaction Of Diazomethane with Vinyl Group. Synthetic Communications. [Link]
- Google Patents. (2024). A kind of preparation method of cyclopropanecarbonyl chloride (CN118812351A).
-
Sci-Hub. Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. [Link]
-
Taylor & Francis Online. Acylation Studies with Meldrum's Acid. [Link]
-
Organic Chemistry Portal. Decarboxylative Claisen Condensations with Substituted Malonic Acid Half Oxyesters. [Link]
-
Taylor & Francis Online. (1992). The synthesis of methyl cyclopropylacetate by Palladium(I1) aceTATE CATALYSED REACTION OF DIAZOMETHANE. Synthetic Communications. [Link]
- Google Patents. (2015). Synthetic process of 1-chloro-cyclopropanecarbonyl chloride (CN104292089A).
-
ResearchGate. (2000). Acylation Studies with Meldrum's Acid. [Link]
-
Figshare. (2016). Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. [Link]
-
YouTube. (2014). Acylation of Meldrum's acid. [Link]
-
PrepChem. (2022). Synthesis of ethyl 3-cyclopropyl-propan-3-on-1-oate. [Link]
-
MDPI. (2019). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules. [Link]
-
R Discovery. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. [Link]
- Google Patents. (2007). Process for preparation of [1-(mercaptomethyl)
-
ACS Publications. (1982). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry. [Link]
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-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences. [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters: A Zinc Carbenoid-Mediated Homologation Reaction. [Link]
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-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-cyclopropyl-3-oxobutanoate for Laboratory Professionals
In the fast-paced environment of research and drug development, the safe management and disposal of chemical reagents are paramount to ensuring both personnel safety and environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 4-cyclopropyl-3-oxobutanoate (CAS No. 251635-21-9), a beta-keto ester utilized in various synthetic applications. By adhering to these procedures, laboratory professionals can mitigate risks and maintain compliance with regulatory standards.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is identified with the Hazard Statement H319, indicating it causes serious eye irritation .[1] General safety data for other beta-keto esters and flammable organic liquids suggest that it should also be handled as a potentially flammable liquid and vapor and may be harmful if swallowed or in contact with skin .[2][3] Therefore, it is prudent to treat this compound as hazardous waste.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | |
| Hazard Statements | H319: Causes serious eye irritation | Arctom Scientific |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | Arctom Scientific |
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is non-negotiable when handling and disposing of this compound. All personnel involved in the disposal process must be equipped with the following:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron and sleeves are recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Segregation and Storage of Waste: Preventing Hazardous Reactions
Proper segregation of chemical waste is a critical step in preventing dangerous reactions.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting all waste containing this compound. High-density polyethylene (HDPE) containers are generally suitable.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the approximate concentration. The date of waste accumulation should also be clearly marked.[5]
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[2] Store the waste container in a designated satellite accumulation area away from incompatible chemicals.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional, local, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[6]
For Small Quantities (Residual amounts in containers):
-
Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from the triple-rinsing procedure must be collected and disposed of as hazardous waste in the designated container for flammable organic liquids.[7]
-
Container Disposal: Once triple-rinsed, the defaced, empty container can typically be disposed of as non-hazardous waste. Consult your institution's specific guidelines.
For Bulk Quantities and Contaminated Materials:
-
Waste Collection: Carefully transfer the bulk liquid waste into the designated, properly labeled hazardous waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads from a spill cleanup, pipette tips, and contaminated gloves, must also be placed in the designated solid hazardous waste container.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is crucial for minimizing harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Small Spills:
-
Ensure proper ventilation and wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic solvents.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., acetone) and then with soap and water.
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team and EHS department.
-
Do not attempt to clean up a large spill without proper training and equipment.
Logical Workflow for Disposal Decision Making
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
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-
SynZeal. Safety Data Sheet - Methyl 4-Bromophenylacetate. [Link]
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Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-cyclopropyl-3-oxobutanoate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, routine should never overshadow risk. This guide provides an in-depth, procedural framework for the safe handling of Methyl 4-cyclopropyl-3-oxobutanoate (CAS No. 251635-21-9), focusing on the critical role of Personal Protective Equipment (PPE). While specific GHS hazard data for this compound is not extensively documented, a thorough risk assessment based on analogous beta-keto esters and cyclopropyl moieties dictates a cautious and systematic approach to safety. Our protocols are designed to be self-validating, ensuring that safety is an integral part of the scientific process.
Hazard Analysis: Understanding the Risks of Analogous Compounds
To establish a robust PPE protocol, we must first understand the potential hazards. By examining structurally similar compounds, such as Ethyl 4-cyclopropyl-3-oxobutanoate, we can infer a likely hazard profile for its methyl ester counterpart.
-
Skin and Eye Irritation: The ethyl analogue is known to cause skin irritation and serious eye irritation.[1][2] This is a common characteristic of beta-keto esters, which can be reactive and cause local tissue damage upon contact.
-
Respiratory Irritation: The potential for respiratory irritation is also noted for similar compounds.[1] While the vapor pressure of this compound may be low, any operation that could generate aerosols or mists necessitates respiratory protection.
-
Flammability: Other related keto esters are classified as flammable liquids.[3] Therefore, it is prudent to treat this compound as a potentially flammable substance, keeping it away from ignition sources.[3]
-
Ingestion: Ingestion of similar chemicals may be harmful.[3][4]
Hazard Summary of Structurally Related Keto Esters
| Hazard Classification | Description | Primary Exposure Route | Source |
| Skin Irritation | Causes skin irritation upon contact. | Dermal | [1][2] |
| Eye Irritation | Causes serious eye irritation. | Ocular | [1][4] |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation | [1] |
| Flammability | Flammable liquid and vapor. | Heat, Sparks, Open Flames | [3] |
| Acute Oral Toxicity | May be harmful if swallowed. | Ingestion | [3][4] |
The Core Directive: A Multi-Layered PPE Approach
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based assessment. The following sections detail the minimum required PPE and the conditions that necessitate an escalation in protection.
A. Foundational PPE for All Operations
This level of protection is mandatory for any task involving this compound, from simple transfers to complex reactions.
-
Eye Protection: Chemical Safety Goggles
-
Causality: The high risk of serious eye irritation from splashes of liquid or contact with aerosols makes this non-negotiable.[1][4] Standard safety glasses with side shields are insufficient; chemical safety goggles provide a seal around the eyes, offering superior protection against splashes from any direction.
-
-
Protective Clothing: Flame-Retardant Laboratory Coat
-
Causality: A lab coat serves as the primary barrier against accidental skin contact. Given the potential flammability of this class of compounds, a flame-retardant (FR) coat is the authoritative choice over standard cotton or polyester. It must be worn fully buttoned with sleeves rolled down.[5]
-
-
Hand Protection: Chemical-Resistant Gloves
-
Causality: Direct skin contact is a primary exposure route leading to irritation.[1][2] Nitrile gloves are a common and effective choice for incidental contact with many laboratory chemicals. However, it is crucial to check the manufacturer's glove compatibility charts for protection against beta-keto esters. Always inspect gloves for tears or pinholes before use.[6] For prolonged handling or in case of a spill, heavier-duty gloves may be required. Remember to remove gloves before touching common surfaces like doorknobs or keyboards and to wash hands thoroughly after any chemical handling procedure.[7]
-
B. Enhanced Protection: Engineering Controls and Respiratory Safeguards
Certain procedures increase the risk of exposure and require additional layers of protection.
-
Ventilation: Certified Chemical Fume Hood
-
Causality: To mitigate the risk of inhaling potentially irritating vapors or aerosols, all work with this compound should be conducted within a properly functioning chemical fume hood.[8] This is especially critical when heating the substance or performing any operation that could increase its volatility or generate aerosols.
-
-
Respiratory Protection: When a Fume Hood is Insufficient
-
Causality: In the event of a large spill outside of a fume hood or a failure of engineering controls, respiratory protection is essential. A NIOSH-approved respirator with organic vapor cartridges would be the appropriate choice.[9] All personnel requiring respirator use must be properly fit-tested and trained.
-
Procedural Guidance: From Preparation to Disposal
A safe laboratory environment is built upon repeatable, safe procedures. The following workflow outlines the key steps for handling this compound, integrating the PPE requirements at each stage.
Safe Handling Workflow Diagram
Sources
- 1. Ethyl 4-cyclopropyl-3-oxobutanoate | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
